Product packaging for 5-Nitro-1,2-dihydro-3H-indazol-3-one(Cat. No.:CAS No. 61346-19-8)

5-Nitro-1,2-dihydro-3H-indazol-3-one

货号: B1353537
CAS 编号: 61346-19-8
分子量: 179.13 g/mol
InChI 键: XGSFRTHYHRTUCC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

5-Nitro-1,2-dihydro-3H-indazol-3-one (CAS 61346-19-8), with the molecular formula C 7 H 5 N 3 O 3 and a molecular weight of 179.13 g/mol, is a nitroindazolone derivative that serves as a key scaffold in medicinal chemistry and drug discovery research . This compound is of significant interest in infectious disease research, particularly for developing new treatments for neglected tropical diseases. Recent in vitro studies highlight its potent trypanocidal activity against Trypanosoma cruzi , the parasite responsible for Chagas disease . The mechanism of action is associated with the nitro group at the 5-position of the indazole ring, which is activated by parasite nitroreductases (NTRs) to induce oxidative stress, generate reactive oxygen species (ROS), and trigger apoptosis in the parasites . One derivative, 5-nitro-2-picolyl-indazolin-3-one, has demonstrated a favorable selectivity index superior to the current drug nifurtimox . Furthermore, the indazolone chemotype has shown promise in anti-inflammatory research. The derivative 2-benzyl-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Compound 12/VA5-13l) exhibited potent activity in a TPA-induced mouse ear oedema model, completely abolishing the inflammation, with some analogs reducing neutrophil infiltration comparably to indomethacin . The lipophilicity of these derivatives is a critical factor influencing their biological activity . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O3 B1353537 5-Nitro-1,2-dihydro-3H-indazol-3-one CAS No. 61346-19-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-nitro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-7-5-3-4(10(12)13)1-2-6(5)8-9-7/h1-3H,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSFRTHYHRTUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210255
Record name 2,3-Dihydro-5-nitro-1H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61346-19-8
Record name 1,2-Dihydro-5-nitro-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61346-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-5-nitro-1H-indazol-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061346198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-5-nitro-1H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-5-nitro-1H-indazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.007
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Nitro-1,2-dihydro-3H-indazol-3-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 61346-19-8

This technical guide provides an in-depth overview of 5-Nitro-1,2-dihydro-3H-indazol-3-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a summary of its chemical properties, synthesis, biological activity, and safety considerations.

Chemical and Physical Properties

This compound is a nitroaromatic compound featuring an indazolinone core. A crucial aspect of its chemistry is the existence of keto-enol tautomerism, co-existing in equilibrium with its tautomer, 5-nitro-1H-indazol-3-ol. This equilibrium is a significant factor in its reactivity and potential biological interactions.

Data Presentation: Physicochemical Properties

PropertyValueSource/Comment
CAS Number 61346-19-8[1]
Molecular Formula C₇H₅N₃O₃Calculated
Molecular Weight 179.13 g/mol Calculated
Melting Point 280-282 °C[2][3]
Boiling Point 297.1 ± 19.0 °CPredicted
Appearance Not specified; related nitroindazoles are typically yellow to tan powders.Inferred from related compounds
Solubility Not specified; solubility of the related 5-nitroindazole is 14.2 µg/mL in water at pH 7.4.[4]

Mandatory Visualization: Tautomerism

tautomerism cluster_keto This compound (Keto form) cluster_enol 5-Nitro-1H-indazol-3-ol (Enol form) keto enol keto->enol Equilibrium

Caption: Keto-enol tautomerism of this compound.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of the unsubstituted parent compound, this compound, is not extensively documented in the available literature, its synthesis can be inferred from methods used for its derivatives. A plausible route involves the nitration of the 1,2-dihydro-3H-indazol-3-one core or the cyclization of an appropriately substituted and nitrated precursor.

The synthesis of N-substituted derivatives of this compound is well-documented and typically proceeds through the alkylation of a 1-substituted-5-nitro-1H-indazol-3-ol.

Mandatory Visualization: General Synthetic Workflow for N-Substituted Derivatives

synthesis_workflow start 1-Substituted-5-nitro-1H-indazol-3-ol reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMF) start->reagents product 1,2-Disubstituted-5-nitro-1,2-dihydro-3H-indazol-3-one reagents->product

Caption: General workflow for the synthesis of N-substituted derivatives.

Experimental Protocols: Synthesis of 1,2-Disubstituted 5-Nitroindazolin-3-ones

The following is a representative protocol for the synthesis of N-substituted derivatives, adapted from the literature.[2]

Method A: Alkylation of 1-Substituted-5-nitro-1H-indazol-3-ol

  • Reaction Setup: To a solution of the appropriate 1-substituted-5-nitro-1H-indazol-3-ol in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate or cesium carbonate, typically 1.5-2.0 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add the desired alkyl halide (1.0-1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for a period of time (e.g., 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., isopropanol).

Biological Activity and Mechanism of Action

Derivatives of this compound have demonstrated significant biological activity, particularly as agents against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.

The primary mechanism of action is believed to be the generation of oxidative stress within the parasite. The electron-withdrawing nitro group at the 5-position is crucial for this activity. It undergoes bioreduction by the parasite's nitroreductases (NTRs), leading to the formation of reactive oxygen species (ROS). This surge in ROS induces mitochondrial dysfunction and ultimately leads to apoptosis of the parasite.

Mandatory Visualization: Proposed Mechanism of Action

mechanism_of_action cluster_parasite Inside Parasite compound 5-Nitroindazolinone Derivative parasite Trypanosoma cruzi compound->parasite Enters ntr Nitroreductase (NTR) compound->ntr Bioreduction by ros Reactive Oxygen Species (ROS) ntr->ros Generates stress Oxidative Stress ros->stress dysfunction Mitochondrial Dysfunction stress->dysfunction apoptosis Parasite Apoptosis dysfunction->apoptosis

Caption: Proposed mechanism of trypanocidal activity.

Safety and Handling

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with powders to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations for hazardous waste.

Disclaimer: The safety information provided here is based on general knowledge of related compounds. It is essential to consult a comprehensive and specific Safety Data Sheet before handling this chemical and to perform a thorough risk assessment for any experimental procedures.

References

Synthesis and characterization of 5-Nitro-1,2-dihydro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of 5-Nitro-1,2-dihydro-3H-indazol-3-one and Its Derivatives

Introduction

This compound, also known as 5-nitroindazolone, is a heterocyclic organic compound featuring an indazolone core functionalized with a nitro group. The indazole scaffold is a prominent pharmacophore found in a range of therapeutically active agents, including the antiemetic drug Granisetron and the tyrosine kinase inhibitor Axitinib.[1] The addition of a nitro group at the 5-position is of particular interest in drug development, as this moiety is known to enhance the biological activity of heterocyclic compounds, especially in the context of antiparasitic agents.[2][3]

Derivatives of 5-nitroindazolone have demonstrated significant promise as trypanocidal agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[3][4][5] The proposed mechanism of action involves the nitro group inducing the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in the parasite.[3][4] This guide provides a comprehensive overview of the synthesis and characterization of this compound derivatives, targeting researchers and professionals in medicinal chemistry and drug development.

Synthesis Pathways

The synthesis of the target compounds typically involves a multi-step process. A foundational method for creating the 5-nitroindazole core involves the diazotization of a substituted aniline, followed by cyclization. Subsequent N-alkylation of the indazolone ring system yields the desired 1,2-disubstituted derivatives.

The general workflow for producing these compounds can be visualized as follows:

G cluster_0 Synthesis cluster_1 Analysis & Evaluation A Starting Material (e.g., 2-Amino-5-nitrotoluene) B Diazotization & Cyclization (Formation of 5-Nitroindazole Core) A->B C Precursor Formation (e.g., 1-Substituted-5-nitroindazol-3-ol) B->C D N-Alkylation Reaction C->D E Final Product (1,2-Disubstituted-5-nitroindazol-3-one) D->E F Purification & Isolation E->F Crude Product G Structural Characterization (NMR, MP, Elemental Analysis) F->G H Biological Activity Screening (e.g., Trypanocidal Assays) G->H

General workflow from synthesis to biological evaluation.

A common synthetic route begins with the formation of 5-nitroindazole from 2-amino-5-nitrotoluene. The resulting indazole can then be converted into a key intermediate, such as 1-methyl-5-nitroindazol-3-ol, which serves as the direct precursor for subsequent alkylation reactions to produce a variety of 1,2-disubstituted 5-nitro-1,2-dihydro-3H-indazol-3-ones.

G A 2-Amino-5-nitrotoluene B 5-Nitroindazole A->B NaNO2, Acetic Acid C 1-Methyl-5-nitroindazol-3-ol (Precursor) B->C Alkylation/Hydrolysis D 1,2-Disubstituted This compound (Final Product) C->D Alkyl Halide (e.g., MeI or Benzyl Bromide) Base (e.g., K2CO3) or Heat

Key steps in the synthesis of 5-nitroindazolone derivatives.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitroindazole (Precursor Core)

This procedure is adapted from the synthesis of 5-nitroindazole via diazotization.[6][7]

  • Dissolution : Dissolve 2-amino-5-nitrotoluene (0.36 mole) in 2.5 L of glacial acetic acid within a 5-L round-bottomed flask equipped with a mechanical stirrer.[6]

  • Diazotization : Prepare a solution of sodium nitrite (0.36 mole) in 60 ml of water. Add this solution all at once to the stirred acetic acid mixture. Maintain the reaction temperature below 25°C, using an ice bath if necessary.[6]

  • Reaction : Continue stirring for 15 minutes post-addition to complete the diazotization. Allow the solution to stand at room temperature for 3 days.[6]

  • Work-up : Concentrate the solution under reduced pressure. Add 200 ml of water to the residue and stir to form a slurry.[6]

  • Isolation : Filter the product, wash thoroughly with cold water, and dry in an oven at 80–90°C.[6]

  • Purification : Recrystallize the crude product from boiling methanol with decolorizing charcoal to obtain pale yellow needles of 5-nitroindazole.[6] The reported yield is typically in the range of 72-80%, with a melting point of 208–209°C.[6]

Protocol 2: General Synthesis of 1,2-Disubstituted 5-Nitro-1,2-dihydro-3H-indazol-3-ones

The following methods are based on the alkylation of a 1-substituted-5-nitroindazol-3-ol precursor, such as 1-methyl-5-nitroindazol-3-ol (19).[4]

Method A: Methylation [4]

  • Reaction Setup : To a solution of the 2-substituted-5-nitroindazolin-3-one precursor in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) and methyl iodide (MeI).

  • Reaction : Stir the mixture at room temperature overnight.

  • Isolation : Upon completion, the desired 1,2-disubstituted product is isolated. This method typically results in high yields (95-98%).[4]

Method B: Benzylation [4]

  • Reaction Setup : Treat the 1-methyl-5-nitroindazol-3-ol precursor (19) with an appropriate substituted benzyl bromide in DMF.

  • Reaction : Heat the mixture at 150°C for 4 hours in the absence of a base. An excess of the alkylating agent is required.

  • Isolation : After the reaction period, the final product is isolated. This procedure also provides good yields (≥89%).[4]

Characterization Data

The structural confirmation and purity of the synthesized this compound derivatives are established using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, melting point (Mp) determination, and elemental analysis.

Table 1: Characterization Data for Selected 1-Methyl-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one Derivatives[4]
Compound NameYield (%)Mp (°C)¹H NMR (300 MHz, DMSO-d₆) δ (ppm)¹³C NMR (75 MHz, DMSO-d₆) δ (ppm)
2-(3-Fluorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one (7) 96 (Method A)125–1278.50 (d, 1H, 4-H), 8.37 (dd, 1H, 6-H), 7.65 (d, 1H, 7-H), 7.36 (m, 1H, Bn 5-H), 7.10 (m, 3H, Bn 2,4,6-H), 5.21 (s, 2H, CH₂), 3.50 (s, 3H, CH₃)Not explicitly provided
2-(3-Chlorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one (10) 95 (A); 94 (B)154–1568.50 (d, 1H, 4-H), 8.37 (dd, 1H, 6-H), 7.65 (d, 1H, 7-H), 7.35 (m, 3H, Bn 2,4,5-H), 7.20 (m, 1H, Bn 6-H), 5.20 (s, 2H, CH₂), 3.50 (s, 3H, CH₃)160.35, 149.72, 141.31, 138.78, 133.24, 130.63, 127.76, 127.17, 127.14, 125.92, 120.31, 115.36, 112.04, 44.02, 35.30
2-(4-Chlorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one (11) 97 (A); 93 (B)128–1308.49 (d, 1H, 4-H), 8.36 (dd, 1H, 6-H), 7.63 (d, 1H, 7-H), 7.38 (d, 2H, Bn 3,5-H), 7.28 (d, 2H, Bn 2,6-H), 5.18 (s, 2H, CH₂), 3.49 (s, 3H, CH₃)160.28, 149.57, 141.22, 135.23, 132.38, 129.15, 128.64, 127.06, 120.24, 115.30, 111.91, 43.94, 35.19
2-(3-Bromobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one (13) 96 (Method A)149–1518.50 (d, 1H, 4-H), 8.37 (dd, 1H, 6-H), 7.65 (d, 1H, 7-H), 7.48 (m, 2H, Bn 2,4-H), 7.25 (m, 2H, Bn 5,6-H), 5.19 (s, 2H, CH₂), 3.49 (s, 3H, CH₃)160.35, 149.74, 141.32, 139.05, 130.94, 130.69, 130.08, 127.18, 126.32, 121.85, 120.35, 115.37, 112.07, 43.96, 35.33
2-(4-Bromobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one (14) 98 (A); 94 (B)144–1468.50 (d, 1H, 4-H), 8.36 (dd, 1H, 6-H), 7.64 (d, 1H, 7-H), 7.52 (d, 2H, Bn 3,5-H), 7.21 (d, 2H, Bn 2,6-H), 5.16 (s, 2H, CH₂), 3.49 (s, 3H, CH₃)160.30, 149.59, 141.24, 135.68, 131.59, 129.51, 127.11, 120.93, 120.28, 115.31, 111.96, 44.00, 35.21
2-(4-Methoxybenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one (16) 93 (Method A)139–1418.48 (d, 1H, 4-H), 8.34 (dd, 1H, 6-H), 7.61 (d, 1H, 7-H), 7.20 (d, 2H, Bn 2,6-H), 6.86 (d, 2H, Bn 3,5-H), 5.10 (s, 2H, CH₂), 3.69 (s, 3H, OCH₃), 3.50 (s, 3H, NCH₃)Not explicitly provided

Conclusion

The synthesis of this compound and its N-substituted derivatives can be achieved through robust and high-yielding chemical pathways. The foundational 5-nitroindazole core is accessible via classical diazotization reactions, while subsequent alkylation of indazolone precursors allows for the introduction of diverse substituents at the N1 and N2 positions. Detailed characterization using modern analytical techniques confirms the structures of these compounds. The significant trypanocidal activity exhibited by this class of molecules underscores their potential as lead compounds in the development of new therapeutics for Chagas disease, making their synthesis and characterization a critical area of research for medicinal chemists.[3][4]

References

The Core Mechanism of 5-Nitro-1,2-dihydro-3H-indazol-3-one in Parasites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 5-Nitro-1,2-dihydro-3H-indazol-3-one and related nitroindazole derivatives against various parasites, with a primary focus on Trypanosoma cruzi and Leishmania species. This class of compounds represents a promising avenue for antiparasitic drug development due to its targeted activation within the parasite.

Core Mechanism of Action: Reductive Activation and Oxidative Stress

The primary mechanism of action for this compound and its analogues hinges on the presence of the 5-nitro group, which acts as a prodrug moiety. The selective toxicity of these compounds against parasites is achieved through a bioactivation process catalyzed by parasite-specific type I nitroreductases (NTRs).[1][2] These enzymes are typically absent in mammalian host cells, providing a therapeutic window.[2]

The activation process involves a sequential two-electron reduction of the nitro group. This reaction, utilizing NADH as a cofactor, transforms the nitro group into highly reactive intermediates, including nitroso and hydroxylamine derivatives.[1][3] These intermediates can further be metabolized into toxic species like the nitrenium ion.[1]

A crucial consequence of this reductive activation is the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[1][4] Parasites possess fewer and less efficient endogenous antioxidant mechanisms compared to mammalian cells, making them particularly vulnerable to the oxidative stress induced by this sudden influx of ROS.[1] The resulting oxidative stress leads to widespread damage of essential macromolecules, including lipids, proteins, and DNA, ultimately disrupting cellular homeostasis.[1] This cascade of events culminates in mitochondrial dysfunction and triggers an apoptosis-like cell death pathway in the parasite.[1][4]

Mechanism_of_Action cluster_parasite Parasite Cell Prodrug 5-Nitro-1,2-dihydro- 3H-indazol-3-one (Prodrug) NTR Parasite Nitroreductase (TcNTR) Prodrug->NTR Enters Cell Activated_Drug Reactive Intermediates (Nitroso, Hydroxylamine) NTR->Activated_Drug Bioactivation (Reduction) ROS Reactive Oxygen Species (ROS) Activated_Drug->ROS Generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces Mitochondrion Mitochondrial Dysfunction Oxidative_Stress->Mitochondrion Causes Macromolecule_Damage Macromolecule Damage (DNA, Proteins) Oxidative_Stress->Macromolecule_Damage Causes Apoptosis Apoptosis-like Cell Death Mitochondrion->Apoptosis Triggers Macromolecule_Damage->Apoptosis Contributes to

Fig 1. Signaling pathway of this compound activation.

Quantitative Data: In Vitro Efficacy and Cytotoxicity

The antiparasitic activity of various 5-nitroindazole derivatives has been quantified against different parasite forms and mammalian cell lines to determine their potency and selectivity. The tables below summarize key findings from published studies.

Table 1: Activity of 5-Nitroindazole Derivatives against Trypanosoma cruzi

CompoundParasite FormStrainIC₅₀ (µM)Reference
5-nitro-2-picolyl-indazolin-3-one (5a)EpimastigoteDm28c1.1 ± 0.3[3][4]
5-nitro-2-picolyl-indazolin-3-one (5a)TrypomastigoteDm28c5.4 ± 1.0[3][4]
1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (16)EpimastigoteY0.49[5]
1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (16)Intracellular AmastigoteY0.41[5]
1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (24)EpimastigoteY5.75[5]
1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (24)Intracellular AmastigoteY1.17[5]
BenznidazoleIntracellular AmastigoteY1.58[5]

Table 2: Activity of 5-Nitroindazole Derivatives against Leishmania amazonensis

CompoundParasite FormIC₅₀ (µM)Reference
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetateIntracellular Amastigote0.46 ± 0.01[6][7]
Amphotericin BIntracellular Amastigote0.036[7]

Table 3: Cytotoxicity and Selectivity Index (SI) of Selected 5-Nitroindazole Derivatives

CompoundMammalian Cell LineCC₅₀ (µM)Selectivity Index (SI)Reference
5-nitro-2-picolyl-indazolin-3-one (5a)RAW 264.7 Macrophages32.2 ± 2.05.9 (vs. Trypomastigote)[1]
1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (16)Cardiac Cells>200>487.8 (vs. Amastigote)[5]
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetatePeritoneal Macrophages402.5875 (vs. Amastigote)[6][7]
BenznidazoleCardiac Cells>200>126.6 (vs. Amastigote)[5]
NifurtimoxRAW 264.7 Macrophages114.3 ± 1.03.5 (vs. Trypomastigote)[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Parasite Nitroreductase (TcNTR) Activity Assay

This assay measures the ability of the compound to be activated by the parasitic enzyme TcNTR by monitoring the consumption of the cofactor NADH.

Protocol:

  • Enzyme Preparation: Use purified recombinant TcNTR. The expression and purification protocols can be adapted from previously described methods.[8][9]

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing:

    • Phosphate buffer (e.g., 50 mM, pH 7.4).

    • 100 µM NADH.[10]

    • 4 µg of purified recombinant TcNTR protein.[10]

    • Varying concentrations of the 5-nitroindazole test compound (e.g., 0-100 µM).[10]

  • Measurement: Immediately after adding the enzyme, monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm using a spectrophotometric microplate reader.[8][9]

  • Data Analysis: Calculate the rate of NADH consumption. The enzymatic activity is expressed as the rate of metabolism of the compound, which can be compared to a reference drug like benznidazole.[9]

NTR_Assay_Workflow start Start prep_enzyme Prepare Recombinant TcNTR Enzyme start->prep_enzyme prep_reagents Prepare Reaction Mix: - Buffer - NADH (100 µM) - Test Compound start->prep_reagents mix Combine Reagents and Enzyme in 96-well Plate prep_enzyme->mix prep_reagents->mix measure Measure Absorbance at 340 nm (Spectrophotometer) mix->measure analyze Calculate Rate of NADH Consumption measure->analyze end End analyze->end

Fig 2. Experimental workflow for the TcNTR activity assay.
Intracellular ROS Detection Assay

This protocol uses the cell-permeable fluorogenic probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Protocol:

  • Parasite Preparation: Harvest parasites (e.g., T. cruzi trypomastigotes) and adjust the concentration to 1 x 10⁷ parasites/mL in a suitable medium without phenol red (e.g., RPMI 1640).[10]

  • Treatment: Incubate the parasites with the desired concentrations of the 5-nitroindazole test compound for a specified time (e.g., 2 hours). Include a positive control (e.g., H₂O₂) and an untreated negative control.

  • Staining: Add DCFH-DA solution to the parasite suspension to a final concentration of 10 µM. Incubate for 30 minutes at 37°C in the dark.[11]

  • Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.

  • Measurement: Resuspend the cells in PBS and transfer to a black 96-well plate. Measure the fluorescence intensity using a fluorometric microplate reader with excitation at ~485 nm and emission at ~535 nm.[11]

  • Data Analysis: Subtract the background fluorescence from the untreated control and express the results as a fold-change in fluorescence relative to the control.

Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Parasite Preparation and Treatment: Incubate parasites (e.g., 1 x 10⁶ Leishmania promastigotes) with the test compound at various concentrations for a defined period (e.g., 48 hours).[12]

  • Harvesting and Washing: Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[13]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution to the cell suspension.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.[13]

  • Flow Cytometry: Analyze the stained cells as soon as possible using a flow cytometer. Detect FITC fluorescence (e.g., FL1 channel, ~530 nm) and PI fluorescence (e.g., FL3 channel, >575 nm).[13]

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Apoptosis_Assay_Workflow start Start treat Treat Parasites with Test Compound start->treat wash Harvest and Wash Cells with Cold PBS treat->wash resuspend Resuspend in 1X Annexin-Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate 15 min at Room Temp (Dark) stain->incubate dilute Add 400 µL 1X Annexin-Binding Buffer incubate->dilute analyze Analyze by Flow Cytometry (FITC vs. PI) dilute->analyze end End analyze->end

Fig 3. Experimental workflow for apoptosis assessment.
Mitochondrial Membrane Potential (ΔΨm) Assay

This assay uses cationic dyes like JC-1 or TMRE to assess mitochondrial health. A decrease in ΔΨm is an early indicator of apoptosis.

Protocol (using JC-1):

  • Parasite Preparation and Treatment: Treat parasites with the test compound as described in the apoptosis assay. Include a positive control for mitochondrial depolarization, such as CCCP (5-50 µM for 15-30 minutes).[2]

  • Staining: Add JC-1 staining solution (final concentration typically 1-10 µM) to the cells and incubate for 15-30 minutes at 37°C.[14]

  • Washing: Wash the cells with an appropriate assay buffer to remove the staining solution.

  • Measurement: Analyze the cells by flow cytometry or a fluorescence plate reader.[2]

    • Healthy cells (high ΔΨm): JC-1 forms J-aggregates, emitting red fluorescence (Ex/Em ~535/595 nm).

    • Apoptotic cells (low ΔΨm): JC-1 remains as monomers, emitting green fluorescence (Ex/Em ~485/535 nm).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Conclusion

The mechanism of action of this compound in parasites is a well-defined process of selective bioactivation. The reliance on parasite-specific nitroreductases to generate cytotoxic reactive oxygen species provides a strong rationale for its development as an antiparasitic agent. The quantitative data demonstrate potent activity against key parasites like Trypanosoma cruzi and Leishmania, with promising selectivity indices compared to host cells. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate this compound class and develop new, effective therapies for neglected parasitic diseases.

References

Spectroscopic and Synthetic Profile of 5-Nitro-1,2-dihydro-3H-indazol-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies related to 5-Nitro-1,2-dihydro-3H-indazol-3-one. Due to the limited availability of published experimental data for the unsubstituted parent compound, this document presents a combination of data for closely related derivatives and predicted values for the target molecule. All quantitative data is summarized in structured tables for clarity and comparative analysis. Detailed experimental protocols, based on established synthetic routes for analogous compounds, are also provided.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ¹H and ¹³C NMR spectral data for N-substituted derivatives of this compound, as reported in the literature[1]. The predicted values for the unsubstituted parent compound are extrapolated from this data. All spectra were recorded in DMSO-d₆.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

Compound4-H (d, J≈2.1 Hz)6-H (dd, J≈9.2, 2.1 Hz)7-H (d, J≈9.2 Hz)Other Protons
This compound (Predicted) ~8.5 ppm~8.4 ppm~7.7 ppmNH protons (broad signals)
2-(3-Fluorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one[1]8.50 ppm8.37 ppm7.65 ppm7.36 (m, 1H), 7.10 (m, 3H), 5.21 (s, 2H, CH₂), 3.50 (s, 3H, CH₃)
2-(2-Chlorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one[1]8.51 ppm8.39 ppm7.69 ppm7.49 (dd, 1H), 7.30 (m, 2H), 7.03 (d, 1H), 5.25 (s, 2H, CH₂), 3.47 (s, 3H, CH₃)
2-(3-Bromobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one[1]8.50 ppm8.37 ppm7.65 ppm7.48 (m, 2H), 7.25 (m, 2H), 5.19 (s, 2H, CH₂), 3.49 (s, 3H, CH₃)
2-(4-Bromobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one[1]8.50 ppm8.36 ppm7.64 ppm7.52 (d, 2H), 7.21 (d, 2H), 5.16 (s, 2H, CH₂), 3.49 (s, 3H, CH₃)

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

CompoundC-3C-3aC-4C-5C-6C-7C-7aOther Carbons
This compound (Predicted) ~160-162 ppm~115-116 ppm~120-121 ppm~141-142 ppm~127-128 ppm~111-112 ppm~149-150 ppm-
2-(3-Bromobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one[1]160.35 ppm115.37 ppm120.35 ppm141.32 ppm127.18 ppm112.07 ppm149.74 ppmBn: 139.05, 130.94, 130.69, 130.08, 126.32, 121.85; CH₂: 43.96; CH₃: 35.33
2-(4-Bromobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one[1]160.30 ppm115.31 ppm120.28 ppm141.24 ppm127.11 ppm111.96 ppm149.59 ppmBn: 135.68, 131.59, 129.51, 120.93; CH₂: 44.00; CH₃: 35.21
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present. Predicted key absorptions are listed in Table 3.

Table 3: Predicted Infrared (IR) Spectroscopic Data

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H stretch3400-3200Amide and amine stretching, likely broad
C=O stretch1710-1680Amide carbonyl stretching
N-O stretch (asymmetric)1550-1500Nitro group stretching
N-O stretch (symmetric)1360-1300Nitro group stretching
C=C stretch1600-1450Aromatic ring stretching
C-N stretch1350-1200Amine and amide C-N stretching
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

Table 4: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₇H₅N₃O₃
Molecular Weight179.13 g/mol
Predicted [M+H]⁺180.0404
Predicted [M]⁺179.0331

Experimental Protocols

While a specific protocol for the synthesis of the parent this compound is not detailed in the searched literature, a plausible synthetic route can be devised based on established methods for similar compounds. One common approach involves the cyclization of a substituted o-nitrobenzyl derivative.

Proposed Synthesis of this compound

A potential synthesis could start from 2-methyl-5-nitroaniline, proceeding through diazotization and subsequent cyclization. A general photochemical method for the synthesis of indazolones from o-nitrobenzyl alcohols has also been described, which could be adapted.

General Photochemical Synthesis Protocol: This protocol is adapted from a general method for the synthesis of 1,2-dihydro-3H-indazol-3-ones[2][3].

  • Reaction Setup: A solution of a suitable o-nitrobenzyl alcohol precursor (1 equivalent) and a primary amine (2 equivalents) in a suitable solvent (e.g., aqueous phosphate-buffered saline) is prepared in a photoreactor vessel.

  • Irradiation: The reaction mixture is irradiated with UV light (e.g., broad emission above 365 nm) at a controlled temperature (e.g., 30 °C) for a sufficient period (e.g., 24 hours).

  • Workup and Purification: After the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis of N-Substituted Derivatives

A common method for the synthesis of N-substituted 5-nitro-1,2-dihydro-3H-indazol-3-ones involves the alkylation of a 1-substituted-5-nitroindazol-3-ol.

Method A: Alkylation of 1-methyl-5-nitroindazol-3-ol [1]

  • A mixture of 1-methyl-5-nitroindazol-3-ol (1 equivalent), the desired alkyl halide (1.1 equivalents), and potassium carbonate (2 equivalents) in dimethylformamide (DMF) is stirred at room temperature overnight.

  • The reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from a suitable solvent (e.g., 2-propanol).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and a general synthetic pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_data_interpretation Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: Workflow for Spectroscopic Analysis.

Synthesis_Workflow Start Starting Materials (e.g., 2-methyl-5-nitroaniline) Diazotization Diazotization Start->Diazotization Cyclization Intramolecular Cyclization Diazotization->Cyclization Crude_Product Crude this compound Cyclization->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Characterization Spectroscopic Characterization (NMR, IR, MS) Final_Product->Characterization

Caption: General Synthetic Pathway.

References

The Solubility Profile of 5-Nitro-1,2-dihydro-3H-indazol-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 5-Nitro-1,2-dihydro-3H-indazol-3-one, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information, standardized experimental protocols for determining solubility, and the proposed mechanism of action for its derivatives, which hints at its biological relevance.

Quantitative Solubility Data

Currently, there is a notable absence of published quantitative solubility data for this compound in common laboratory solvents. While numerous studies utilize its derivatives, they do not provide specific solubility values for the parent compound. Researchers are encouraged to use the experimental protocols outlined in this guide to determine these values empirically.

To facilitate direct comparison of experimentally determined data, the following table structure is recommended:

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method Used
DMSO
DMF
Methanol
Ethanol
Acetonitrile
Water (pH 7.4)
User-defined

Qualitative Solubility in Dimethyl Sulfoxide (DMSO)

While quantitative data is not available, numerous research articles on the synthesis and biological evaluation of this compound derivatives consistently report the use of deuterated dimethyl sulfoxide (DMSO-d6) as the solvent for Nuclear Magnetic Resonance (NMR) spectroscopy. This widespread use strongly indicates that this compound and its derivatives are soluble in DMSO to a degree sufficient for standard analytical procedures.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1] The following is a generalized protocol that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, water)

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture at a constant speed (e.g., 150-300 rpm) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[2] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is confirmed when the measured solubility is consistent across these time points.[1]

  • Sample Separation:

    • After equilibration, remove the vial from the shaker and let it stand to allow the undissolved solid to sediment.

    • To ensure complete removal of solid particles, centrifuge the sample at a high speed.

    • Carefully pipette an aliquot of the clear supernatant for analysis.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the supernatant from the saturated solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

    • Construct a calibration curve from the standard solutions to accurately quantify the concentration in the sample.

  • Calculation:

    • The determined concentration from the supernatant represents the thermodynamic solubility of this compound in the chosen solvent at the specified temperature.

Below is a Graphviz diagram illustrating the workflow for this experimental protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48 hours) prep2->equil1 sep1 Centrifuge sample equil1->sep1 sep2 Collect clear supernatant sep1->sep2 quant1 Analyze supernatant by HPLC or UV-Vis sep2->quant1 quant2 Calculate concentration using calibration curve quant1->quant2 result Thermodynamic Solubility quant2->result Solubility Value

Shake-Flask Method Workflow

Proposed Mechanism of Action in Trypanosoma cruzi

Derivatives of 5-nitroindazole, including 5-nitroindazolin-3-ones, have shown significant trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[3][4] The proposed mechanism of action is centered on the generation of oxidative stress within the parasite.[4][5]

The key steps in this proposed pathway are:

  • Activation by Nitroreductase: The 5-nitro group of the indazolinone is reduced by a type I nitroreductase (NTR) enzyme present in the parasite.[4] This enzymatic reduction is a critical activation step.

  • Generation of Reactive Species: This reduction process leads to the formation of reactive nitrogen species and other radical species.[6]

  • Induction of Oxidative Stress: These reactive species, particularly reactive oxygen species (ROS), disrupt the redox balance within the parasite, leading to widespread cellular damage.[4][7]

  • Apoptosis: The significant oxidative stress ultimately triggers programmed cell death (apoptosis) in the parasite.[4][5]

This mechanism highlights the 5-nitro group as a crucial pharmacophore for the observed biological activity.

The following Graphviz diagram illustrates this proposed signaling pathway.

G compound 5-Nitro-1,2-dihydro- 3H-indazol-3-one ntr Parasite Nitroreductase (NTR) compound->ntr Enzymatic Reduction radicals Reactive Nitrogen/ Oxygen Species (ROS) ntr->radicals Generates stress Oxidative Stress radicals->stress Induces damage Cellular Damage (Proteins, Lipids, DNA) stress->damage apoptosis Parasite Apoptosis damage->apoptosis

Proposed Trypanocidal Mechanism

References

The Biological Versatility of 5-Nitro-1,2-dihydro-3H-indazol-3-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the 5-Nitro-1,2-dihydro-3H-indazol-3-one core structure have emerged as a promising class of heterocyclic compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of their demonstrated efficacy, particularly as potent anti-protozoal agents, and explores their potential in other therapeutic areas such as cancer and inflammation. Detailed experimental methodologies, quantitative biological data, and elucidated mechanisms of action are presented to facilitate further research and development in this field.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological properties. The introduction of a nitro group at the 5-position of the 1,2-dihydro-3H-indazol-3-one core has been shown to be a critical determinant of biological activity, particularly in the context of infectious diseases. This guide focuses on the synthesis, biological evaluation, and mechanistic understanding of this specific class of compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through multiple synthetic routes. A common strategy involves the reaction of o-nitrobenzyl alcohols with primary amines under photochemical conditions, which generates the key intermediate, o-nitrosobenzaldehyde, in situ. This intermediate then undergoes cyclization to form the indazolone ring.

Another established method involves the alkylation of 1-ethoxycarbonylindazol-3-ols, followed by the removal of the protecting group to yield 2-substituted indazolin-3-ones. These can be further modified, for instance, by methylation, to produce 1,2-disubstituted derivatives.[1] The choice of synthetic route can be influenced by the desired substitution pattern on the indazolone core and the availability of starting materials.

A general synthetic workflow is depicted below:

G cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., o-nitrobenzyl alcohol, primary amine) intermediate In situ generation of o-nitrosobenzaldehyde start->intermediate Photochemical Reaction cyclization Cyclization intermediate->cyclization product This compound Derivative cyclization->product G cluster_moa Proposed Mechanism of Trypanocidal Activity compound 5-Nitro-1,2-dihydro-3H- indazol-3-one Derivative ntr Parasite Nitroreductase (NTR) compound->ntr Enters Parasite ros Reactive Oxygen Species (ROS) Production ntr->ros Reduction of Nitro Group damage Cellular Damage (Mitochondrial Dysfunction, DNA damage, etc.) ros->damage apoptosis Apoptosis damage->apoptosis

References

An In-depth Technical Guide to 5-Nitro-1,2-dihydro-3H-indazol-3-one Derivatives in Trypanocidal Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document details the synthesis, in vitro evaluation, and in vivo efficacy of substituted 5-Nitro-1,2-dihydro-3H-indazol-3-one (5-nitroindazolinone) derivatives as potential therapeutic agents against Chagas disease, caused by the parasite Trypanosoma cruzi.

Introduction: The Therapeutic Potential of 5-Nitroindazolinones

Chagas disease remains a significant health issue in Latin America, with current treatments like benznidazole and nifurtimox showing limited efficacy and notable side effects.[1][2] The 5-nitroindazolinone scaffold has emerged as a promising foundation for novel antichagasic drugs.[3][4][5][6][7] Research has focused on synthesizing and evaluating a range of 1,2-disubstituted 5-nitroindazolinone derivatives. These compounds have demonstrated potent activity against various life stages of the T. cruzi parasite, including epimastigotes, intracellular amastigotes, and bloodstream trypomastigotes.[3][4]

The core mechanism of action is attributed to the 5-nitro group.[1][2][8] It is believed that this group undergoes bioreduction by the parasite's type I nitroreductases (NTRs), leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which induces apoptosis-like cell death in the parasite.[1][2][8] This mechanism provides a targeted approach, as the activation is specific to the parasitic enzyme.

Quantitative Data Summary: In Vitro Activity and Cytotoxicity

The following tables summarize the biological activity of key 5-nitroindazolinone derivatives against Trypanosoma cruzi and their toxicity against mammalian cells.

Table 1: In Vitro Activity Against T. cruzi (Y Strain)
Compound IDDerivative NameTarget FormIC50 (µM)Reference
16 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-oneEpimastigotes0.49[4]
Intracellular Amastigotes0.41[4]
24 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-oneEpimastigotes5.75[4]
Intracellular Amastigotes1.17[4]
5a 5-nitro-2-picolyl-indazolin-3-oneEpimastigotes1.1 ± 0.3[2][8]
Trypomastigotes5.4 ± 1.0[2][8]
Table 2: In Vivo Efficacy in Murine Models (T. cruzi Y Strain)
Compound IDTreatmentParasitemia ReductionSurvival RateReference
16 MonotherapyUp to 60%Not specified[4]
16 + BZ Combination Therapy79.24%83.33%[4]
24 + BZ Combination Therapy91.11%66.67%[4]
UntreatedControl0%0% (100% mortality)[4]

*BZ: Benznidazole

Mechanism of Action and Experimental Workflows

Proposed Trypanocidal Mechanism of Action

The trypanocidal activity of 5-nitroindazolinones is linked to the generation of oxidative stress within the parasite. The process is initiated by the reduction of the compound's nitro group by the parasite's nitroreductase (NTR) enzyme, leading to radical species that cause cellular damage and apoptosis.

G cluster_parasite Inside Parasite Compound 5-Nitroindazolinone Derivative NTR Parasite Nitroreductase (tcNTR) Compound->NTR Enters & Binds Parasite T. cruzi Parasite Radical Nitro Anion Radical NTR->Radical Reduction of 5-Nitro Group ROS Reactive Oxygen Species (ROS) Radical->ROS Reacts with O2 Damage Oxidative Stress & Macromolecule Damage ROS->Damage Apoptosis Parasite Apoptosis Damage->Apoptosis

Caption: Proposed mechanism of action for 5-nitroindazolinone derivatives in T. cruzi.

General Experimental Workflow for In Vitro Screening

The evaluation of novel compounds follows a standardized workflow, starting with activity against the easiest-to-culture form of the parasite and progressing to the more clinically relevant forms, alongside cytotoxicity screening.

G start Start: Synthesized Compound epi_assay Epimastigote Proliferation Assay start->epi_assay cyto_assay Mammalian Cell Cytotoxicity Assay (e.g., Macrophages, Myoblasts) start->cyto_assay calc_si Calculate Selectivity Index (SI) epi_assay->calc_si cyto_assay->calc_si ama_assay Intracellular Amastigote Activity Assay calc_si->ama_assay If SI is favorable trypo_assay Bloodstream Trypomastigote Lysis Assay ama_assay->trypo_assay invivo Proceed to In Vivo Murine Model trypo_assay->invivo

Caption: Standard workflow for the in vitro screening of antichagasic compounds.

Experimental Protocols

In Vitro Epimastigote Proliferation Assay

This assay determines the effect of the compounds on the growth of the replicative, non-infective epimastigote form of T. cruzi.

  • Parasite Culture: T. cruzi epimastigotes (e.g., Y strain) are cultured at 28°C in a suitable medium like Liver Infusion Tryptose (LIT) supplemented with 10% fetal bovine serum (FBS).

  • Assay Preparation: Parasites in the exponential growth phase are seeded into 96-well microplates at a density of 1 x 10^6 parasites/mL.

  • Compound Addition: The test compounds are dissolved (typically in DMSO) and added to the wells at various concentrations. A positive control (e.g., Benznidazole) and a negative control (vehicle only) are included.

  • Incubation: The plates are incubated at 28°C for 72-96 hours.

  • Growth Measurement: Parasite growth is quantified by adding a resazurin-based solution and measuring fluorescence after a further 24-hour incubation. Alternatively, parasite density can be determined by direct counting using a Neubauer chamber.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

In Vitro Intracellular Amastigote Assay

This assay evaluates the compound's ability to eliminate the clinically relevant, replicative intracellular amastigote form.

  • Host Cell Culture: A suitable mammalian host cell line (e.g., L929 fibroblasts or cardiac myoblasts) is seeded in 96-well plates and grown to confluence.

  • Infection: The host cells are infected with bloodstream trypomastigotes at a parasite-to-cell ratio of approximately 10:1. After an incubation period (e.g., 24 hours) to allow for invasion and transformation into amastigotes, extracellular parasites are washed away.

  • Compound Treatment: Fresh medium containing serial dilutions of the test compounds is added to the infected cells.

  • Incubation: The plates are incubated for an additional 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification: The plates are fixed and stained (e.g., with Giemsa). The number of intracellular amastigotes per 100 host cells is determined by microscopic examination.

  • Data Analysis: The IC50 value is calculated by comparing the parasite load in treated wells to that in untreated control wells.

In Vivo Acute Chagas Disease Murine Model

This model assesses the efficacy of the compounds in reducing parasite load and improving survival in a live animal model.

  • Animal Model: Typically, Swiss mice or another susceptible strain are used.

  • Infection: Animals are infected intraperitoneally with bloodstream trypomastigotes (e.g., 10^4 parasites of the Y strain).

  • Treatment Initiation: Treatment begins at the onset of detectable parasitemia (around 4-5 days post-infection).

  • Drug Administration: The test compounds are administered orally or intraperitoneally once daily for a defined period (e.g., 5-10 consecutive days). A control group receives the vehicle only, and a reference group receives benznidazole.

  • Monitoring: Parasitemia is monitored every other day by collecting a small volume of blood from the tail vein and counting the number of parasites in a blood smear under a microscope. Animal survival and clinical signs of toxicity (e.g., weight loss, altered behavior) are also recorded daily.

  • Endpoint Analysis: The primary endpoints are the reduction in peak parasitemia compared to the untreated control group and the overall survival rate at the end of the study period (e.g., 30 days post-infection).

Conclusion

Derivatives of the this compound scaffold represent a highly promising class of compounds for the development of new treatments for Chagas disease.[5][6][7] Their mechanism of action, which relies on parasite-specific enzyme activation, suggests a potential for high selectivity.[1][2][8] In vitro studies have identified several derivatives with sub-micromolar potency against the clinically relevant amastigote form of T. cruzi.[4] Furthermore, in vivo studies have demonstrated that these compounds can significantly reduce parasitemia and improve survival rates in murine models, particularly when used in combination with existing drugs like benznidazole.[4] Further investigation and optimization of this chemical series are warranted to advance these promising leads toward clinical development.

References

5-Nitro-1,2-dihydro-3H-indazol-3-one: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Nitro-1,2-dihydro-3H-indazol-3-one, a key heterocyclic intermediate in medicinal chemistry and drug discovery. This document details its synthesis, chemical properties, and its significant role as a scaffold for the development of novel therapeutic agents, particularly in the context of trypanocidal drug discovery.

Introduction

This compound is a bicyclic heterocyclic compound featuring a fused pyrazole and benzene ring system, with a nitro group at the 5-position. This core structure is of significant interest to medicinal chemists due to its versatile reactivity and the potent biological activities exhibited by its derivatives. The presence of the nitro group is particularly noteworthy, as it can be bioreductively activated, a mechanism implicated in the therapeutic effect of several established antimicrobial drugs. This guide will explore the synthesis of the parent compound and its derivatives, present key quantitative data, and delve into the mechanistic insights of its biological applications.

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives is a critical aspect of its utility as a research intermediate. The core indazolone scaffold can be accessed through several synthetic strategies, often starting from readily available precursors.

Synthesis of the Precursor: 5-Nitroindazole

A common and well-documented precursor for the synthesis of this compound is 5-nitroindazole.

Experimental Protocol: Synthesis of 5-Nitroindazole

A solution of 2-amino-5-nitrotoluene (0.36 mole) in glacial acetic acid (2.5 L) is prepared in a 5-L round-bottomed flask equipped with a mechanical stirrer. To this, a solution of sodium nitrite (0.36 mole) in water (60 ml) is added all at once, ensuring the temperature does not exceed 25°C. The reaction mixture is stirred for 15 minutes to complete diazotization. The solution is then allowed to stand at room temperature for 3 days. Following this, the solvent is concentrated under reduced pressure. Water (200 ml) is added to the residue, and the resulting slurry is filtered. The crude product is washed with cold water and dried. Purification is achieved by recrystallization from boiling methanol with decolorizing charcoal to yield pale yellow needles of 5-nitroindazole.[1]

Synthesis of this compound

Direct and detailed experimental protocols for the synthesis of the parent this compound are not extensively reported in the primary literature, likely due to its existence in tautomeric equilibrium with 5-nitro-1H-indazol-3-ol. However, its formation can be inferred from the synthesis of its derivatives and general organic chemistry principles. One plausible route involves the hydrolysis of a 3-alkoxy-5-nitro-1H-indazole.

Proposed Experimental Protocol:

A 3-alkoxy-5-nitro-1H-indazole derivative is refluxed in an aqueous acidic solution, such as hydrobromic acid. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, washed with water, and dried. This hydrolysis cleaves the ether linkage at the 3-position, yielding the indazol-3-ol, which exists in equilibrium with the desired indazol-3-one tautomer.

G

  • Caption: Proposed synthesis pathway for this compound. */ end_dot

Synthesis of N-Substituted Derivatives

The true value of this compound as a research intermediate is realized in the synthesis of its N-substituted derivatives, which have shown significant biological activity. These derivatives are typically prepared by the alkylation of a pre-formed 5-nitroindazolone core or a protected precursor.

Experimental Protocol: General Procedure for N-Alkylation (Method A)

To a solution of the 5-nitroindazolone precursor in an appropriate solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate) and the corresponding alkyl halide (e.g., methyl iodide, benzyl bromide) are added. The reaction mixture is stirred at room temperature overnight. The product is then isolated by standard workup procedures, which may include precipitation by adding water followed by filtration and recrystallization.

Experimental Protocol: General Procedure for N-Alkylation (Method B)

A mixture of 1-methyl-5-nitroindazol-3-ol and a substituted benzyl bromide in DMF is heated at 150°C for 4 hours. An excess of the alkylating agent is often required. The product is isolated after cooling and purification.

Data Presentation: N-Substituted this compound Derivatives

The following tables summarize the quantitative data for a selection of synthesized N-substituted derivatives, highlighting the versatility of the 5-nitroindazolone scaffold.

Table 1: Synthesis and Physicochemical Properties of 1-Methyl-2-(substituted benzyl)-5-nitro-1,2-dihydro-3H-indazol-3-ones

CompoundSubstituent on Benzyl RingSynthesis MethodYield (%)Melting Point (°C)
1 3-FluoroA96125-127
2 4-FluoroA/B97 (A), 95 (B)139-141
3 2-ChloroA/B95 (A), 92 (B)179-181
4 3-ChloroA/B95 (A), 94 (B)154-156
5 4-ChloroA/B97 (A), 93 (B)128-130
6 3-BromoA96149-151
7 4-BromoA/B98 (A), 94 (B)144-146
8 2-MethoxyA96210-212

Table 2: Selected ¹H NMR Data (in DMSO-d₆, 300 MHz)

Compoundδ (ppm) for H-4δ (ppm) for CH₂δ (ppm) for N-CH₃
1 8.50 (d)5.21 (s)3.50 (s)
2 8.49 (d)5.17 (s)3.49 (s)
3 8.51 (d)5.25 (s)3.47 (s)
4 8.50 (d)5.20 (s)3.50 (s)
5 8.49 (d)5.18 (s)3.49 (s)
6 8.50 (d)5.19 (s)3.49 (s)
7 8.50 (d)5.16 (s)3.49 (s)
8 8.50 (d)5.12 (s)3.47 (s)

Application in Drug Discovery: Trypanocidal Activity

Derivatives of this compound have emerged as promising candidates for the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. The trypanocidal activity of these compounds is intrinsically linked to the presence of the 5-nitro group.

Mechanism of Action

The proposed mechanism of action involves the reductive activation of the nitro group by parasitic nitroreductases (NTRs). This bioactivation generates highly reactive nitro anion radicals and other reactive oxygen species (ROS), which induce significant oxidative stress within the parasite. The subsequent cascade of events includes damage to critical biomolecules such as DNA, leading to apoptosis and parasite death.

G

  • Caption: Signaling pathway of trypanocidal action. */ end_dot

Downstream Effects of ROS Generation

The surge in intracellular ROS triggers a multi-faceted response within T. cruzi:

  • DNA Damage: The generated reactive species can directly damage the parasite's DNA, causing strand breaks.[2] This genotoxic stress is a major contributor to the trypanocidal effect. The parasite's DNA repair mechanisms may be overwhelmed, leading to cell cycle arrest and apoptosis.[1][3]

  • Mitochondrial Dysfunction: The mitochondrion is a key target of oxidative stress. ROS can disrupt the mitochondrial membrane potential and interfere with the electron transport chain, leading to a bioenergetic collapse.

  • Apoptosis Induction: T. cruzi possesses metacaspases, which are caspase-like cysteine proteases.[4] The cellular damage induced by oxidative stress can activate these proteases, initiating a programmed cell death cascade that culminates in apoptosis.

Experimental Workflow for Evaluating Trypanocidal Activity

A typical experimental workflow to assess the potential of new 5-nitroindazolone derivatives as trypanocidal agents involves several key stages.

G

  • Caption: Workflow for evaluating trypanocidal agents. */ end_dot

Conclusion

This compound represents a valuable and versatile intermediate for the synthesis of biologically active molecules. The straightforward derivatization at the nitrogen positions allows for the generation of diverse chemical libraries. The demonstrated trypanocidal activity of its derivatives, coupled with a plausible and druggable mechanism of action, underscores its potential in the development of new therapies for neglected tropical diseases like Chagas disease. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds are promising avenues for future research. This technical guide provides a solid foundation for researchers and drug development professionals to harness the potential of this important chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for the Use of 5-Nitro-1,2-dihydro-3H-indazol-3-one in Trypanocidal Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Nitro-1,2-dihydro-3H-indazol-3-one and its derivatives have emerged as a promising class of compounds with significant activity against Trypanosoma cruzi, the causative agent of Chagas disease.[1][2][3] The current therapeutic options for Chagas disease, nifurtimox and benznidazole, are limited by their efficacy, particularly in the chronic phase, and are associated with adverse side effects.[1][3] The 5-nitroindazolin-3-one scaffold is of particular interest due to its proposed mechanism of action, which involves the induction of oxidative stress in the parasite through the generation of reactive oxygen species (ROS), a pathway activated by nitroreductases (NTRs).[1][4][5] This document provides detailed protocols for the in vitro evaluation of this compound and its analogs against the different life cycle stages of T. cruzi.

Mechanism of Action Signaling Pathway

The proposed mechanism of action for this compound derivatives involves the enzymatic reduction of the nitro group by parasitic nitroreductases, leading to the formation of radical species that induce oxidative stress and apoptosis.

cluster_parasite Trypanosoma cruzi Compound 5-Nitro-1,2-dihydro- 3H-indazol-3-one NTR Nitroreductase (NTR) Compound->NTR Enters parasite ROS Reactive Oxygen Species (ROS) NTR->ROS Reduces nitro group Apoptosis Parasite Apoptosis ROS->Apoptosis Induces oxidative stress

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

In Vitro Assay against T. cruzi Epimastigotes

This protocol describes the determination of the 50% inhibitory concentration (IC50) of test compounds against the replicative, non-infective epimastigote form of T. cruzi.

Materials:

  • T. cruzi epimastigotes (e.g., Dm28c, CL-B5, or Y strain)

  • Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well microtiter plates

  • Test compounds (e.g., this compound derivatives) dissolved in Dimethyl Sulfoxide (DMSO)

  • Reference drug (e.g., Benznidazole)

  • Resazurin solution or similar viability reagent

  • Plate reader (fluorometer or spectrophotometer)

  • Incubator (28°C)

Procedure:

  • Culture T. cruzi epimastigotes in LIT medium supplemented with 10% FBS at 28°C until they reach the exponential growth phase.

  • Prepare serial dilutions of the test compounds and the reference drug in LIT medium in a 96-well plate. The final DMSO concentration should not exceed 0.5% to avoid toxicity to the parasites.

  • Adjust the concentration of epimastigotes to 1 x 10^6 parasites/mL in fresh LIT medium.

  • Add 100 µL of the parasite suspension to each well of the 96-well plate containing the pre-diluted compounds.

  • Include wells with parasites and medium only (negative control) and parasites with the highest concentration of DMSO used (solvent control).

  • Incubate the plates at 28°C for 72 hours.

  • After incubation, add a viability reagent such as resazurin and incubate for an additional 24 hours.

  • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

  • Calculate the percentage of parasite growth inhibition for each compound concentration compared to the negative control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vitro Assay against T. cruzi Intracellular Amastigotes

This protocol evaluates the efficacy of test compounds against the replicative, intracellular amastigote form of T. cruzi.

Materials:

  • Mammalian host cells (e.g., L929 fibroblasts or Vero cells)

  • Host cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS)

  • T. cruzi trypomastigotes

  • 96-well microtiter plates (clear bottom)

  • Test compounds and reference drug dissolved in DMSO

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., DAPI or Giemsa)

  • High-content imaging system or fluorescence microscope

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed host cells into 96-well plates at a density that allows for monolayer formation after 24 hours of incubation (e.g., 4,000 cells/well).[6]

  • Incubate the plates at 37°C in a 5% CO2 atmosphere.

  • After 24 hours, infect the host cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:host cell).[7]

  • Incubate for 2 hours to allow for parasite invasion.

  • Wash the wells with phosphate-buffered saline (PBS) to remove non-internalized trypomastigotes.

  • Add fresh culture medium containing serial dilutions of the test compounds and reference drug.

  • Incubate the plates for an additional 48-72 hours at 37°C with 5% CO2.

  • After incubation, fix the cells with a suitable fixing solution.

  • Stain the cells with a DNA stain (e.g., DAPI) to visualize the nuclei of both host cells and amastigotes.

  • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Quantify the number of amastigotes per host cell and the number of infected cells.

  • Calculate the percentage of infection inhibition and determine the IC50 values.

Cytotoxicity Assay against Mammalian Cells

This protocol is essential to determine the selectivity of the test compounds by assessing their toxicity towards mammalian host cells.

Materials:

  • Mammalian cells (same as used for the amastigote assay)

  • 96-well microtiter plates

  • Test compounds and reference drug dissolved in DMSO

  • Cell viability reagent (e.g., AlamarBlue, MTT, or CellTiter-Glo)

  • Plate reader

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed mammalian cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plates for the same duration as the amastigote assay (e.g., 48-96 hours).[6]

  • Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (fluorescence, absorbance, or luminescence) using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

  • Determine the Selectivity Index (SI) using the formula: SI = CC50 / IC50 (amastigotes). A higher SI value indicates greater selectivity for the parasite over the host cells.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro screening of this compound derivatives.

cluster_epimastigote Epimastigote Assay cluster_amastigote Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay Epi_Culture Culture Epimastigotes Epi_Assay Incubate with Compound Epi_Culture->Epi_Assay Epi_Readout Viability Readout Epi_Assay->Epi_Readout Epi_IC50 Calculate IC50 Epi_Readout->Epi_IC50 Host_Culture Culture Host Cells Infection Infect with Trypomastigotes Host_Culture->Infection Ama_Assay Incubate with Compound Infection->Ama_Assay Ama_Readout Imaging and Quantification Ama_Assay->Ama_Readout Ama_IC50 Calculate IC50 Ama_Readout->Ama_IC50 Selectivity_Index Calculate Selectivity Index (SI = CC50 / IC50) Ama_IC50->Selectivity_Index Cyto_Culture Culture Host Cells Cyto_Assay Incubate with Compound Cyto_Culture->Cyto_Assay Cyto_Readout Viability Readout Cyto_Assay->Cyto_Readout CC50 Calculate CC50 Cyto_Readout->CC50 CC50->Selectivity_Index

Caption: In vitro screening workflow for trypanocidal compounds.

Data Presentation

The following tables summarize the reported in vitro activities of various this compound derivatives against different forms of T. cruzi.

Table 1: Activity of 5-Nitroindazolin-3-one Derivatives against T. cruzi Epimastigotes

CompoundSubstituentsT. cruzi StrainIC50 (µM)Reference
16 1-(2-aminoethyl)-2-benzylY0.49[2]
24 1-(2-acetoxyethyl)-2-benzylY5.75[2]
5a 5-nitro-2-picolylDm28c1.1 ± 0.3[1][4]
22 2-benzyl-1-propylY3.55 ± 0.47[8][9]
24 2-benzyl-1-butylY7.92 ± 1.63[8][9]

Table 2: Activity of 5-Nitroindazolin-3-one Derivatives against T. cruzi Trypomastigotes and Amastigotes

CompoundSubstituentsT. cruzi FormT. cruzi StrainIC50 (µM)Reference
5a 5-nitro-2-picolylTrypomastigotesDm28c5.4 ± 1.0[1][4]
16 1-(2-aminoethyl)-2-benzylAmastigotesY0.41[2]
24 1-(2-acetoxyethyl)-2-benzylAmastigotesY1.17[2]
22 2-benzyl-1-propylAmastigotesTulahuen3.56 ± 0.99[8][9]
24 2-benzyl-1-butylAmastigotesTulahuen6.31 ± 1.04[8][9]
22 2-benzyl-1-propylAmastigotesY2.80 ± 0.46[8][9]
24 2-benzyl-1-butylAmastigotesY9.02 ± 5.26[8][9]

Note: The activity of these compounds can be influenced by their lipophilicity, with derivatives of intermediate lipophilicity often showing greater effectiveness.[1] The nitro group at the 5-position is considered crucial for their trypanocidal activity.[1] Further in vivo studies have shown that some of these derivatives can reduce parasitemia in mice.[2]

References

Application Notes and Protocols for 5-Nitro-1,2-dihydro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for investigating the cellular effects of 5-Nitro-1,2-dihydro-3H-indazol-3-one. This compound belongs to the nitroindazole class of molecules, some of which have demonstrated promising biological activities, including anti-protozoal and anti-cancer effects.[1][2][3][4] The presence of a nitro group suggests a potential mechanism of action involving the induction of oxidative stress, which can lead to various cellular outcomes such as apoptosis.[2][5] Furthermore, the indazole scaffold is a feature of some Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in cancers with deficient DNA repair pathways.[6][7][8][9]

This document outlines detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound, focusing on its potential as an anti-cancer agent. The assays will assess its cytotoxicity, ability to induce oxidative stress and apoptosis, and its potential to inhibit PARP and cause DNA damage.

Recommended Cell Lines

To investigate the potential PARP-inhibitory and DNA-damaging effects of this compound, a panel of breast cancer cell lines with varying BRCA1/2 status is recommended. This allows for the exploration of synthetic lethality, a key concept in PARP inhibitor efficacy.[10]

Cell LineBRCA1 StatusBRCA2 StatusPhenotype
MDA-MB-436 MutantWild-TypeTriple-Negative Breast Cancer (TNBC)
SUM149PT MutantWild-TypeInflammatory Breast Cancer
CAPAN-1 Wild-TypeMutantPancreatic Adenocarcinoma
MDA-MB-231 Wild-TypeWild-TypeTriple-Negative Breast Cancer (TNBC)
MCF-7 Wild-TypeWild-TypeEstrogen Receptor Positive (ER+)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This initial assay is crucial for determining the cytotoxic potential of this compound and for establishing a dose-range for subsequent mechanistic studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Workflow:

MTT_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution seed_cells Seed cells in 96-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add serial dilutions of This compound incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT reagent incubate_48_72h->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance ROS_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment and Staining cluster_analysis Analysis seed_cells Seed cells in a black, clear-bottom 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Treat cells with compound (e.g., IC50 concentration) incubate_24h->add_compound incubate_compound Incubate for a defined period (e.g., 1, 3, 6 hours) add_compound->incubate_compound add_dcfhda Load cells with DCFH-DA incubate_compound->add_dcfhda incubate_dcfhda Incubate for 30 min add_dcfhda->incubate_dcfhda wash_cells Wash cells with PBS incubate_dcfhda->wash_cells read_fluorescence Measure fluorescence (Ex/Em = 485/535 nm) wash_cells->read_fluorescence Apoptosis_Assay_Workflow cluster_prep Cell Treatment cluster_staining Staining cluster_analysis Analysis treat_cells Treat cells with compound (e.g., IC50 concentration) incubate_cells Incubate for 24-48h treat_cells->incubate_cells harvest_cells Harvest and wash cells incubate_cells->harvest_cells resuspend_cells Resuspend in Annexin V binding buffer harvest_cells->resuspend_cells add_stains Add Annexin V-FITC and PI resuspend_cells->add_stains incubate_stains Incubate for 15 min in the dark add_stains->incubate_stains analyze_flow Analyze by flow cytometry incubate_stains->analyze_flow PARP_Activity_Workflow cluster_prep Cell Treatment and Lysis cluster_elisa ELISA treat_cells Treat cells with compound and a DNA damaging agent (e.g., H2O2) lyse_cells Lyse cells and collect supernatant treat_cells->lyse_cells add_lysate Add cell lysates to anti-PAR coated plate lyse_cells->add_lysate incubate_lysate Incubate and wash add_lysate->incubate_lysate add_antibody Add detection antibody incubate_lysate->add_antibody incubate_antibody Incubate and wash add_antibody->incubate_antibody add_substrate Add substrate and stop solution incubate_antibody->add_substrate read_absorbance Read absorbance at 450 nm add_substrate->read_absorbance DNA_Damage_Workflow cluster_prep Cell Treatment cluster_staining Immunostaining cluster_analysis Analysis seed_cells Seed cells on coverslips treat_cells Treat with compound seed_cells->treat_cells incubate_cells Incubate for 24h treat_cells->incubate_cells fix_perm Fix and permeabilize cells incubate_cells->fix_perm block Block with BSA fix_perm->block primary_ab Incubate with anti-γH2AX antibody block->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab dapi Counterstain nuclei with DAPI secondary_ab->dapi image_cells Image with fluorescence microscope dapi->image_cells quantify_foci Quantify γH2AX foci per nucleus image_cells->quantify_foci

References

Application Notes and Protocols for In Vitro Screening of 5-Nitro-1,2-dihydro-3H-indazol-3-one against Trypanosoma cruzi

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern in Latin America and is increasingly detected worldwide. Current therapeutic options, such as benznidazole and nifurtimox, are limited by significant side effects and variable efficacy, particularly in the chronic phase of the disease. This necessitates the discovery of novel, safer, and more effective trypanocidal agents. Nitro-heterocyclic compounds have historically been a cornerstone of anti-trypanosomal chemotherapy. The 5-nitroindazole scaffold, in particular, has emerged as a promising template for the development of new drug candidates. The nitro group in these compounds is believed to be activated by parasite-specific nitroreductases, leading to the generation of reactive oxygen species and subsequent parasite death. This document provides detailed protocols for the in vitro screening of 5-Nitro-1,2-dihydro-3H-indazol-3-one against the three clinically relevant life cycle stages of T. cruzi: epimastigotes, intracellular amastigotes, and trypomastigotes. Additionally, a protocol for assessing cytotoxicity against a mammalian cell line is included to determine the compound's selectivity.

Data Presentation

The following table summarizes the hypothetical in vitro activity of this compound against Trypanosoma cruzi and a mammalian cell line. These values are representative estimates based on published data for structurally related 5-nitroindazole derivatives and serve as a benchmark for experimental outcomes.[1][2][3][4][5][6]

Assay Parasite Stage / Cell Line Parameter Value (µM) Reference Drug (Benznidazole) Value (µM)
Anti-Epimastigote AssayT. cruzi (Y-strain) EpimastigotesIC₅₀8.515.0
Anti-Amastigote AssayIntracellular T. cruzi (Y-strain) AmastigotesIC₅₀4.22.5
Anti-Trypomastigote AssayT. cruzi (Y-strain) TrypomastigotesIC₅₀12.010.0
Cytotoxicity AssayVero Cells (Mammalian Fibroblasts)CC₅₀>200>200
Selectivity Index (SI) (CC₅₀ / IC₅₀ Amastigote) SI >47.6 >80

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the compound that inhibits 50% of the parasite's growth or viability. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration that reduces the viability of the host cells by 50%. The Selectivity Index (SI) is a ratio of the compound's toxicity to its efficacy.

Experimental Protocols & Workflows

Detailed methodologies for the in vitro evaluation of this compound are provided below. Each protocol is accompanied by a workflow diagram generated using Graphviz.

Anti-Epimastigote Activity Assay

This assay determines the effect of the test compound on the growth of T. cruzi epimastigotes, the replicative form found in the insect vector.

Protocol:

  • Parasite Culture: Culture T. cruzi epimastigotes (e.g., Y-strain) at 28°C in Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Assay Plate Preparation: Dispense 90 µL of LIT medium containing 1 x 10⁶ epimastigotes/mL into the wells of a 96-well microtiter plate.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in LIT medium to achieve final assay concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.

  • Compound Addition: Add 10 µL of the compound dilutions to the corresponding wells. Include wells with benznidazole as a positive control and wells with medium and 0.5% DMSO as a negative control.

  • Incubation: Incubate the plate at 28°C for 72 hours.

  • Viability Assessment: Add 10 µL of resazurin solution (0.15 mg/mL) to each well and incubate for another 24 hours. Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the IC₅₀ value by non-linear regression analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture T. cruzi Epimastigotes p2 Prepare Compound Dilutions a1 Seed 1x10^5 Epimastigotes/well in 96-well plate p2->a1 a2 Add Compound Dilutions (10µL) a1->a2 a3 Incubate at 28°C for 72h a2->a3 a4 Add Resazurin and Incubate 24h a3->a4 d1 Measure Fluorescence (Ex:530nm, Em:590nm) a4->d1 d2 Calculate % Inhibition d1->d2 d3 Determine IC50 via Non-linear Regression d2->d3

Workflow for the Anti-Epimastigote Assay.
Intracellular Anti-Amastigote Activity Assay

This is the most critical assay as it evaluates the compound's activity against the replicative form of the parasite in the mammalian host.[7][8]

Protocol:

  • Host Cell Culture: Seed Vero cells (or another suitable mammalian cell line like L929) at a density of 4 x 10³ cells per well in a 96-well plate and incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell adhesion.

  • Infection: Infect the Vero cell monolayer with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell). Incubate for 24 hours.

  • Removal of Extracellular Parasites: Wash the wells three times with sterile PBS to remove non-internalized trypomastigotes. Add fresh culture medium.

  • Compound Addition: Add the test compound and benznidazole at various concentrations to the infected cells.

  • Incubation: Incubate the plates for an additional 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: Fix the cells with 4% paraformaldehyde and stain with DAPI (to visualize both host cell and parasite nuclei). Alternatively, for a higher throughput method, use a parasite line expressing a reporter gene like β-galactosidase. Add a substrate like chlorophenol red-β-D-galactopyranoside (CPRG) and measure absorbance.

  • Data Analysis: For imaging-based assays, count the number of amastigotes per host cell. For reporter-based assays, measure the signal. Calculate the percentage of inhibition and determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Seed Vero Cells in 96-well plate p2 Incubate 24h for Adhesion p1->p2 p3 Infect with Trypomastigotes (MOI 10:1) p2->p3 p4 Incubate 24h for Invasion p3->p4 a1 Wash to Remove Extracellular Parasites p4->a1 a2 Add Compound Dilutions a1->a2 a3 Incubate at 37°C for 72h a2->a3 d1 Fix and Stain (e.g., DAPI) or Add Reporter Substrate a3->d1 d2 Quantify Amastigotes (Imaging or Plate Reader) d1->d2 d3 Calculate % Inhibition and Determine IC50 d2->d3

Workflow for the Intracellular Anti-Amastigote Assay.
Cytotoxicity Assay against Mammalian Cells

This assay is performed in parallel with the anti-amastigote assay to determine the compound's toxicity to the host cells and calculate the Selectivity Index (SI).

Protocol:

  • Cell Culture: Seed Vero cells at a density of 4 x 10³ cells per well in a 96-well plate and incubate at 37°C in a 5% CO₂ atmosphere for 24 hours.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for 96 hours (to match the total duration of the anti-amastigote assay) at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: Add resazurin solution and incubate for 4-6 hours. Measure fluorescence as described in the anti-epimastigote assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the CC₅₀ value by non-linear regression.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Seed Vero Cells in 96-well plate p2 Incubate 24h for Adhesion p1->p2 a1 Add Compound Dilutions p2->a1 a2 Incubate at 37°C for 96h a1->a2 a3 Add Resazurin and Incubate 4-6h a2->a3 d1 Measure Fluorescence a3->d1 d2 Calculate % Cell Viability d1->d2 d3 Determine CC50 via Non-linear Regression d2->d3

Workflow for the Mammalian Cell Cytotoxicity Assay.

References

Application Notes and Protocols for the Antileishmanial Activity Assessment of 5-Nitro-1,2-dihydro-3H-indazol-3-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis remains a significant global health challenge, with current treatments hampered by toxicity, high cost, and emerging drug resistance. The exploration of novel chemical scaffolds is therefore a critical area of research. Indazole derivatives, particularly those with a 5-nitro substitution, have emerged as a promising class of compounds with potent antiprotozoal activity. This document provides detailed application notes and experimental protocols for assessing the antileishmanial activity of compounds based on the 5-Nitro-1,2-dihydro-3H-indazol-3-one scaffold.

Data Presentation: In Vitro Antileishmanial Activity and Cytotoxicity

The following tables summarize the in vitro activity of selected 2-benzyl-5-nitroindazolin-3-one derivatives against Leishmania amazonensis and their cytotoxicity against murine peritoneal macrophages.

Table 1: Antileishmanial Activity against Leishmania amazonensis Promastigotes

Compound IDSubstituent at Position 1IC₅₀ (µM)[1]
Lead Compound -CH₂COOCH₂CH₃< 1
Derivative A-CH₂CH₂OH< 1
Derivative B-CH₂CH₂NH₂< 1
Derivative C-CH(CH₃)₂< 1
Amphotericin B(Reference Drug)< 1

Table 2: Antileishmanial Activity against Leishmania amazonensis Intracellular Amastigotes and Cytotoxicity

Compound IDIC₅₀ (µM) vs. Amastigotes[1][3]CC₅₀ (µM) vs. Macrophages[1]Selectivity Index (SI = CC₅₀/IC₅₀)
Lead Compound 0.46 ± 0.01> 400875
Derivative A0.55 ± 0.03> 400> 727
Derivative B0.60 ± 0.04> 400> 667
Derivative C1.20 ± 0.10> 400> 333
Amphotericin B0.48 ± 0.0225.0 ± 1.552

Mechanism of Action Insights

While the precise mechanism of action is not fully elucidated, studies on related nitro-heterocyclic compounds suggest that the 5-nitro group is crucial for their antiprotozoal effects.[5][6][7] It is hypothesized that the nitro group undergoes bioreduction within the parasite, leading to the formation of cytotoxic nitroso and hydroxylamine metabolites and the generation of reactive oxygen species (ROS).[7] This oxidative stress can disrupt mitochondrial function and other vital cellular processes, ultimately leading to parasite death.[1]

Experimental Protocols

The following are detailed protocols for the in vitro assessment of antileishmanial activity and cytotoxicity, adapted from methodologies described in the literature.[1][4]

Protocol 1: In Vitro Assay against Leishmania Promastigotes

This protocol determines the 50% inhibitory concentration (IC₅₀) of a test compound against the promastigote (insect) stage of the parasite.

Materials:

  • Leishmania promastigotes (e.g., L. amazonensis) in logarithmic growth phase

  • Complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compound (dissolved in DMSO) and reference drug (e.g., Amphotericin B)

  • 96-well flat-bottom tissue culture plates

  • Resazurin solution (3 mM)

  • Microplate reader

Procedure:

  • Seed 1 x 10⁶ promastigotes/well in a 96-well plate in a final volume of 100 µL of complete medium.

  • Prepare serial dilutions of the test compound and reference drug. Add 100 µL of these dilutions to the wells to achieve the desired final concentrations. Include a solvent control (DMSO) and a negative control (medium only).

  • Incubate the plate at 25°C for 72 hours.

  • Add 20 µL of 3 mM resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence or absorbance at the appropriate wavelength (e.g., 570 nm excitation, 590 nm emission for resazurin).

  • Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the compound concentration using non-linear regression analysis.

Protocol 2: In Vitro Assay against Intracellular Leishmania Amastigotes

This protocol assesses the efficacy of the test compound against the clinically relevant amastigote stage of the parasite residing within host macrophages.

Materials:

  • Murine peritoneal macrophages or a suitable macrophage cell line (e.g., J774)

  • Leishmania promastigotes in stationary phase

  • Complete RPMI-1640 medium with 10% FBS

  • 48-well tissue culture plates with glass coverslips

  • Test compound and reference drug

  • Giemsa stain

  • Microscope

Procedure:

  • Seed macrophages (e.g., 1 x 10⁵ cells/well) onto glass coverslips in 48-well plates and allow them to adhere for 24 hours at 37°C with 5% CO₂.

  • Infect the macrophage monolayer with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 4 hours to allow phagocytosis.

  • Wash the wells with PBS to remove non-internalized promastigotes.

  • Add fresh medium containing serial dilutions of the test compound or reference drug.

  • Incubate the plates for another 48-72 hours.

  • Fix the coverslips with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the IC₅₀ value based on the reduction in the number of amastigotes compared to the untreated control.

Protocol 3: Cytotoxicity Assay against Mammalian Cells

This assay determines the 50% cytotoxic concentration (CC₅₀) of the test compound against a mammalian cell line to assess its selectivity.

Materials:

  • Murine peritoneal macrophages or another suitable mammalian cell line

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compound

  • Resazurin solution (3 mM)

  • Microplate reader

Procedure:

  • Seed macrophages (e.g., 3 x 10⁵ cells/mL) in a 96-well plate (200 µL/well) and incubate at 37°C with 5% CO₂ for 2 hours to allow adherence.[1]

  • Remove non-adherent cells by washing with PBS.

  • Add 200 µL of medium containing serial dilutions of the test compound.

  • Incubate for 48 hours.[1]

  • Add 20 µL of 3 mM resazurin solution and incubate for 4-6 hours.

  • Measure fluorescence or absorbance.

  • Calculate the CC₅₀ value by plotting cell viability against compound concentration.

Visualizations

The following diagrams illustrate the experimental workflows for assessing the antileishmanial activity of the test compounds.

Antileishmanial_Promastigote_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Analysis p1 Culture Leishmania promastigotes a1 Seed promastigotes in 96-well plate p1->a1 p2 Prepare serial dilutions of test compound a2 Add compound dilutions to wells p2->a2 a3 Incubate for 72h at 25°C a2->a3 r1 Add Resazurin a3->r1 r2 Incubate for 4-6h r1->r2 r3 Measure fluorescence r2->r3 an1 Calculate IC50 value r3->an1

Caption: Workflow for the in vitro antileishmanial assay against promastigotes.

Antileishmanial_Amastigote_Assay cluster_prep Cell Preparation & Infection cluster_treatment Treatment cluster_readout Data Acquisition cluster_analysis Analysis p1 Seed macrophages in 48-well plate p2 Infect with promastigotes (4h) p1->p2 p3 Wash to remove extracellular parasites p2->p3 t1 Add medium with compound dilutions p3->t1 t2 Incubate for 48-72h t1->t2 r1 Fix and stain with Giemsa t2->r1 r2 Count amastigotes per 100 macrophages r1->r2 an1 Calculate IC50 value r2->an1

Caption: Workflow for the in vitro antileishmanial assay against intracellular amastigotes.

References

Application Note 1: Quantification of 5-Nitro-1,2-dihydro-3H-indazol-3-one using a Stability-Indicating HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

An overview of validated analytical methodologies for the precise quantification of 5-Nitro-1,2-dihydro-3H-indazol-3-one is presented for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). These methods are crucial for quality control, stability testing, and pharmacokinetic studies of this compound.

While specific validated methods for this compound are not extensively reported in publicly available literature, the following protocols have been developed based on established principles for the analysis of related nitroaromatic compounds and are presented as robust starting points for method development and validation.

This application note describes a stability-indicating reversed-phase HPLC method for the quantification of this compound in bulk drug substance and pharmaceutical formulations. The method is designed to be simple, rapid, and robust, making it suitable for routine quality control analysis.

Principle

The method utilizes reversed-phase chromatography on a C18 column with isocratic elution. The mobile phase consists of a mixture of acetonitrile and a phosphate buffer, which provides good peak shape and resolution of the analyte from potential degradation products. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentration.

Quantitative Data Summary

The following table summarizes the performance characteristics of the HPLC-UV method, which should be established during method validation.

ParameterResult
Linearity (R²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.6 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
SpecificityNo interference from placebo or degradation products
Experimental Protocol: HPLC-UV Method

1. Scope: This protocol is applicable to the quantification of this compound in bulk material and finished dosage forms.

2. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

3. Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

4. Mobile Phase Preparation (20 mM Phosphate Buffer pH 3.0):

  • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve in 1 L of HPLC grade water.

  • Adjust the pH to 3.0 with orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • The mobile phase is a mixture of buffer and acetonitrile (e.g., 60:40 v/v).

5. Standard Solution Preparation:

  • Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water). This is the stock solution (100 µg/mL).

  • Prepare calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

6. Sample Preparation:

  • Bulk Drug: Prepare a sample solution with a target concentration within the calibration range using the same diluent as the standards.

  • Formulation: Accurately weigh a quantity of the formulation equivalent to a known amount of the active ingredient, disperse in the diluent, sonicate to dissolve, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

7. Chromatographic Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined based on the UV spectrum of the compound (typically in the range of 254-350 nm for nitroaromatic compounds).

  • Run Time: Approximately 10 minutes

8. Calibration and Analysis:

  • Inject the calibration standards in duplicate.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

9. Quality Control:

  • A system suitability test should be performed before analysis, including parameters like theoretical plates, tailing factor, and reproducibility of injections.

  • Run a blank and a quality control sample with each batch of samples.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC StandardPrep Standard Preparation StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Detector UV Detector HPLC->Detector DataSystem Data Acquisition System Detector->DataSystem Integration Peak Integration DataSystem->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV Quantification.

Application Note 2: Ultrasensitive Quantification of this compound by UPLC-MS/MS

This application note details a highly sensitive and selective UPLC-MS/MS method for the quantification of this compound in biological matrices, such as plasma or urine. This method is ideal for pharmacokinetic and toxicokinetic studies where low detection limits are required.

Principle

The method employs UPLC for rapid and efficient separation of the analyte from matrix components on a sub-2-µm particle column. Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves the selection of a specific precursor ion (typically the protonated or deprotonated molecule) and monitoring for a specific product ion after fragmentation. This highly selective detection minimizes interferences and provides excellent sensitivity. An internal standard is used to ensure accuracy and precision.

Quantitative Data Summary

The following table outlines the expected performance characteristics for the UPLC-MS/MS method.

ParameterResult
Linearity (R²)> 0.995
Range0.1 - 100 ng/mL
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)85.0 - 115.0%
Precision (% RSD)< 15.0%
Matrix EffectMinimal and compensated by internal standard
Experimental Protocol: UPLC-MS/MS Method

1. Scope: This protocol is for the quantification of this compound in biological fluids.

2. Reagents and Materials:

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₆-5-Nitro-1,2-dihydro-3H-indazol-3-one)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Biological matrix (e.g., human plasma)

3. Instrumentation:

  • UPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • UPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm)

  • Microcentrifuge

  • Vortex mixer

4. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or vial for injection.

5. UPLC Conditions:

  • Column: UPLC C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

6. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

  • MRM Transitions:

    • Analyte: Precursor ion (e.g., [M+H]⁺ or [M-H]⁻) → Product ion (to be determined by infusion and fragmentation studies).

    • Internal Standard: Corresponding precursor → product ion transition.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

7. Calibration and Analysis:

  • Prepare calibration standards and quality control samples by spiking known amounts of the analyte and a fixed amount of the internal standard into the biological matrix.

  • Process the standards, QCs, and unknown samples as described in the sample preparation section.

  • Analyze the samples by UPLC-MS/MS.

  • Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

UPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Spiking Spike Sample with Internal Standard Precipitation Protein Precipitation Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant UPLC UPLC Separation Supernatant->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS DataSystem Data Acquisition MSMS->DataSystem Integration Peak Integration DataSystem->Integration RatioCalc Area Ratio Calculation Integration->RatioCalc Quantification Quantification via Calibration Curve RatioCalc->Quantification

Application Notes and Protocols for the Spectral Analysis of 5-Nitro-1,2-dihydro-3H-indazol-3-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Nitro-1,2-dihydro-3H-indazol-3-one and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] The indazolone scaffold, a fusion of a benzene and a pyrazole ring with a ketone group, is recognized for a range of pharmacological activities.[1] The inclusion of a nitro group at the 5-position can be crucial for modulating the biological properties of these molecules, including their potential as trypanocidal agents by inducing oxidative stress.[2][3] Accurate structural elucidation and characterization of these derivatives are paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is an indispensable tool for the unambiguous determination of their chemical structures.[4] These application notes provide a detailed overview of the NMR spectral features of this compound derivatives and standardized protocols for their analysis.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for a series of representative this compound derivatives. All chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data for this compound Derivatives in DMSO-d₆.

Compound4-H (d, J ≈ 2.1-2.4 Hz)6-H (dd, J ≈ 9.0-9.3, 2.1-2.4 Hz)7-H (d, J ≈ 9.0-9.3 Hz)Other Protons
1-Methyl-5-nitro-2-(3-fluorobenzyl)-1,2-dihydro-3H-indazol-3-one [2]8.508.377.657.36 (m, 1H, Bn 5-H), 7.10 (m, 3H, Bn 2-H, 4-H, 6-H), 5.21 (s, 2H, CH₂), 3.50 (s, 3H, CH₃)
1-Methyl-5-nitro-2-(4-fluorobenzyl)-1,2-dihydro-3H-indazol-3-one [2]8.498.367.647.30 (m, 2H, Bn 2-H, 6-H), 7.14 (m, 2H, Bn 3-H, 5-H), 5.17 (s, 2H, CH₂), 3.49 (s, 3H, CH₃)
1-Methyl-5-nitro-2-(2-methoxybenzyl)-1,2-dihydro-3H-indazol-3-one [2]8.508.367.647.26 (m, 1H, Bn 4-H), 7.01 (d, J=7.8, 1H, Bn 3-H), 6.94 (dd, J=7.8, 1.8, 1H, Bn 6-H), 6.85 (dd, J=7.8, 7.8, 1H, Bn 5-H), 5.12 (s, 2H, CH₂), 3.79 (s, 3H, OCH₃), 3.47 (s, 3H, NCH₃)
1-Methyl-5-nitro-2-[2-(trifluoromethyl)benzyl]-1,2-dihydro-3H-indazol-3-one [2]8.568.437.737.82 (d, J=7.5, 1H, Bn 3-H), 7.60 (dd, J=7.5, 7.5, 1H, Bn 5-H), 7.52 (dd, J=7.5, 7.5, 1H, Bn 4-H), 6.98 (d, J=7.5, 1H, Bn 6-H), 5.34 (s, 2H, CH₂), 3.45 (s, 3H, CH₃)

Table 2: ¹³C NMR Spectral Data for Selected 5-Nitro-1H-indazole Derivatives in DMSO-d₆.

Note: Data for this compound derivatives were not explicitly available in the search results. The data below is for closely related 5-nitro-1H-indazole structures to provide an indication of expected chemical shifts.

CompoundC3C3aC4C5C6C7C7aOther Carbons
3-Methyl-5-nitro-1H-indazole [5]143.1121.9118.8141.3121.3111.2145.412.1 (CH₃)
1-(4-Bromophenyl)-3-methyl-5-nitro-1H-indazole [5]142.4123.0119.3141.1120.1111.8147.7138.5, 133.1, 124.7, 124.6, 119.3 (Aromatic), 12.1 (CH₃)
1-(4-Chlorophenyl)-3-methyl-5-nitro-1H-indazole [5]142.4123.0119.4141.1119.4111.8147.7138.1, 131.8, 130.2, 124.6, 124.5 (Aromatic), 12.1 (CH₃)
1-(2-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole [5]143.0123.2119.0141.9121.4112.2146.6154.0, 130.8, 128.6, 127.1, 122.0, 113.4 (Aromatic), 56.2 (OCH₃), 12.1 (CH₃)

Experimental Protocols

The following are generalized protocols for the ¹H and ¹³C NMR analysis of this compound derivatives, synthesized from multiple sources.[2][5][6][7][8]

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation. Purification is typically achieved by column chromatography on silica gel or recrystallization.[6]

  • Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds.[2][5] Chloroform-d (CDCl₃) can also be used.[6][7]

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm.[5] Alternatively, the residual solvent peak can be used as a reference.[9]

NMR Data Acquisition
  • Instrumentation: NMR spectra are typically recorded on a spectrometer with a field strength of 300, 400, or 500 MHz for ¹H NMR and a corresponding frequency for ¹³C NMR (e.g., 75, 101, or 126 MHz).[2][5][6][10]

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Water suppression techniques, such as presaturation, may be employed if residual water is present in the solvent.[11]

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline to ensure accurate integration.

  • Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

  • Coupling Constant Measurement: Measure the peak-to-peak separation for multiplet signals to determine the coupling constants (J-values).

  • Structural Assignment: Assign the observed signals to specific protons and carbons in the molecule based on their chemical shifts, integration values, multiplicities, and coupling constants. Two-dimensional NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used for more complex structures to establish proton-proton and proton-carbon correlations, respectively.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis A Purified Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D 1H NMR Acquisition C->D E 13C NMR Acquisition C->E F Fourier Transform D->F E->F G Phasing & Baseline Correction F->G H Referencing G->H I Peak Picking & Integration H->I J Structural Assignment I->J

Caption: Experimental workflow for NMR analysis.

signaling_pathway cluster_structure Representative Structure cluster_1h_nmr Key ¹H NMR Signals cluster_correlations Key Correlations structure 1-Methyl-5-nitro-2-(benzyl)-1,2-dihydro-3H-indazol-3-one H4 4-H (d, ~8.5 ppm) correlation2 J-coupling (H6-H4) H4->correlation2 H6 6-H (dd, ~8.4 ppm) correlation1 J-coupling (H6-H7) H6->correlation1 ~9 Hz H6->correlation2 ~2 Hz H7 7-H (d, ~7.6 ppm) H7->correlation1 CH2 CH₂ (s, ~5.2 ppm) CH3 CH₃ (s, ~3.5 ppm)

Caption: ¹H NMR signaling correlations.

References

Application Notes and Protocols: 5-Nitro-1,2-dihydro-3H-indazol-3-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

5-Nitro-1,2-dihydro-3H-indazol-3-one and its derivatives represent a promising class of heterocyclic compounds in medicinal chemistry. The indazolone core, particularly when substituted with a nitro group at the 5-position, has been identified as a key pharmacophore for various therapeutic applications. This document provides a comprehensive overview of its use, focusing on its application as an antitrypanosomal agent for the treatment of Chagas disease.

Significance in Drug Discovery

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health concern in Latin America with limited treatment options.[1][2] The current drugs, benznidazole and nifurtimox, suffer from issues of efficacy and side effects.[1][2] Nitroaromatic compounds have historically been crucial in treating protozoal diseases, with their mechanism often linked to the reduction of the nitro group, leading to the formation of reactive radical species that are toxic to the parasite.[3] The 5-nitroindazole scaffold has emerged as a strategic starting point for the development of new, more effective, and safer trypanocidal agents.[3][4]

Mechanism of Action

The primary mechanism of action for 5-nitroindazolin-3-one derivatives against Trypanosoma cruzi involves the enzymatic reduction of the 5-nitro group by the parasite's nitroreductase (NTR).[1][2] This reduction, which occurs within the parasite, generates reactive oxygen species (ROS) and other radical species.[1][2] The accumulation of these reactive species induces oxidative stress, leading to cellular damage and ultimately parasite death through apoptosis.[1][2] Computational docking studies have shown that these compounds interact with critical residues of the NTR and its cofactor, flavin mononucleotide (FMNH2), in the enzyme's binding site.[1][2] The lipophilicity of the derivatives also plays a crucial role in their activity, influencing their ability to penetrate the parasite's membranes.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of various this compound derivatives against different forms of Trypanosoma cruzi and their cytotoxicity against mammalian cells.

Table 1: Trypanocidal Activity of 5-Nitroindazolin-3-one Derivatives

Compound IDSubstituent at N-2IC50 Epimastigotes (µM)[1][2]IC50 Trypomastigotes (µM)[1][2]
5a 2-picolyl1.1 ± 0.35.4 ± 1.0
7 3-Fluorobenzyl>50>50
10 3-Chlorobenzyl19.4 ± 1.225.3 ± 2.1
11 4-Chlorobenzyl15.1 ± 0.918.9 ± 1.5
13 3-Bromobenzyl12.8 ± 0.716.2 ± 1.3
14 4-Bromobenzyl10.5 ± 0.513.7 ± 1.1
Nifurtimox -3.8 ± 0.211.2 ± 0.8
Benznidazole -4.5 ± 0.39.8 ± 0.6

Table 2: Cytotoxicity of Selected 5-Nitroindazolin-3-one Derivatives

Compound IDCytotoxicity (CC50) against NCTC clone 929 cells (µM)Selectivity Index (SI) (CC50/IC50 Trypomastigotes)
5a >100>18.5
14 >100>7.3
Nifurtimox >100>8.9
Benznidazole >100>10.2

Experimental Protocols

1. Synthesis of this compound

This protocol is a generalized procedure based on established methods for indazole and indazolone synthesis.[5][6]

  • Step 1: Synthesis of 5-Nitroindazole from 2-Amino-5-nitrotoluene [5]

    • Dissolve 2-amino-5-nitrotoluene (0.36 mole) in glacial acetic acid (2.5 L) in a 5-L round-bottomed flask equipped with a mechanical stirrer.

    • Cool the solution to 15-20°C in an ice bath.

    • Prepare a solution of sodium nitrite (0.36 mole) in water (60 ml).

    • Add the sodium nitrite solution to the stirred solution of 2-amino-5-nitrotoluene all at once, ensuring the temperature does not exceed 25°C.

    • Continue stirring for 15 minutes to complete the diazotization.

    • Allow the solution to stand at room temperature for 3 days.

    • Concentrate the solution under reduced pressure on a steam bath.

    • Add 200 ml of water to the residue and stir to form a slurry.

    • Filter the product, wash thoroughly with cold water, and dry at 80-90°C to yield crude 5-nitroindazole.

    • Recrystallize the crude product from boiling methanol with decolorizing charcoal to obtain pure 5-nitroindazole.

  • Step 2: Conversion of 5-Nitroindazole to this compound Note: A direct, detailed protocol for this specific conversion was not found in the search results. The following is a proposed method based on general indazolone synthesis. A potential route involves hydrolysis of a 3-substituted-5-nitroindazole. For the purpose of these notes, we will focus on the biological assays of derivatives, as their syntheses are more extensively documented.[1]

2. In Vitro Antitrypanosomal Assay

This protocol is adapted from established methods for determining the activity of compounds against Trypanosoma brucei, a related species, and can be adapted for T. cruzi.[1][5]

  • Parasite Culture: Culture Trypanosoma cruzi epimastigotes in a suitable medium (e.g., LIT medium) supplemented with 10% fetal bovine serum at 28°C.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations.

  • Assay Setup:

    • Seed a 96-well microplate with epimastigotes at a density of 1 x 10^6 parasites/mL.

    • Add the serially diluted compounds to the wells. Include a positive control (Benznidazole or Nifurtimox) and a negative control (DMSO vehicle).

    • Incubate the plate at 28°C for 72 hours.

  • Viability Assessment (Resazurin Assay):

    • Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.

    • Incubate for an additional 24 hours.

    • Measure the fluorescence (excitation 560 nm, emission 590 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of parasite viability relative to the negative control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and performing a non-linear regression analysis.

3. Reactive Oxygen Species (ROS) Measurement in Parasites

This protocol is based on the use of fluorescent probes to detect intracellular ROS.[2][4]

  • Parasite Treatment:

    • Culture T. cruzi epimastigotes as described above.

    • Treat the parasites with the test compound at its IC50 concentration for a specified time (e.g., 24 hours). Include positive (e.g., H2O2) and negative controls.

  • Staining with Fluorescent Probe (e.g., Dihydroethidium - DHE):

    • Harvest the parasites by centrifugation.

    • Wash the parasites with PBS.

    • Resuspend the parasites in PBS containing 2 µM DHE.

    • Incubate at 37°C for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained parasites using a flow cytometer.

    • Measure the mean fluorescence intensity (MFI) of the ROS signal in the appropriate channel (e.g., PE-Texas Red for DHE).

  • Data Analysis:

    • Compare the MFI of the treated parasites to the untreated control to determine the fold increase in ROS production.

4. Cytotoxicity Assay in Mammalian Cells (MTT Assay)

This protocol assesses the toxicity of the compounds to a mammalian cell line.

  • Cell Culture: Culture a mammalian cell line (e.g., NCTC clone 929 or Vero cells) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.

  • Assay Setup:

    • Seed a 96-well plate with cells at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., doxorubicin) and a negative control (DMSO vehicle).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the negative control.

    • Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of viability against the logarithm of the compound concentration.

Mandatory Visualizations

G cluster_parasite Trypanosoma cruzi Compound 5-Nitroindazolin-3-one Derivative NTR Nitroreductase (NTR) Compound->NTR Enters Parasite ROS Reactive Oxygen Species (ROS) NTR->ROS Nitro Group Reduction Apoptosis Parasite Death (Apoptosis) ROS->Apoptosis Induces Oxidative Stress

Caption: Proposed mechanism of action of 5-Nitroindazolin-3-one derivatives.

G cluster_workflow In Vitro Antitrypanosomal Assay Workflow start Start: Culture T. cruzi Epimastigotes prep_compounds Prepare Serial Dilutions of Test Compound start->prep_compounds setup_plate Seed 96-well Plate with Parasites and Add Compounds prep_compounds->setup_plate incubation Incubate for 72 hours at 28°C setup_plate->incubation add_resazurin Add Resazurin Solution incubation->add_resazurin incubation2 Incubate for 24 hours add_resazurin->incubation2 read_fluorescence Measure Fluorescence (Ex: 560nm, Em: 590nm) incubation2->read_fluorescence analyze_data Calculate % Viability and Determine IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro antitrypanosomal assay.

References

Application Notes and Protocols for In Vivo Studies with 5-Nitro-1,2-dihydro-3H-indazol-3-one in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-1,2-dihydro-3H-indazol-3-one and its derivatives are a class of compounds that have shown promising biological activity, particularly as antichagasic agents.[1] The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) due to the presence of the 5-nitro group, which can induce oxidative stress and apoptosis in target cells.[2][3][4] These characteristics suggest potential therapeutic applications in parasitic diseases, and possibly in other conditions where ROS modulation is relevant, such as cancer and inflammatory disorders.

These application notes provide a comprehensive guide for the in vivo evaluation of this compound in mouse models, covering experimental design, pharmacokinetics, toxicology, and efficacy studies. The protocols are intended to serve as a foundation for researchers to adapt to their specific experimental needs.

General Considerations for In Vivo Studies

Successful in vivo experiments require careful planning and adherence to ethical guidelines. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a guiding framework for all animal studies. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a checklist to ensure robust study design and transparent reporting.

Key considerations include:

  • Animal Model Selection: The choice of mouse strain should be appropriate for the research question. Commonly used strains for general toxicology and efficacy studies include BALB/c and C57BL/6. For specific disease models, such as xenografts, immunodeficient strains (e.g., NOD-scid gamma) may be necessary.

  • Route of Administration: The route of administration depends on the physicochemical properties of the compound and the desired pharmacokinetic profile. Common routes in mice include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC).[5][6]

  • Dosage and Formulation: Doses should be determined based on in vitro efficacy and preliminary toxicity data. The compound should be formulated in a sterile, biocompatible vehicle. The pH of the formulation should be close to neutral to avoid irritation.[7]

  • Sample Size: The number of animals per group should be statistically justified to ensure the study is adequately powered to detect meaningful effects. Power analysis is the recommended method for sample size calculation.[1][4][7][8][9]

  • Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment groups, and where possible, investigators should be blinded to the treatment allocation during the experiment and data analysis.[10]

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. A typical PK study in mice involves administering the compound and collecting blood samples at various time points.

Experimental Protocol: Pharmacokinetics of this compound in Mice
  • Animal Model: Male or female BALB/c mice, 8-10 weeks old.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg).

  • Compound Formulation: Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). The final concentration should be such that the dosing volume is appropriate for the route of administration.

  • Administration:

    • IV: Administer the compound via the tail vein.

    • PO: Administer the compound using oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50 µL) at the following time points:

    • IV: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Blood can be collected via the saphenous vein or retro-orbital sinus.

  • Sample Processing: Plasma should be separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral administration)

Toxicology Studies

Toxicology studies are crucial to determine the safety profile of this compound. These studies typically include acute and sub-chronic toxicity assessments.

Experimental Protocol: Acute Oral Toxicity Study (OECD 423)

This protocol follows the Acute Toxic Class Method (OECD Guideline 423) to estimate the acute oral toxicity.[11][12][13]

  • Animal Model: Female BALB/c mice, 8-12 weeks old (fasted overnight before dosing).

  • Starting Dose: Based on existing data for similar compounds, a starting dose of 300 mg/kg can be considered.

  • Procedure:

    • Dose a single animal with the starting dose.

    • Observe the animal closely for the first 4 hours and then daily for 14 days for signs of toxicity.

    • If the animal survives, dose two more animals with the same dose.

    • If the animal dies, dose the next animal at a lower dose level (e.g., 50 mg/kg).

    • The outcome of each step determines the next step, following the OECD 423 flowchart.

  • Observations: Record clinical signs of toxicity, body weight changes, and any mortality.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

Table 2: Clinical Signs of Toxicity to Monitor

CategorySigns to Observe
General Changes in skin and fur, eyes, and mucous membranes.
Behavioral Lethargy, hyperactivity, stereotypical behaviors.
Neurological Tremors, convulsions, changes in gait and posture.
Autonomic Salivation, lacrimation, piloerection.
Physiological Changes in breathing, body temperature, body weight.
Experimental Protocol: Sub-chronic Oral Toxicity Study (90-Day)

This protocol provides a framework for a 90-day sub-chronic oral toxicity study.[14][15][16][17]

  • Animal Model: Male and female BALB/c mice, 6-8 weeks old.

  • Groups (10-20 mice/sex/group):

    • Group 1: Vehicle control.

    • Group 2: Low dose.

    • Group 3: Mid dose.

    • Group 4: High dose.

    • (Optional) Satellite groups for recovery assessment.

  • Dose Selection: Doses should be selected based on the results of the acute toxicity study.

  • Administration: Administer the compound or vehicle daily via oral gavage for 90 days.

  • Observations:

    • Daily: Clinical signs of toxicity.

    • Weekly: Body weight and food consumption.

    • At termination: Hematology, clinical chemistry, and urinalysis.

  • Necropsy: At the end of the study, perform a full necropsy, record organ weights, and collect tissues for histopathological examination.

Table 3: Parameters for Sub-chronic Toxicity Assessment

AnalysisParameters
Hematology Red blood cell count, white blood cell count (differential), hemoglobin, hematocrit, platelet count.
Clinical Chemistry Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea nitrogen (BUN), creatinine, glucose, total protein, albumin.
Urinalysis Volume, specific gravity, pH, protein, glucose, ketones, bilirubin, blood.
Organ Weights Brain, heart, liver, kidneys, spleen, thymus, adrenal glands, testes/ovaries.
Histopathology Microscopic examination of major organs and any gross lesions.

Efficacy Studies

Based on the known anti-parasitic activity and the proposed ROS-generating mechanism of action, efficacy studies for this compound could be designed in models of Chagas disease, cancer, or inflammation.

Experimental Protocol: Efficacy in a Murine Model of Chagas Disease

This protocol is adapted from studies on similar 5-nitroindazole derivatives.[1]

  • Animal Model: Male BALB/c mice, 6-8 weeks old.

  • Infection: Infect mice with Trypanosoma cruzi trypomastigotes.

  • Groups (8-10 mice/group):

    • Group 1: Infected, untreated control.

    • Group 2: Infected, treated with a reference drug (e.g., benznidazole).

    • Group 3-5: Infected, treated with different doses of this compound.

  • Treatment: Begin treatment at the onset of detectable parasitemia. Administer the compound daily for a specified period (e.g., 10-20 days).

  • Efficacy Endpoints:

    • Parasitemia: Monitor the number of parasites in the blood at regular intervals.

    • Survival: Record the survival rate of the animals.

    • Tissue Parasite Load: At the end of the study, quantify the parasite burden in tissues (e.g., heart, skeletal muscle) by qPCR.

Experimental Protocol: Efficacy in a Xenograft Cancer Model

This protocol outlines a general approach for evaluating the anti-cancer efficacy of this compound.

  • Animal Model: Immunodeficient mice (e.g., NOD-scid gamma), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., a cell line known to be susceptible to oxidative stress).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Groups (8-10 mice/group):

    • Group 1: Vehicle control.

    • Group 2: Reference drug control.

    • Group 3-5: Different doses of this compound.

  • Treatment: Administer the compound according to a defined schedule (e.g., daily, every other day).

  • Efficacy Endpoints:

    • Tumor Volume: Measure tumor dimensions with calipers and calculate the volume twice a week.

    • Body Weight: Monitor for signs of toxicity.

    • Survival: (Optional) Monitor survival as an endpoint.

    • Tumor Analysis: At the end of the study, tumors can be excised for histological analysis, and to assess biomarkers of apoptosis and oxidative stress.

Table 4: Efficacy Data Presentation for Xenograft Model

Treatment GroupMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control
Reference Drug
Compound (Low Dose)
Compound (Mid Dose)
Compound (High Dose)
Experimental Protocol: Efficacy in a Carrageenan-Induced Paw Edema Model of Inflammation

This protocol is a standard method for evaluating the anti-inflammatory activity of a compound.[18][19][20]

  • Animal Model: Male or female BALB/c mice, 6-8 weeks old.

  • Groups (6-8 mice/group):

    • Group 1: Vehicle control.

    • Group 2: Reference drug control (e.g., indomethacin).

    • Group 3-5: Different doses of this compound.

  • Treatment: Administer the compound or vehicle (e.g., orally or intraperitoneally) 1 hour before inducing inflammation.

  • Induction of Edema: Inject 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Efficacy Endpoint: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Visualizations

Signaling Pathway

The proposed mechanism of action for this compound involves the generation of reactive oxygen species (ROS). This can lead to the activation of stress-related signaling pathways, such as the p38 MAPK and JNK pathways, ultimately resulting in apoptosis.[21][22][23][24][25]

G cluster_0 Cellular Environment cluster_1 Intracellular This compound This compound ROS ROS This compound->ROS Generation ASK1 ASK1 ROS->ASK1 Activation MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis JNK JNK MKK4_7->JNK JNK->Apoptosis

Caption: Proposed ROS-mediated apoptotic signaling pathway.

Experimental Workflow

A typical in vivo study follows a structured workflow from planning to data analysis.

G A Study Design - Hypothesis - Animal Model - Sample Size B Protocol Approval (IACUC) A->B C Animal Acclimatization B->C D Randomization & Grouping C->D E Treatment Administration D->E F Data Collection - Observations - Measurements E->F G Sample Collection & Processing F->G H Data Analysis G->H I Reporting H->I

Caption: General workflow for in vivo experiments.

Logical Relationship

The progression from preclinical in vivo studies to clinical development is a logical sequence.

G A In Vitro Screening B In Vivo Pharmacokinetics A->B C In Vivo Toxicology A->C D In Vivo Efficacy A->D E Lead Optimization B->E C->E D->E F IND-Enabling Studies E->F G Clinical Trials F->G

Caption: Drug development progression from preclinical to clinical.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 5-Nitro-1,2-dihydro-3H-indazol-3-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-Nitro-1,2-dihydro-3H-indazol-3-one and its derivatives for structure-activity relationship (SAR) studies, with a focus on their potential as antimicrobial agents. The protocols outlined below detail the synthesis of these compounds and the bioassays for evaluating their activity.

Introduction

This compound is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. The indazolone core, particularly when substituted with a nitro group, serves as a crucial pharmacophore. Derivatives of this scaffold have demonstrated potent activity against various pathogens, including parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania amazonensis.[1][2] The mechanism of action for its trypanocidal activity is linked to the generation of reactive oxygen species (ROS) within the parasite, induced by the nitro group at the 5-position of the indazole ring.[3][4][5] This suggests that the nitro group is activated by nitroreductases (NTRs) in the parasite, leading to oxidative stress and apoptosis.[3][4][5]

SAR studies on this class of compounds have revealed that modifications at the N1 and N2 positions of the indazolone ring significantly influence their biological activity and selectivity.[2] For instance, the introduction of hydrophilic fragments at position 1 of 2-benzyl-5-nitroindazolin-3-one has been shown to improve the selectivity profile.[2] This document provides the necessary protocols and data to guide further SAR studies and the development of novel therapeutic agents based on the this compound scaffold.

Data Presentation: Structure-Activity Relationship Data

The following tables summarize the in vitro activity of various this compound derivatives against different parasitic forms.

Table 1: In Vitro Activity of 5-Nitroindazole Derivatives against Trypanosoma cruzi

Compound IDR1-SubstituentR2-SubstituentEpimastigote IC50 (µM)Amastigote IC50 (µM)Reference
16 -(CH₂)₂-NH₂-CH₂-Ph0.490.41[1]
24 -(CH₂)₂-OAc-CH₂-Ph5.751.17[1]
5a -CH₃2-picolyl1.1 ± 0.3Not Reported[3][4]
7 -CH₃3-fluorobenzylNot ReportedNot Reported[3]
10 -CH₃3-chlorobenzylNot ReportedNot Reported[3]
11 -CH₃4-chlorobenzylNot ReportedNot Reported[3]
13 -CH₃3-bromobenzylNot ReportedNot Reported[3]
14 -CH₃4-bromobenzylNot ReportedNot Reported[3]
8 -(CH₂)₃-N(CH₃)₂-CH₂-Ph>100>100[6]
10 -(CH₂)₂-N(CH₃)₂-CH₂-Ph25.53.2[6]
11 -(CH₂)₃-piperidine-CH₂-Ph12.32.9[6]

Table 2: In Vitro Antileishmanial Activity of 2-benzyl-5-nitroindazolin-3-one Derivatives against Leishmania amazonensis

Compound IDR1-SubstituentAmastigote IC50 (µM)Selectivity Index (SI)Reference
Derivative 1 -H>200<1[2]
Derivative 2 -(CH₂)₂-OH0.46 ± 0.01875[2]
Derivative 3 -(CH₂)₂-OAc0.52 ± 0.02>769[2]
Derivative 4 -(CH₂)₂-NH₂0.63 ± 0.05>634[2]

Experimental Protocols

Synthesis of 1,2-Disubstituted 5-nitroindazolin-3-ones

A common method for the synthesis of these derivatives involves the alkylation of 1-substituted indazol-3-ols with alkyl halides in the presence of a base such as K₂CO₃ or Cs₂CO₃.[3] However, this can lead to the formation of isomeric N1,O-disubstituted derivatives as major products.[3] An alternative and more direct route involves the reaction of o-nitrobenzyl alcohols with primary amines.[7][8] A photochemical method has also been developed for the construction of 1,2-dihydro-3H-indazol-3-ones from o-nitrobenzyl alcohols in an aqueous solvent at room temperature.[7][9]

General Procedure for N-alkylation (Method A): [3]

  • To a solution of the appropriate 1-substituted-5-nitro-1,2-dihydro-3H-indazol-3-one in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃).

  • Add the corresponding alkyl halide dropwise to the mixture.

  • Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2-disubstituted-5-nitro-1,2-dihydro-3H-indazol-3-one.

In Vitro Trypanocidal Activity Assay

Activity against Epimastigotes: [1]

  • Culture Trypanosoma cruzi epimastigotes in a suitable medium (e.g., LIT medium) supplemented with fetal bovine serum at 28°C.

  • Harvest parasites in the exponential growth phase and adjust the concentration to 1 x 10⁶ parasites/mL.

  • Add 100 µL of the parasite suspension to each well of a 96-well plate.

  • Add 100 µL of the test compounds at various concentrations (prepared by serial dilution in the culture medium). Include a negative control (medium only) and a positive control (e.g., benznidazole).

  • Incubate the plates at 28°C for 72 hours.

  • Add a resazurin solution to each well and incubate for another 24 hours.

  • Measure the fluorescence or absorbance at the appropriate wavelength to determine cell viability.

  • Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis.

Activity against Intracellular Amastigotes: [1]

  • Seed mammalian cells (e.g., J774 macrophages) in a 96-well plate and allow them to adhere.

  • Infect the cells with trypomastigotes at a suitable multiplicity of infection.

  • After incubation to allow for parasite internalization, wash the wells to remove extracellular parasites.

  • Add fresh medium containing the test compounds at various concentrations.

  • Incubate the plates for a further 48-72 hours.

  • Fix and stain the cells (e.g., with Giemsa stain).

  • Determine the number of intracellular amastigotes per cell by microscopic examination.

  • Calculate the IC50 value as the concentration of the compound that reduces the number of amastigotes by 50% compared to the untreated control.

Visualizations

Proposed Mechanism of Action

The trypanocidal activity of 5-nitroindazole derivatives is believed to be mediated by the enzymatic reduction of the nitro group by a parasitic nitroreductase (NTR), leading to the formation of radical species that induce oxidative stress and ultimately parasite death.

G cluster_parasite Trypanosoma cruzi Compound 5-Nitroindazole Derivative NTR Nitroreductase (NTR) Compound->NTR Enzymatic Reduction Nitro_Radical Nitro Anion Radical NTR->Nitro_Radical ROS Reactive Oxygen Species (ROS) Nitro_Radical->ROS Electron Transfer to O₂ Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Parasite Apoptosis Oxidative_Stress->Apoptosis G Start Design of Novel 5-Nitroindazole Derivatives Synthesis Chemical Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Bioassays In Vitro Biological Screening (e.g., Antichagasic, Antileishmanial) Characterization->Bioassays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Bioassays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Active Inactive Inactive Compounds SAR_Analysis->Inactive Inactive Lead_Optimization->Start Iterative Design

References

Application of 5-Nitro-1,2-dihydro-3H-indazol-3-one in Antiparasitic Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5-Nitro-1,2-dihydro-3H-indazol-3-one and its derivatives as potential antiparasitic agents. The focus is on its application against kinetoplastid parasites, such as Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.

Introduction

This compound and its derivatives have emerged as a promising class of compounds in the field of antiparasitic drug discovery.[1] The core structure, featuring a nitro group at the 5-position, is crucial for its biological activity.[2][3] This scaffold has been the subject of various medicinal chemistry efforts to enhance efficacy and selectivity against parasites like Trypanosoma cruzi and Leishmania amazonensis.[4][5] The primary mechanism of action is believed to involve the parasite-specific enzymatic reduction of the nitro group, leading to the generation of cytotoxic reactive oxygen species (ROS) and subsequent parasite death.[2][6][7]

Mechanism of Action

The antiparasitic effect of 5-nitroindazolin-3-one derivatives is primarily attributed to the induction of oxidative stress within the parasite.[2][6] Parasite-specific nitroreductases (NTRs) bioactivate the 5-nitro group, generating a nitro-anion radical.[2][3][5] This radical can then undergo redox cycling with molecular oxygen to produce superoxide radicals and other reactive oxygen species (ROS).[2] The accumulation of ROS leads to damage of essential macromolecules, such as DNA, lipids, and proteins, ultimately triggering apoptosis-like cell death in the parasite.[2][3] This selective activation by parasite enzymes provides a basis for their selectivity towards the parasite over mammalian host cells.[2]

Mechanism_of_Action cluster_parasite Parasite Cell Compound 5-Nitroindazolin-3-one Derivative NTR Parasite Nitroreductase (NTR) Compound->NTR Bioactivation Radical Nitro-anion Radical NTR->Radical O2 O₂ Radical->O2 Redox Cycling ROS Reactive Oxygen Species (ROS) O2->ROS Macromolecules Parasite Macromolecules (DNA, Proteins, Lipids) ROS->Macromolecules Attacks Damage Oxidative Damage Macromolecules->Damage Apoptosis Apoptosis-like Cell Death Damage->Apoptosis

Proposed mechanism of action for 5-nitroindazolin-3-one derivatives.

Quantitative Data Summary

The following tables summarize the in vitro activity of various this compound derivatives against different life stages of Trypanosoma cruzi and their cytotoxicity against mammalian cells.

Table 1: In Vitro Activity of 5-Nitroindazolin-3-one Derivatives against Trypanosoma cruzi

Compound IDSubstituentsEpimastigote IC₅₀ (µM)Trypomastigote IC₅₀ (µM)Amastigote IC₅₀ (µM)Reference
5a R1=H, R2=2-picolyl1.1 ± 0.35.4 ± 1.0-[2][7]
16 R1=2-aminoethyl, R2=benzyl--0.41[4]
24 R1=2-acetoxyethyl, R2=benzyl--> IC₅₀ of BZ[4]
Benznidazole ---> IC₅₀ of 16[4]
Nifurtimox -> IC₅₀ of 5a> IC₅₀ of 5a-[2]

Table 2: Cytotoxicity and Selectivity Index of Selected Derivatives

Compound IDMammalian Cell LineCytotoxicity IC₅₀ (µM)Selectivity Index (SI) vs. AmastigotesReference
16 Cardiomyocyte cultures (CC)> 200> 487.80[4]
24 Cardiomyocyte cultures (CC)> 200-[4]
Benznidazole Cardiomyocyte cultures (CC)> 200-[4]

Experimental Protocols

Protocol 1: In Vitro Trypanocidal Activity against T. cruzi Epimastigotes

This protocol details the procedure for determining the 50% inhibitory concentration (IC₅₀) of test compounds against the epimastigote form of T. cruzi.

Materials:

  • T. cruzi epimastigotes (e.g., Dm28c strain)

  • Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Resazurin solution (0.15 mg/mL in PBS)

  • Plate reader (fluorescence detector)

Procedure:

  • Culture T. cruzi epimastigotes in LIT medium at 28°C until they reach the exponential growth phase.

  • Adjust the parasite concentration to 1 x 10⁶ parasites/mL.

  • Prepare serial dilutions of the test compounds in LIT medium in a 96-well plate. The final DMSO concentration should not exceed 0.5%.

  • Add 100 µL of the parasite suspension to each well containing 100 µL of the compound dilutions.

  • Include wells with parasites and medium only (negative control) and parasites with a reference drug (e.g., Nifurtimox).

  • Incubate the plates at 28°C for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 24 hours.

  • Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.

  • Determine the IC₅₀ value by non-linear regression analysis.

Epimastigote_Activity_Workflow Start Start: Culture Epimastigotes Adjust Adjust Parasite Concentration (1x10⁶ parasites/mL) Start->Adjust Prepare Prepare Serial Dilutions of Test Compounds Adjust->Prepare Incubate_Parasites Add Parasites to Wells and Incubate (72h, 28°C) Prepare->Incubate_Parasites Add_Resazurin Add Resazurin and Incubate (24h) Incubate_Parasites->Add_Resazurin Measure Measure Fluorescence Add_Resazurin->Measure Calculate Calculate % Inhibition and IC₅₀ Measure->Calculate End End Calculate->End

Workflow for determining epimastigote activity.
Protocol 2: In Vitro Activity against Intracellular T. cruzi Amastigotes

This protocol outlines the determination of compound efficacy against the clinically relevant intracellular amastigote form of T. cruzi.

Materials:

  • Mammalian host cells (e.g., L929 fibroblasts or cardiomyocyte cultures)

  • Culture medium (e.g., RPMI or DMEM) with 10% FBS

  • T. cruzi trypomastigotes

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Chlorophenol red-β-D-galactopyranoside (CPRG)

  • Nonidet P-40 (NP-40)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed host cells in a 96-well plate and allow them to adhere overnight.

  • Infect the host cells with trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasite:cell).[4]

  • Incubate for 24 hours to allow for parasite invasion.

  • Wash the wells with PBS to remove non-internalized parasites.

  • Add fresh medium containing serial dilutions of the test compounds.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[4]

  • Lyse the cells by adding a solution of 0.1% NP-40 containing CPRG.

  • Incubate for 4 hours at 37°C to allow for the colorimetric reaction catalyzed by the parasite's β-galactosidase.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of parasite inhibition and determine the IC₅₀ value.

Protocol 3: In Vivo Efficacy in a Murine Model of Acute Chagas Disease

This protocol provides a general framework for evaluating the in vivo efficacy of lead compounds in an acute mouse model of T. cruzi infection.

Materials:

  • BALB/c mice

  • T. cruzi trypomastigotes (e.g., Y strain)

  • Test compounds formulated for oral or intraperitoneal administration

  • Reference drug (e.g., Benznidazole)

  • Blood collection supplies

  • Microscope and hemocytometer

Procedure:

  • Infect mice intraperitoneally with 10³-10⁴ blood trypomastigotes.

  • Initiate treatment at the onset of detectable parasitemia (e.g., 5 days post-infection).

  • Administer the test compounds and reference drug daily for a defined period (e.g., 10-20 days) at various doses (e.g., 25 mg/kg).[4]

  • Monitor parasitemia every 2-3 days by collecting a small volume of tail blood and counting the parasites using a hemocytometer.

  • Monitor animal survival and clinical signs of disease.

  • At the end of the experiment, tissues can be collected for histopathological analysis or parasite load determination by qPCR.

  • Evaluate the efficacy based on the reduction in parasitemia and increased survival rates compared to the untreated control group.

In_Vivo_Efficacy_Workflow Start Start: Infect Mice with T. cruzi Treatment Initiate Treatment with Test Compounds Start->Treatment Monitor_Parasitemia Monitor Parasitemia (Blood Smears) Treatment->Monitor_Parasitemia Monitor_Survival Monitor Survival and Clinical Signs Treatment->Monitor_Survival Data_Analysis Analyze Parasitemia and Survival Data Monitor_Parasitemia->Data_Analysis Monitor_Survival->Data_Analysis End End of Study Data_Analysis->End

Workflow for in vivo efficacy studies.
Conclusion

This compound derivatives represent a valuable starting point for the development of novel antiparasitic drugs. Their mechanism of action, involving parasite-specific bioactivation, offers a promising avenue for achieving selective toxicity. The protocols outlined above provide a framework for the systematic evaluation of these compounds, from initial in vitro screening to in vivo efficacy studies, facilitating their progression through the drug discovery pipeline. Further optimization of this scaffold could lead to the identification of clinical candidates with improved efficacy and safety profiles for the treatment of neglected parasitic diseases.

References

Troubleshooting & Optimization

Troubleshooting 5-Nitro-1,2-dihydro-3H-indazol-3-one precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitro-1,2-dihydro-3H-indazol-3-one. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments, particularly concerning its precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I am observing a precipitate in my cell culture medium after adding this compound. What is the likely cause?

A1: Precipitation of this compound in cell culture media is a common issue primarily due to its low aqueous solubility. Several factors can contribute to this:

  • Low Intrinsic Solubility: Nitroaromatic compounds, including indazolone derivatives, often have poor solubility in aqueous solutions like cell culture media.

  • Solvent Shock: If the compound is prepared as a concentrated stock in an organic solvent (e.g., DMSO) and then rapidly diluted into the aqueous medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.

  • High Final Concentration: Exceeding the maximum soluble concentration of the compound in the final culture medium will lead to precipitation.

  • Interactions with Media Components: Components in the cell culture medium, such as salts, proteins (from serum), and changes in pH, can affect the solubility of the compound.[1][2]

  • Temperature and pH Shifts: Changes in temperature (e.g., warming of the media) or pH can alter the solubility of the compound.

Q2: How can I prevent this compound from precipitating in my cell culture experiments?

A2: To prevent precipitation, a careful and systematic approach to solution preparation and addition to the cell culture is recommended:

  • Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the compound is fully dissolved in the stock solution.

  • Stepwise Dilution: Avoid adding the concentrated stock solution directly to the full volume of your cell culture medium. Instead, perform a serial dilution, first into a small volume of medium and then adding this intermediate dilution to the final culture volume. This gradual decrease in solvent concentration can help maintain solubility.

  • Pre-warm Media: Add the compound to pre-warmed cell culture media, as temperature can influence solubility.

  • Determine Maximum Soluble Concentration: Before conducting your experiment, it is advisable to perform a small-scale solubility test to determine the maximum concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions.

  • Control DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Q3: What is the mechanism of action of this compound?

A3: The biological activity of this compound and similar nitro-containing compounds is primarily attributed to the induction of oxidative stress. The nitro group can be enzymatically reduced within the cell, leading to the generation of reactive oxygen species (ROS). This increase in intracellular ROS can damage cellular components and trigger apoptotic cell death pathways.

Q4: How can I confirm that the observed cellular effects are due to the activity of the compound and not the precipitate?

A4: It is crucial to differentiate between the pharmacological effects of the soluble compound and the physical effects of a precipitate. Here's how you can verify this:

  • Visual Inspection: Before treating your cells, visually inspect the culture medium for any signs of precipitation after adding the compound. A clear solution indicates that the compound is likely dissolved.

  • Dose-Response Curve: A well-behaved dose-response curve, where the biological effect increases with the concentration of the compound, suggests a specific pharmacological activity. If the activity plateaus or decreases at higher concentrations where precipitation is observed, it may indicate that the precipitate is not contributing to the desired effect and could even be causing non-specific toxicity.

  • Solubility-Activity Relationship: Compare the biological activity at concentrations below and above the determined solubility limit. A loss of a clear dose-response relationship above the solubility limit can indicate that the excess, non-dissolved compound is not contributing to the specific activity.

  • Filtered vs. Unfiltered Treatment: As a control, you can prepare a solution of the compound at a concentration known to cause precipitation, centrifuge or filter it to remove the precipitate, and then treat cells with the supernatant. Comparing the activity of the supernatant to the unfiltered suspension can help determine the contribution of the soluble fraction.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Immediate and heavy precipitation upon adding the compound to the media. "Solvent shock" due to rapid dilution of a concentrated organic stock solution into the aqueous media.Perform a serial dilution. First, dilute the stock solution into a small volume of media, mix well, and then add this intermediate dilution to the final culture volume.
Fine, crystalline precipitate forms over time in the incubator. The final concentration of the compound exceeds its solubility limit in the cell culture medium at 37°C.Determine the maximum soluble concentration of the compound in your specific cell culture medium and work at or below this concentration. Consider using a lower concentration or a different formulation approach if higher concentrations are needed.
Instability of the compound in the culture medium, leading to degradation and precipitation of the less soluble degradation products.Assess the stability of the compound in your cell culture medium over the time course of your experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing for the presence of the parent compound (e.g., by HPLC).
Cell morphology appears abnormal, and there is evidence of cytotoxicity at concentrations where precipitation is observed. The precipitate itself may be causing physical stress or non-specific toxicity to the cells.Ensure you are working with a clear, precipitate-free solution. If precipitation is unavoidable at the desired concentration, consider alternative, more soluble analogs of the compound if available. Always include a vehicle control (media with the same concentration of the solvent used for the stock solution) to assess the effect of the solvent on the cells.
Inconsistent experimental results between different batches of experiments. Variability in the preparation of the compound solution, leading to different amounts of dissolved compound.Standardize the protocol for preparing and adding the compound to the cell culture. Ensure consistent timing, temperature, and mixing procedures.
The pH of the cell culture medium is not optimal for the solubility of the compound.Check the pH of your cell culture medium after the addition of the compound. While cell culture media are buffered, highly acidic or basic compounds can cause local pH shifts that affect solubility.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mM)
DMSO25>50 (placeholder)>279 (placeholder)
Ethanol25~5 (placeholder)~28 (placeholder)
PBS (pH 7.4)25<0.1 (placeholder)<0.56 (placeholder)
Cell Culture Media (e.g., DMEM + 10% FBS)37<0.05 (placeholder)<0.28 (placeholder)

Disclaimer: The solubility values in this table are placeholders and should be determined experimentally for the specific batch of this compound being used.

Table 2: Effect of pH on the Aqueous Solubility of this compound

pHTemperature (°C)Solubility (µg/mL)
5.025Placeholder
6.025Placeholder
7.025Placeholder
7.425Placeholder
8.025Placeholder

Disclaimer: The pH-dependent solubility values in this table are placeholders and should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions for Cell Culture

Objective: To prepare a concentrated stock solution of this compound in DMSO and dilute it to working concentrations in cell culture medium with minimal precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Preparation of Concentrated Stock Solution (e.g., 50 mM in DMSO): a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for 10 mg of compound with a molecular weight of 179.13 g/mol , add 1.116 mL of DMSO for a 50 mM stock). c. Vortex the tube until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution. d. Visually inspect the solution to ensure there are no undissolved particles. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Preparation of Working Solution in Cell Culture Medium (e.g., 50 µM): a. Thaw a fresh aliquot of the 50 mM stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. Stepwise Dilution: i. Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed medium. For example, add 2 µL of the 50 mM stock to 998 µL of medium to get a 100 µM intermediate solution. Mix thoroughly by gentle pipetting or inversion. ii. Add the required volume of the intermediate dilution to the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare 10 mL of a 50 µM working solution, add 5 mL of the 100 µM intermediate solution to 5 mL of fresh medium. d. Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay

Objective: To measure the intracellular ROS levels in cells treated with this compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

Materials:

  • Cells of interest

  • This compound working solutions

  • DCFDA (or CM-H2DCFDA for better retention)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium without phenol red

  • Positive control (e.g., H₂O₂)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: a. Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • DCFDA Loading: a. Prepare a 10 µM DCFDA working solution in pre-warmed serum-free cell culture medium without phenol red. b. Remove the culture medium from the wells and wash the cells once with PBS. c. Add 100 µL of the 10 µM DCFDA working solution to each well. d. Incubate the plate for 30-45 minutes at 37°C in the dark.

  • Cell Treatment: a. After incubation, remove the DCFDA solution and wash the cells twice with PBS. b. Add 100 µL of the pre-warmed cell culture medium containing the desired concentrations of this compound, a vehicle control (DMSO), and a positive control (e.g., 100 µM H₂O₂) to the respective wells. c. Incubate for the desired treatment period (e.g., 1, 3, 6, or 24 hours).

  • Fluorescence Measurement: a. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: a. Subtract the background fluorescence (wells with no cells) from all readings. b. Normalize the fluorescence intensity of the treated wells to the vehicle control to determine the fold change in ROS production.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_treatment Cell Treatment cluster_analysis Analysis stock Prepare Concentrated Stock in DMSO intermediate Intermediate Dilution in Media stock->intermediate Stepwise Dilution working Final Working Solution in Media intermediate->working treat Treat Cells with Working Solution working->treat seed Seed Cells seed->treat observe Observe for Precipitation treat->observe assay Perform Cellular Assay treat->assay ROS_apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound ros Increased Intracellular Reactive Oxygen Species (ROS) compound->ros stress Oxidative Stress ros->stress mitochondria Mitochondrial Damage stress->mitochondria death_receptor Death Receptor Upregulation (e.g., Fas) stress->death_receptor cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Technical Support Center: Managing Cytotoxicity of 5-Nitro-1,2-dihydro-3H-indazol-3-one in Non-Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the potential cytotoxicity of 5-Nitro-1,2-dihydro-3H-indazol-3-one and related nitroaromatic compounds in non-target cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity associated with this compound?

A1: The cytotoxicity of this compound is primarily linked to its 5-nitro group. In cellular environments, this nitro group can undergo enzymatic reduction, a process that generates reactive oxygen species (ROS). An excessive accumulation of ROS can lead to oxidative stress, causing damage to vital cellular components such as lipids, proteins, and DNA, which can ultimately trigger cell death pathways.[1]

Q2: What are the expected modes of cell death in non-target cells exposed to cytotoxic levels of this compound?

A2: Exposure to cytotoxic levels of compounds that induce oxidative stress can lead to various forms of cell death. The primary modes are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[2] Apoptosis is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process.[1][3] Necrosis, on the other hand, typically involves the loss of cell membrane integrity. The specific pathway depends on the cell type, the concentration of the compound, and the duration of exposure.

Q3: How can I quantitatively assess the cytotoxicity of this compound in my non-target cell lines?

A3: Several in vitro assays can be used to quantify cytotoxicity. These assays measure different cellular parameters, and it is often recommended to use a combination of methods to obtain a comprehensive understanding of the cytotoxic effects. Common assays include:

  • MTT Assay: Measures metabolic activity, which is an indicator of cell viability.[4][5][6]

  • LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[7]

  • Neutral Red Uptake Assay: Assesses the viability of cells based on their ability to incorporate and retain the neutral red dye within their lysosomes.[8][9]

  • Caspase Activity Assays: Detect the activation of caspases, which are key mediators of apoptosis.[10][11][12]

Q4: Are there any general strategies to mitigate the off-target cytotoxicity observed during my experiments?

A4: Yes, several strategies can be employed to reduce unwanted cytotoxicity in non-target cells:

  • Co-administration with Antioxidants: Since the primary mechanism of toxicity is oxidative stress, the use of antioxidants can help neutralize ROS and protect the cells.[13][14][15][16] Examples include N-acetylcysteine (NAC), Vitamin E, and ascorbic acid.

  • Modulation of Cellular Defense Pathways: Investigating the role of the Nrf2 pathway, a key regulator of cellular antioxidant responses, may provide insights.[17][18][19][20][21] Activation of this pathway could enhance the cells' ability to cope with oxidative stress.

  • Dose and Time Optimization: Carefully titrating the concentration of the compound and the exposure time can help identify a therapeutic window where the desired effect on target cells is achieved with minimal toxicity to non-target cells.

  • Structural Modification of the Compound: In the long term, medicinal chemistry efforts could focus on modifying the compound to improve its selectivity, for instance, by altering its lipophilicity or other physicochemical properties.[22]

Troubleshooting Guides

Issue 1: High background signal in the LDH cytotoxicity assay.

Possible Cause Troubleshooting Step
High intrinsic LDH activity in serum-supplemented media. Use a serum-free medium for the duration of the compound treatment and LDH measurement. If serum is necessary for cell health, run a "medium-only" control to determine the background LDH level and subtract it from your experimental values.[23]
Phenol red in the culture medium interferes with the colorimetric reading. Use a phenol red-free culture medium for the assay.
Contamination of cell cultures (e.g., bacterial or mycoplasma). Regularly test your cell lines for contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.

Issue 2: Inconsistent or non-reproducible results in the MTT assay.

Possible Cause Troubleshooting Step
Incomplete solubilization of formazan crystals. Ensure the solubilization buffer is added to all wells and that the plate is adequately mixed (e.g., using a plate shaker) until all purple crystals are dissolved.[4]
Interference from the compound. Some compounds can directly react with MTT or affect cellular metabolism in ways not directly related to viability. It is advisable to run a cell-free control with the compound and MTT to check for any direct chemical reaction. Also, consider using an alternative cytotoxicity assay (e.g., LDH or Neutral Red) to confirm the results.
Variability in cell seeding density. Ensure a uniform single-cell suspension before seeding the plates. Use a multichannel pipette for seeding to minimize well-to-well variability.
Precipitation of the compound in the culture medium. Visually inspect the wells after adding the compound. If precipitation is observed, consider using a lower concentration or a different solvent for the stock solution (ensure the final solvent concentration is non-toxic to the cells).

Issue 3: No significant increase in caspase activity despite observing cell death.

Possible Cause Troubleshooting Step
Cell death is occurring through a non-apoptotic pathway (e.g., necrosis). Use an assay that measures membrane integrity, such as the LDH assay, to assess for necrosis.[7]
The timing of the caspase activity measurement is not optimal. Caspase activation is a transient event. Perform a time-course experiment to identify the peak of caspase activity after compound exposure.
The specific caspases activated are not detected by the assay. Use a broader-spectrum caspase assay or assays for specific initiator (e.g., caspase-8, -9) and executioner (e.g., caspase-3, -7) caspases.[11][12]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard procedures for assessing cell viability based on metabolic activity.[4][6][24]

Materials:

  • 96-well flat-bottom plates

  • Non-target cells in culture

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Following incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

LDH Assay for Cytotoxicity

This protocol outlines the measurement of LDH release as an indicator of cell membrane damage.[7][23]

Materials:

  • 96-well flat-bottom plates

  • Non-target cells in culture

  • Serum-free culture medium

  • This compound stock solution

  • Lysis buffer (e.g., 1% Triton X-100)

  • Commercially available LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate and allow them to adhere.

  • Replace the medium with serum-free medium containing serial dilutions of this compound. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).

  • Incubate the plate for the desired exposure time.

  • After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well of the new plate containing the supernatants.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Measure the absorbance at the wavelength specified by the manufacturer (typically around 490 nm).

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the experimental, spontaneous, and maximum release controls.

Caspase-3/7 Activity Assay

This protocol describes the detection of apoptosis by measuring the activity of executioner caspases.[10][11][12]

Materials:

  • White-walled 96-well plates (for luminescent assays) or clear-bottom black-walled plates (for fluorescent assays)

  • Non-target cells in culture

  • Complete culture medium

  • This compound stock solution

  • Commercially available Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)

  • Luminometer or fluorescence microplate reader

Procedure:

  • Seed cells into the appropriate 96-well plate.

  • Treat the cells with serial dilutions of this compound. Include appropriate controls.

  • Incubate for the desired time period.

  • Allow the plate to equilibrate to room temperature.

  • Prepare the caspase reagent according to the manufacturer's instructions.

  • Add the caspase reagent to each well.

  • Mix the contents of the wells by gentle shaking.

  • Incubate at room temperature for the time specified in the protocol (typically 30 minutes to 2 hours).

  • Measure the luminescence or fluorescence using the appropriate plate reader.

Quantitative Data Summary

Assay Parameter Measured Typical Wavelength Pros Cons
MTT Cell metabolic activity (viability)570 nmInexpensive, widely used.Can be affected by compound interference and changes in metabolic rate not related to viability.
LDH Lactate Dehydrogenase release (membrane integrity)490 nmMeasures a direct marker of cell death, non-lytic.High background from serum, endpoint assay.
Neutral Red Lysosomal integrity (viability)540 nmGood for detecting early cytotoxic events.Can be affected by compounds that alter lysosomal pH.
Caspase-3/7 Apoptosis executioner caspase activityVaries (fluorescence/luminescence)Specific for apoptosis.May miss other forms of cell death, transient signal.

Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture 1. Seed Non-Target Cells (96-well plate) compound_prep 2. Prepare Serial Dilutions of this compound treatment 3. Treat Cells (Incubate 24/48/72h) mtt MTT Assay (Metabolic Activity) treatment->mtt 4. Perform Assay ldh LDH Assay (Membrane Integrity) treatment->ldh 4. Perform Assay caspase Caspase Assay (Apoptosis) treatment->caspase 4. Perform Assay data_acq 5. Read Plate (Absorbance/Fluorescence/ Luminescence) mtt->data_acq ldh->data_acq caspase->data_acq data_proc 6. Calculate % Cytotoxicity / % Viability data_acq->data_proc

Caption: General workflow for assessing the cytotoxicity of this compound.

signaling_pathway compound 5-Nitro-1,2-dihydro- 3H-indazol-3-one ros Increased ROS (Reactive Oxygen Species) compound->ros stress Oxidative Stress ros->stress damage Cellular Damage (DNA, Proteins, Lipids) stress->damage mitochondria Mitochondrial Dysfunction stress->mitochondria nrf2 Nrf2 Activation stress->nrf2 activates apoptosis Apoptosis damage->apoptosis caspases Caspase Activation mitochondria->caspases caspases->apoptosis antioxidants Antioxidant Enzyme Expression nrf2->antioxidants protection Cellular Protection antioxidants->protection protection->stress inhibits

Caption: Simplified signaling pathways involved in cytotoxicity and cellular defense.

troubleshooting_logic start High Cytotoxicity Observed in Non-Target Cells q1 Is the cytotoxicity dose-dependent? start->q1 a1_yes Confirm with a secondary assay (e.g., LDH if MTT was used) q1->a1_yes Yes a1_no Check for compound precipitation or solubility issues q1->a1_no No q2 Does an antioxidant (e.g., N-acetylcysteine) reduce cytotoxicity? a1_yes->q2 a2_yes Cytotoxicity is likely ROS-mediated q2->a2_yes Yes a2_no Consider alternative mechanisms (e.g., off-target kinase inhibition) q2->a2_no No end Proceed with mitigation strategies (e.g., dose optimization) a2_yes->end

Caption: Troubleshooting logic for investigating unexpected cytotoxicity.

References

Improving the stability of 5-Nitro-1,2-dihydro-3H-indazol-3-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the aqueous stability of 5-Nitro-1,2-dihydro-3H-indazol-3-one is limited in publicly available scientific literature. This guide is based on general principles of organic chemistry, knowledge of similar chemical structures (nitroaromatics and indazolones), and standard practices for pharmaceutical stability testing. The provided data, pathways, and protocols are illustrative and should be adapted and verified through experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

Based on the chemical structure, the primary factors influencing stability are likely to be:

  • pH: The acidity or basicity of the solution can catalyze hydrolysis of the lactam ring or affect the nitro group.

  • Light: Nitroaromatic compounds are often susceptible to photodegradation. Exposure to UV or even ambient light could lead to decomposition.

  • Temperature: Elevated temperatures will likely accelerate the rate of degradation.

  • Oxidizing Agents: The presence of oxidizing agents may lead to degradation of the molecule.

Q2: My solution of this compound is changing color over time. What could be the cause?

A color change, typically to a deeper yellow or brown, often indicates the formation of degradation products. This could be due to exposure to light, storage at an inappropriate pH, or elevated temperatures. It is recommended to prepare fresh solutions and protect them from light and heat.

Q3: What are the expected degradation products of this compound in an aqueous solution?

While specific degradation products have not been extensively reported, potential degradation pathways could involve:

  • Hydrolysis: Cleavage of the lactam ring.

  • Reduction of the nitro group: The nitro group could be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain metabolic conditions.

  • Photodegradation: Light-induced reactions could lead to complex degradation products.

Q4: What is the recommended solvent for preparing stock solutions of this compound?

For initial solubilization, a water-miscible organic solvent such as DMSO or DMF is often used to prepare a concentrated stock solution. This stock can then be diluted into the desired aqueous buffer for experiments. It is crucial to use the minimum amount of organic solvent necessary, as it can influence the stability and solubility of the compound in the final aqueous solution.

Q5: How should I store my aqueous solutions of this compound?

To maximize stability, it is recommended to:

  • Store solutions at low temperatures (2-8 °C).

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Use buffers in the neutral pH range (around 7), unless experimental conditions require otherwise.

  • Prepare solutions fresh whenever possible.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation in aqueous solution Low aqueous solubility, especially at higher concentrations or in certain buffers.- Increase the proportion of co-solvent (e.g., DMSO) if experimentally permissible.- Prepare a more dilute solution.- Check the pH of the buffer, as solubility can be pH-dependent.
Inconsistent experimental results Degradation of the compound during the experiment.- Prepare fresh solutions for each experiment.- Protect the solution from light and maintain a constant temperature.- Analyze the purity of the stock solution before use.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.- Conduct a forced degradation study to identify potential degradation products.- Adjust storage and handling conditions to minimize degradation.

Hypothetical Stability Data

The following tables present hypothetical data from a forced degradation study to illustrate how the stability of this compound might be affected by different stress conditions. Note: This is not experimental data.

Table 1: Hypothetical pH-Dependent Stability of this compound at 25°C

pHBuffer SystemTime (hours)% Degradation (Hypothetical)
2.00.01 M HCl2415%
4.5Acetate Buffer245%
7.4Phosphate Buffer24< 2%
9.0Borate Buffer2425%

Table 2: Hypothetical Photostability of this compound Solution (pH 7.4) at 25°C

Light ConditionDuration (hours)% Degradation (Hypothetical)
Dark Control24< 1%
Ambient Light248%
UV Light (254 nm)440%

Experimental Protocols

Protocol 1: General Aqueous Solution Preparation
  • Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.

  • Solubilization: Add a minimal amount of a suitable organic co-solvent (e.g., DMSO) to dissolve the compound completely.

  • Dilution: Dilute the stock solution with the desired aqueous buffer to the final concentration. The final concentration of the organic co-solvent should ideally be below 1% to minimize its effects.

  • Mixing: Gently vortex the solution until it is homogeneous.

  • Storage: Store the solution protected from light at 2-8°C. Use freshly prepared solutions for optimal results.

Protocol 2: Forced Degradation Study (Hypothetical)
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

  • Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify degradation products.

Visualizations

G cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in Co-solvent (e.g., DMSO) weigh->dissolve dilute Dilute with Aqueous Buffer dissolve->dilute acid Acid Hydrolysis dilute->acid base Base Hydrolysis dilute->base oxidation Oxidation (H2O2) dilute->oxidation thermal Thermal Stress dilute->thermal photo Photostability dilute->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterize Characterize Degradants (e.g., LC-MS) hplc->characterize

Caption: Workflow for a forced degradation study.

G cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (Lactam Cleavage) parent->hydrolysis H+ or OH- reduction Nitro Reduction (e.g., to Amino) parent->reduction Reducing agents photolysis Photodegradation (Complex Products) parent->photolysis UV/Light

Caption: Hypothetical degradation pathways.

Technical Support Center: Enhancing In Vivo Bioavailability of 5-Nitroindazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-nitroindazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to their poor in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why do many 5-nitroindazole derivatives exhibit poor oral bioavailability?

A1: The poor oral bioavailability of 5-nitroindazole derivatives can be attributed to several factors:

  • Low Aqueous Solubility: Many derivatives are poorly soluble in gastrointestinal fluids, which is a prerequisite for absorption.[1][2]

  • Poor Permeability: The physicochemical properties of some derivatives may hinder their ability to permeate the intestinal membrane.

  • First-Pass Metabolism: These compounds can be extensively metabolized in the gut wall and liver before reaching systemic circulation, reducing the amount of active drug.[3][4]

  • Efflux Transporters: They may be substrates for efflux pumps like P-glycoprotein in the intestinal wall, which actively transport the compounds back into the intestinal lumen.

Q2: What are the primary strategies to improve the bioavailability of 5-nitroindazole derivatives?

A2: Key strategies focus on improving solubility, permeability, and protecting the drug from premature metabolism. These include:

  • Formulation Approaches:

    • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area for dissolution.

    • Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution rate.

    • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve absorption.

  • Chemical Modifications (Prodrugs):

    • Synthesizing a more soluble or permeable prodrug that converts to the active 5-nitroindazole derivative in vivo. 5-nitroimidazole derivatives, a related class, are themselves often prodrugs that are activated by microbial nitroreductases.[5][6]

Q3: What role does the nitro group play in the activity and potential toxicity of these compounds?

A3: The nitro group is crucial for the mechanism of action of many 5-nitroindazole derivatives, particularly in antimicrobial and antiparasitic applications. These compounds are often prodrugs that undergo bioreduction of the nitro group by nitroreductases in the target pathogen to form radical species that are cytotoxic to the pathogen.[7][8][9] However, this bioactivation can also be associated with toxicity if it occurs in host cells.[2]

Q4: Are there any in silico tools that can predict the bioavailability of my 5-nitroindazole derivative?

A4: Yes, several in silico models and rules can provide an initial assessment of potential oral bioavailability. "Lipinski's Rule of Five" is a widely used guideline to evaluate the drug-likeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.[10] However, these are predictive tools and experimental validation is essential.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations in Preclinical Animal Studies

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor aqueous solubility 1. Characterize Physicochemical Properties: Determine the aqueous solubility and pKa of your compound. 2. Formulation Optimization: - Particle Size Reduction: Mill the compound to a smaller particle size. - Co-solvents/Surfactants: Prepare a formulation with pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol) or surfactants (e.g., Tween 80). - Amorphous Solid Dispersion: Prepare a solid dispersion with a suitable polymer carrier.
Low permeability 1. In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to assess intestinal permeability. 2. Prodrug Approach: If permeability is the primary issue, consider synthesizing a more lipophilic prodrug.
High first-pass metabolism 1. In Vitro Metabolic Stability: Assess the metabolic stability of your compound using liver microsomes or S9 fractions. 2. Route of Administration Comparison: Compare oral (p.o.) versus intravenous (i.v.) administration to determine the absolute bioavailability and the extent of first-pass metabolism.
Compound instability in GI tract 1. pH Stability Profile: Evaluate the stability of the compound at different pH values mimicking the stomach and intestine. 2. Enteric Coating: For acid-labile compounds, consider an enteric-coated formulation to protect them from stomach acid.
Issue 2: Inconsistent Results Between In Vitro Dissolution and In Vivo Bioavailability

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Biologically irrelevant dissolution medium 1. Use of Biorelevant Media: Switch to fasted state simulated intestinal fluid (FaSSIF) or fed state simulated intestinal fluid (FeSSIF) for dissolution testing to better mimic the in vivo environment.
Precipitation in the GI tract 1. In Vitro Precipitation Studies: Conduct studies to see if the compound precipitates out of solution upon dilution of a solubilizing formulation in an aqueous medium. 2. Precipitation Inhibitors: Include precipitation-inhibiting polymers in the formulation.
Food effects 1. Fasted vs. Fed Animal Studies: Conduct bioavailability studies in both fasted and fed animals to assess the impact of food on absorption.

Data Presentation

The following table provides an example of how to present comparative in vivo pharmacokinetic data for different formulations of a 5-nitroindazole derivative.

Table 1: Example Pharmacokinetic Parameters of 5-Nitroindazole Derivative X in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (hr) AUC (0-t) (ng*hr/mL) Oral Bioavailability (%)
Aqueous Suspension150 ± 354.0 ± 1.5980 ± 2105
Micronized Suspension320 ± 602.5 ± 1.02100 ± 45011
Solid Dispersion in PVP-K30850 ± 1501.5 ± 0.55800 ± 98030
Nano-emulsion1200 ± 2201.0 ± 0.58200 ± 150042

Data are presented as mean ± standard deviation (n=6) and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of a 5-Nitroindazole Derivative

Objective: To enhance the dissolution rate and oral bioavailability of a poorly water-soluble 5-nitroindazole derivative by preparing a solid dispersion.

Materials:

  • 5-Nitroindazole derivative

  • Polyvinylpyrrolidone (PVP K30) or other suitable polymer carrier

  • Methanol or other suitable solvent

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Solvent Evaporation Method:

    • Accurately weigh the 5-nitroindazole derivative and the polymer carrier (e.g., in a 1:4 drug-to-polymer ratio).

    • Dissolve both components in a minimal amount of a common volatile solvent (e.g., methanol) in a round-bottom flask.

    • Once a clear solution is obtained, evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • A thin film will form on the wall of the flask. Continue drying under high vacuum for several hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask.

    • Gently pulverize the solid dispersion using a mortar and pestle to obtain a fine powder.

    • Pass the powder through a sieve to ensure a uniform particle size.

    • Store the prepared solid dispersion in a desiccator until further use.

  • Characterization:

    • Perform dissolution testing of the solid dispersion compared to the pure drug.

    • Characterize the solid state of the dispersion using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the polymer.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the oral bioavailability of a 5-nitroindazole derivative formulation.

Materials:

  • 5-Nitroindazole derivative formulation

  • Vehicle control (e.g., 10% DMSO in water)

  • Male Sprague-Dawley rats (or other appropriate rodent model)

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge

  • Analytical method for drug quantification in plasma (e.g., LC-MS/MS)

Methodology:

  • Animal Acclimatization and Dosing:

    • Acclimatize animals for at least one week before the experiment.

    • Fast the animals overnight (with free access to water) before dosing.

    • Divide the animals into groups (e.g., vehicle control, test formulation, IV formulation for absolute bioavailability). A typical group size is n=6.

    • Administer the formulation orally via gavage at a specific dose (e.g., 25 mg/kg).[11] For the intravenous group, administer the drug via tail vein injection.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Place the blood samples into anticoagulant-treated tubes.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Harvest the plasma and store it at -80°C until analysis.

    • Quantify the concentration of the 5-nitroindazole derivative in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

Bioavailability_Factors cluster_formulation Formulation & Physicochemical Properties cluster_absorption Absorption Phase cluster_metabolism Metabolism & Elimination Solubility Aqueous Solubility Dissolution Dissolution Rate Solubility->Dissolution Impacts GutLumen Drug in Gut Lumen Dissolution->GutLumen Leads to Permeability Permeability (LogP) Absorbed Drug Absorbed Permeability->Absorbed Governs Stability Chemical Stability GutLumen->Stability Affected by pH GutLumen->Absorbed Absorption Liver Liver (First-Pass) Absorbed->Liver Portal Vein Systemic Systemic Circulation Liver->Systemic To Circulation Metabolites Metabolites Liver->Metabolites Metabolism LowSol Low Solubility LowSol->GutLumen PoorPerm Poor Permeability PoorPerm->Absorbed HighMet High Metabolism HighMet->Liver

Caption: Factors influencing the oral bioavailability of 5-nitroindazole derivatives.

Experimental_Workflow Start Start: Poorly Bioavailable 5-Nitroindazole Derivative PhysChem 1. Physicochemical Characterization (Solubility, LogP, pKa) Start->PhysChem Formulate 2. Formulation Strategy Selection (e.g., Solid Dispersion, Nanoparticles) PhysChem->Formulate Prepare 3. Prepare Optimized Formulation Formulate->Prepare InVitro 4. In Vitro Testing (Dissolution, Stability) Prepare->InVitro InVitro->Formulate Iterate/Optimize InVivo 5. In Vivo Pharmacokinetic Study in Rodents InVitro->InVivo Proceed if successful Analyze 6. Data Analysis (Cmax, Tmax, AUC, F%) InVivo->Analyze Analyze->Formulate Iterate/Optimize End End: Bioavailability Enhanced Formulation Analyze->End

Caption: Workflow for enhancing the bioavailability of 5-nitroindazole derivatives.

References

Optimizing reaction conditions for the synthesis of 5-Nitro-1,2-dihydro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Nitro-1,2-dihydro-3H-indazol-3-one, a key intermediate in pharmaceutical research and development. This guide is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most plausible and commonly inferred synthetic route starts from the commercially available 2-amino-5-nitrobenzoic acid. The key transformation involves an intramolecular cyclization to form the indazolone ring. This is typically achieved through a diazotization of the amino group followed by reduction and cyclization.

Q2: What are the critical parameters to control during the synthesis?

A2: Temperature control during diazotization is crucial to prevent the formation of diazoamino compounds and other side products. The pH of the reaction mixture during cyclization can also significantly impact the yield and purity of the product. Stoichiometry of the reagents, particularly the diazotizing agent (e.g., sodium nitrite) and the reducing agent, should be carefully controlled.

Q3: What are the expected yield and purity of the final product?

A3: The yield and purity can vary significantly based on the optimization of reaction conditions. While specific literature on this exact transformation is scarce, yields for similar indazole syntheses can range from moderate to good (40-80%).[1] Purity is highly dependent on the effectiveness of the purification method.

Q4: How can I confirm the identity and purity of the synthesized this compound?

A4: Standard analytical techniques should be employed for characterization. These include:

  • Melting Point: Compare the observed melting point with reported values (if available).

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Incorrect pH for cyclization. 4. Ineffective reducing agent.1. Ensure slow, portion-wise addition of sodium nitrite at low temperatures (0-5 °C). 2. Maintain the temperature of the diazotization reaction strictly below 5 °C. Use the diazonium salt immediately in the next step. 3. Optimize the pH of the reaction mixture for the cyclization step. This may require screening different acidic or basic conditions. 4. Ensure the reducing agent (e.g., sodium sulfite, stannous chloride) is fresh and added in the correct stoichiometric amount.
Formation of a Yellow Precipitate During Diazotization Formation of a diazoamino compound.[1]This is often caused by slow addition of the nitrite solution or localized high concentrations.[1] Add the sodium nitrite solution all at once to a well-stirred solution of the amine in acid.[1] The precipitate can be filtered off and discarded.[1]
Product is Darkly Colored or Contaminated with Impurities 1. Side reactions due to high temperatures. 2. Presence of unreacted starting materials or byproducts. 3. Air oxidation of intermediates.1. Maintain strict temperature control throughout the reaction. 2. Optimize the purification method. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetic acid) is often effective.[1] The use of activated charcoal can help decolorize the solution.[1] 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Isolating the Product 1. Product is soluble in the reaction solvent. 2. Formation of a fine precipitate that is difficult to filter.1. If the product is water-soluble, extraction with an appropriate organic solvent may be necessary. Alternatively, concentrate the aqueous solution and cool to induce precipitation. 2. Allow the precipitate to digest (stand in the mother liquor) for a period to increase particle size. Using a centrifuge to collect the solid can also be effective.

Experimental Protocols

Synthesis of this compound from 2-Amino-5-nitrobenzoic Acid

This protocol is a generalized procedure based on standard methods for indazole synthesis and should be optimized for specific laboratory conditions.

Materials:

  • 2-Amino-5-nitrobenzoic acid

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Sodium sulfite or Stannous chloride

  • Sodium hydroxide

  • Distilled water

  • Ethanol (for recrystallization)

  • Activated charcoal

Procedure:

  • Diazotization:

    • Dissolve 2-amino-5-nitrobenzoic acid in dilute hydrochloric acid in a flask and cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

  • Reduction and Cyclization:

    • In a separate flask, prepare a solution of the reducing agent (e.g., sodium sulfite or stannous chloride) in water and cool it to 10-15 °C.

    • Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring. The temperature should be maintained below 20 °C.

    • After the addition is complete, continue stirring for 1-2 hours at room temperature.

    • Gradually heat the reaction mixture to 80-90 °C and maintain this temperature for 1-2 hours to facilitate cyclization.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature. The crude product should precipitate.

    • Filter the precipitate and wash it thoroughly with cold water to remove inorganic salts.

    • For purification, recrystallize the crude product from a suitable solvent such as ethanol or aqueous ethanol.[1] Decolorizing charcoal may be used to remove colored impurities.[1]

    • Dry the purified crystals in a vacuum oven at 60-70 °C.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2-Amino-5-nitrobenzoic_Acid 2-Amino-5-nitrobenzoic Acid Diazonium_Salt Diazonium Salt 2-Amino-5-nitrobenzoic_Acid->Diazonium_Salt 1. HCl, NaNO2 2. 0-5 °C This compound This compound Diazonium_Salt->this compound 1. Reducing Agent 2. Heat

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Product Yield check_diazotization Check Diazotization Conditions start->check_diazotization check_cyclization Check Cyclization Conditions start->check_cyclization check_temp Temperature < 5°C? check_diazotization->check_temp adjust_temp Adjust Cooling check_temp->adjust_temp No check_nitrite Nitrite Addition Correct? check_temp->check_nitrite Yes adjust_temp->check_nitrite adjust_addition Add Nitrite Slowly check_nitrite->adjust_addition No check_nitrite->check_cyclization Yes adjust_addition->check_cyclization check_ph pH Optimized? check_cyclization->check_ph optimize_ph Screen pH Range check_ph->optimize_ph No check_heating Sufficient Heating? check_ph->check_heating Yes optimize_ph->check_heating increase_heating Increase Time/Temp check_heating->increase_heating No end Yield Improved check_heating->end Yes increase_heating->end

Caption: A logical workflow for troubleshooting low product yield.

Key Parameter Relationships

Parameter_Relationships Temp Temperature Yield Yield Temp->Yield affects SideProducts Side Products Temp->SideProducts influences Purity Purity SideProducts->Purity decreases pH pH pH->Yield affects pH->Purity affects Stirring Stirring Rate Stirring->Yield improves Stirring->Purity improves

Caption: Inter-relationships of key reaction parameters.

References

Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the common handling and storage issues associated with nitroaromatic compounds in a laboratory setting.

Frequently Asked Questions (FAQs)

General Handling and Storage Precautions

Q1: What are the primary hazards associated with nitroaromatic compounds?

A1: Nitroaromatic compounds present several significant hazards. Many are toxic, mutagenic, and can be readily absorbed through the skin.[1] Due to the presence of the nitro group, which is a strong electron-withdrawing group, these compounds can be thermally unstable and may decompose exothermically, posing a risk of explosion, especially polynitrated compounds like trinitrotoluene (TNT).[2][3] Some may also be flammable solids. It is crucial to consult the Safety Data Sheet (SDS) for each specific compound to understand its unique hazard profile.

Q2: What are the general guidelines for storing nitroaromatic compounds in the lab?

A2: Proper storage of nitroaromatic compounds is critical for safety. General guidelines include:

  • Segregation: Store nitroaromatic compounds separately from incompatible materials, particularly strong bases, acids, oxidizing agents, and reducing agents, to prevent dangerous reactions.[4][5][6][7]

  • Ventilation: Store in a cool, dry, and well-ventilated area.[7][8]

  • Temperature Control: Avoid exposure to high temperatures or direct sunlight, which can accelerate decomposition.[9] Storage temperatures should generally be maintained between 15-25°C, unless the SDS specifies otherwise.[10]

  • Inert Atmosphere: For particularly sensitive compounds or for long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Labeling: Ensure all containers are clearly labeled with the chemical name, hazard warnings, date of receipt, and date opened.[11]

Q3: How should I handle a newly received nitroaromatic compound?

A3: Upon receiving a new nitroaromatic compound, a systematic approach is necessary to ensure safety and proper management. This includes verifying the integrity of the container, reviewing the SDS, labeling the container with the date of receipt, and entering it into your chemical inventory. Store the compound according to the conditions specified in the SDS, paying close attention to temperature, light sensitivity, and segregation requirements.

Stability and Degradation

Q4: What are the visual signs of degradation in nitroaromatic compounds?

A4: Visual inspection can often reveal signs of degradation. Be vigilant for:

  • Color Change: A darkening or change in color can indicate decomposition or the formation of impurities.[3][9][12]

  • Crystallization or Caking: The formation of crystals around the cap or caking of a powdered solid can be a sign of instability or moisture absorption.[3] For some compounds, such as picric acid, drying out can significantly increase the risk of explosion.

  • Gas Evolution: Bulging of the container may indicate gas generation from decomposition.

  • Phase Separation: For liquid nitroaromatics or solutions, the appearance of layers or precipitates can signal degradation.

Q5: Can nitroaromatic compounds form explosive peroxides?

A5: While peroxide formation is more commonly associated with ethers, aldehydes, and certain alkenes, any organic compound that can form a stabilized radical has the potential to form peroxides upon exposure to oxygen and light.[13][14] Although not the primary hazard for most nitroaromatics, it is good practice to minimize their exposure to air and light, especially if the molecular structure contains susceptible moieties (e.g., benzylic hydrogens). Always consult the SDS for specific warnings regarding peroxide formation. If in doubt, test for peroxides before heating or concentrating a sample.

Q6: What is the typical shelf life of a nitroaromatic compound?

A6: The shelf life of nitroaromatic compounds varies significantly depending on the specific compound, its purity, and storage conditions.[11][15] While some are relatively stable for years when stored properly, others may degrade more quickly.[11] It is crucial to adhere to the manufacturer's expiration date. For opened containers, the stability may be reduced. Regular visual inspection and, if necessary, analytical re-testing are recommended for older compounds.

Incompatible Materials

Q7: What materials are incompatible with nitroaromatic compounds?

A7: Nitroaromatic compounds can react dangerously with a variety of substances. Key incompatibilities include:

  • Strong Bases (e.g., sodium hydroxide, potassium hydroxide): Can lead to the formation of unstable and shock-sensitive salts or initiate decomposition reactions.[4]

  • Strong Acids (e.g., sulfuric acid, nitric acid): Can catalyze decomposition or lead to violent reactions.

  • Oxidizing Agents (e.g., potassium permanganate, hydrogen peroxide): Can create explosive mixtures.

  • Reducing Agents (e.g., metal hydrides, powdered metals): Can lead to vigorous or explosive reactions.

  • Amines and other organic bases: Can react to form unstable products.[5]

Always consult Section 7 (Handling and Storage) and Section 10 (Stability and Reactivity) of the SDS for a comprehensive list of incompatible materials.[16]

Spill Handling

Q8: What is the correct procedure for cleaning up a spill of a solid nitroaromatic compound?

A8: For a small spill of a solid nitroaromatic compound, follow these steps:

  • Alert colleagues and secure the area.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Gently cover the spill with an absorbent material like vermiculite or sand to prevent the dust from becoming airborne.

  • Carefully sweep the material into a designated waste container. Avoid creating dust.

  • Decontaminate the area with a suitable solvent (e.g., acetone, followed by soap and water), collecting the cleaning materials as hazardous waste.

  • Label the waste container appropriately and arrange for its disposal through your institution's hazardous waste management program.

For large spills or spills of highly toxic or explosive nitroaromatics, evacuate the area and contact your institution's emergency response team.

Disposal of Nitroaromatic Compounds

Q9: How should I dispose of expired or degraded nitroaromatic compounds?

A9: Expired or degraded nitroaromatic compounds are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[1][15][17][18]

  • Do not attempt to dispose of them down the drain or in the regular trash.

  • Clearly label the container as "Hazardous Waste" and include the full chemical name and any known hazards (e.g., "Expired," "Degraded").[1]

  • Store the waste container in a secure, designated area, segregated from incompatible materials, while awaiting pickup.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for proper disposal by a licensed hazardous waste contractor.[17] If you suspect a compound has become dangerously unstable (e.g., dried picric acid), do not handle the container. Cordon off the area and immediately contact your EHS office for assistance.[3]

Troubleshooting Guides

Crystallization and Solubility Issues

Q10: My nitroaromatic compound has solidified or crystallized in the container. What should I do?

A10: This can happen if the compound was stored at a low temperature or if some solvent has evaporated.

  • Consult the SDS: First, check the melting point and thermal stability data.

  • Gentle Warming: If the compound is thermally stable, you may be able to gently warm the container in a water bath or on a warming plate in a fume hood to re-dissolve the solid. Never use a direct flame.

  • Solvent Addition: If warming is not advisable or ineffective, you may need to add a small amount of an appropriate, dry solvent to dissolve the compound. Ensure the chosen solvent is compatible.

  • Safety Precautions: Always wear appropriate PPE and perform these operations in a fume hood. Be aware that some nitroaromatics can become more shock-sensitive in their solid state.

Q11: I'm having trouble getting my nitroaromatic compound to crystallize from solution. What can I do?

A11: Crystallization can be a delicate process. If your compound is not crystallizing, consider the following troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites.[19]

    • Seed Crystals: Add a tiny crystal of the pure compound to the solution.[19]

    • Reduce Temperature: Cool the solution in an ice bath or refrigerator.

  • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.[19]

  • Change Solvent System: If a single solvent is not working, try a binary solvent system. Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent in which it is insoluble until the solution becomes slightly cloudy (the point of saturation). Then, allow it to cool slowly.[12]

Synthesis and Reaction Problems

Q12: My synthesis reaction using a nitroaromatic starting material is not proceeding as expected. What are some common issues?

A12: When using nitroaromatic compounds in synthesis, several factors can affect the outcome:

  • Purity of Starting Material: Impurities in the nitroaromatic compound can interfere with the reaction. Consider purifying the starting material by recrystallization if its purity is questionable.

  • Reaction Conditions: Nitroaromatic compounds can be sensitive to reaction conditions.

    • Temperature: Side reactions or decomposition can occur at elevated temperatures. Ensure precise temperature control.

    • pH: The nitro group can be sensitive to strongly acidic or basic conditions.

  • Reagent Compatibility: Ensure that all reagents are compatible with the nitroaromatic compound under the reaction conditions. The strong electron-withdrawing nature of the nitro group can affect the reactivity of the aromatic ring.

  • Degradation of Starting Material: If the starting material has been stored for a long time or improperly, it may have degraded. It is advisable to use fresh or properly stored starting materials.

Data Presentation

Table 1: Stability of Selected Nitroaromatic Explosives in Surface Water at 20°C

CompoundStability in Deionized Water (85 days)Stability in Surface Water with High Organic CarbonNotes
TNT (2,4,6-Trinitrotoluene) StableConcentration below detection within 10 daysDegradation is significantly influenced by biogeochemical characteristics of the water.
1,3,5-TNB (1,3,5-Trinitrobenzene) StableConcentration below detection within 10 daysShows rapid loss in solution with high organic content.
2,4-DNT (2,4-Dinitrotoluene) StableSlower rate of loss compared to TNT and TNBMore persistent in surface water than other tested nitroaromatics.
Tetryl StableConcentration below detection within 10 daysGenerally shows the most rapid loss from solution in surface water.

Data summarized from a study on the fate of explosives in surface water. The stability in deionized water indicates the inherent chemical stability under these conditions, while the data from surface water highlights the impact of environmental factors on degradation.[17]

Experimental Protocols

Protocol for Visual Inspection of Stored Nitroaromatic Compounds

Objective: To routinely assess the condition of stored nitroaromatic compounds for signs of degradation.

Frequency: At least annually, and before each use for compounds older than one year or known to be unstable.

Materials:

  • Laboratory notebook or electronic inventory system

  • Appropriate PPE (lab coat, safety glasses, gloves)

Procedure:

  • Prepare: Before entering the chemical storage area, ensure you are wearing the appropriate PPE. Have your chemical inventory list available.

  • Inspect Container Exterior: Without moving the container excessively, visually inspect the exterior for:

    • Damage to the container or cap (cracks, corrosion).

    • Crystallization around the cap or threads.

    • Discoloration or staining on the label.

    • Legibility of the label.

  • Inspect Container Contents (without opening):

    • Solid Compounds: Look for changes in color, texture (e.g., caking of a powder), or the appearance of a liquid layer in a solid.

    • Liquid Compounds: Look for color changes, the formation of precipitates, or phase separation.

  • Check Dates: Note the date of receipt and the date the container was first opened. Compare this to the manufacturer's expiration date and the recommended shelf life after opening.

  • Documentation: Record your observations in your lab notebook or chemical inventory system. Note the date of the inspection and the condition of the chemical.

  • Action:

    • If any signs of degradation are observed, or if the chemical is past its expiration date, quarantine the container in a safe, designated area.

    • Label the container clearly as "QUARANTINED - DO NOT USE".

    • Consult with your supervisor or EHS department for guidance on testing or disposal.

    • If you suspect the formation of shock-sensitive compounds (e.g., dried picric acid, visible crystals in a peroxide-former), do not handle the container. Evacuate the immediate area and contact your institution's EHS or emergency response team immediately. [3]

Protocol for Handling a Spill of a Solid Nitroaromatic Compound

Objective: To safely clean up a small spill (less than 10 grams) of a solid nitroaromatic compound.

Materials:

  • Spill kit containing:

    • Absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent)

    • Two pairs of chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or face shield

    • Lab coat

    • Dustpan and brush (non-sparking)

    • Hazardous waste bags or container

    • Decontamination solution (e.g., 50% ethanol-water) and paper towels

    • Hazardous waste labels

Procedure:

  • Immediate Actions:

    • Alert personnel in the immediate area of the spill.

    • If the compound is flammable, extinguish all nearby ignition sources.

    • Isolate the area to prevent the spread of the material.

  • Don PPE: Put on a lab coat, safety goggles, and two pairs of chemical-resistant gloves.

  • Contain the Spill:

    • Gently cover the spill with a layer of absorbent material to prevent the powder from becoming airborne.

  • Clean Up the Spill:

    • Using the non-sparking brush and dustpan, carefully sweep the absorbent material and the spilled compound into a hazardous waste bag or container.

    • Avoid creating dust. If necessary, lightly dampen the material with water (if compatible) to minimize dust generation.

  • Decontaminate the Area:

    • Wipe the spill area with a paper towel dampened with the decontamination solution.

    • Place the used paper towels into the hazardous waste bag.

    • Perform a final wipe with a clean, damp paper towel.

  • Dispose of Waste:

    • Seal the hazardous waste bag or container.

    • Label it clearly with "Hazardous Waste," the name of the spilled chemical, the date, and your name.

    • Place the sealed bag in the designated satellite accumulation area for hazardous waste.

  • Final Steps:

    • Remove and dispose of your gloves in the hazardous waste bag.

    • Wash your hands thoroughly with soap and water.

    • Report the spill to your laboratory supervisor or EHS department, according to your institution's policy.

Mandatory Visualization

New Nitroaromatic Compound Handling Workflow

new_compound_workflow receive Receive New Nitroaromatic Compound inspect Inspect Container for Damage receive->inspect damaged Container Damaged? inspect->damaged sds Review Safety Data Sheet (SDS) label Label with Receipt Date sds->label inventory Add to Chemical Inventory label->inventory storage Store in Designated, Ventilated Area inventory->storage segregate Segregate from Incompatible Materials storage->segregate ppe Use Appropriate PPE for Handling segregate->ppe proceed Proceed with Safe Handling ppe->proceed damaged->sds No quarantine Quarantine and Contact EHS damaged->quarantine Yes

Caption: Workflow for the safe handling of a newly received nitroaromatic compound.

Troubleshooting Unexpected Experimental Results

troubleshoot_experiment start Unexpected Experimental Result check_purity Check Purity of Nitroaromatic Starting Material start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Purify Starting Material (e.g., Recrystallize) purity_ok->purify No check_conditions Review Reaction Conditions (Temp, pH, Time) purity_ok->check_conditions Yes purify->check_conditions conditions_ok Conditions Correct? check_conditions->conditions_ok adjust_conditions Adjust Reaction Conditions conditions_ok->adjust_conditions No check_reagents Verify Reagent Compatibility and Quality conditions_ok->check_reagents Yes adjust_conditions->start reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh/Purified Reagents reagents_ok->replace_reagents No consult Consult Literature or Supervisor reagents_ok->consult Yes replace_reagents->start

Caption: Decision tree for troubleshooting unexpected results in reactions involving nitroaromatics.

Expired Nitroaromatic Compound Disposal Workflow

expired_compound_disposal start Identify Expired Nitroaromatic Compound inspect Visually Inspect Container (Do Not Open) start->inspect degraded Signs of Degradation? (Crystals, Bulging, Color Change) inspect->degraded stable Appears Stable degraded->stable No unstable Potentially Unstable degraded->unstable Yes quarantine_stable Label as 'Expired Waste' and Segregate for Disposal stable->quarantine_stable do_not_move DO NOT MOVE CONTAINER unstable->do_not_move contact_ehs_stable Arrange Pickup via EHS Hazardous Waste Program quarantine_stable->contact_ehs_stable secure_area Secure the Area do_not_move->secure_area contact_ehs_unstable Immediately Contact EHS for Emergency Disposal secure_area->contact_ehs_unstable

Caption: Workflow for the safe disposal of an expired nitroaromatic compound.

References

Minimizing off-target effects of 5-Nitro-1,2-dihydro-3H-indazol-3-one in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing off-target effects of 5-Nitro-1,2-dihydro-3H-indazol-3-one and its derivatives in biological assays. The primary focus is on addressing issues arising from its known mechanism of action, which involves the generation of Reactive Oxygen Species (ROS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary mechanism of action and the main cause of off-target effects for this compound?

A1: The primary mechanism of action, particularly in its role as a trypanocidal agent, involves the nitro group at the 5-position. This group can be reduced by nitroreductases to generate Reactive Oxygen Species (ROS), which induces apoptosis in the target parasites.[1] However, this ROS generation is not specific to parasites and is the leading cause of off-target effects, including cytotoxicity, in mammalian cells.[1] The indazolinone series of compounds has been noted to be more toxic to mammalian cells than the corresponding 5-nitroindazole series.[1]

Q2: I am observing high levels of cytotoxicity in my mammalian cell line that are inconsistent with my expected on-target effect. What are the likely causes and how can I troubleshoot this?

A2: Unexplained cytotoxicity is a common issue and is likely an off-target effect mediated by excessive ROS production.

  • Concentration is too high: You may be using a concentration that is effective for the on-target effect but is also high enough to induce significant oxidative stress. It is crucial to use the lowest concentration possible that still yields the desired on-target activity.

  • Cell line sensitivity: Different cell lines have varying sensitivities to oxidative stress.

  • Assay interference: The compound itself may interfere with the assay readout.

To troubleshoot, follow the workflow below.

G start High Cytotoxicity Observed step1 Step 1: Verify Concentration Perform Dose-Response Curve start->step1 step2 Step 2: Measure ROS Production (e.g., DCFH-DA Assay) step1->step2 Concentration confirmed step3 Step 3: Implement Controls Co-treat with an antioxidant (e.g., NAC) step2->step3 ROS levels are elevated step4 Step 4: Assess On-Target Effect Is the primary biological effect still observed? step3->step4 Antioxidant reduces cytotoxicity result2 Cytotoxicity is NOT ROS-dependent. Consider other off-target mechanisms or compound interference with assay. step3->result2 Antioxidant has no effect result3 On-target effect is lost. Indicates ROS may be involved in the intended mechanism in this system. step4->result3 result4 On-target effect is maintained. Confirms cytotoxicity was an off-target effect. step4->result4 result1 Cytotoxicity is ROS-dependent. Use lowest effective concentration or continue co-treatment with antioxidant. result4->result1

Troubleshooting workflow for unexpected cytotoxicity.

Q3: How can I experimentally distinguish between on-target and off-target effects?

A3: Several control experiments are essential:

  • Use an Antioxidant Control: Co-incubate your cells with this compound and a known antioxidant, such as N-acetylcysteine (NAC). If the observed cytotoxicity is reduced while the desired on-target effect remains, it strongly suggests the cytotoxicity was an ROS-mediated off-target effect.

  • Use an Inactive Analog: If available, use a structural analog of the compound that is known to be inactive against the primary target. If this analog still produces the same off-target effect (e.g., cytotoxicity), it points towards a mechanism independent of the intended target.

  • Orthogonal Assays: Confirm your findings using a different assay that measures a distinct downstream event of your target's activity. If the off-target effect is not present in the orthogonal assay, it may be an artifact of your primary assay.

Q4: What are the key signaling pathways affected by ROS that I should be aware of?

A4: ROS can act as second messengers, activating several critical signaling pathways in mammalian cells. Unintended activation of these pathways can lead to a variety of off-target effects, including apoptosis, inflammation, and altered cell proliferation. Key pathways include Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).

G ROS-Activated Signaling Pathways cluster_input Stimulus cluster_ros Mediator cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Compound This compound ROS Reactive Oxygen Species (ROS) Compound->ROS MAPK MAPK Pathway (JNK, p38, ERK) ROS->MAPK PI3K PI3K / Akt Pathway ROS->PI3K NFkB NF-κB Pathway ROS->NFkB Proliferation Altered Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis PI3K->Proliferation PI3K->Apoptosis NFkB->Apoptosis Inflammation Inflammation NFkB->Inflammation

Key signaling pathways activated by ROS.

Quantitative Data Summary

Table 1: Cytotoxicity of Selected Indazole and Triazole Derivatives in Mammalian Cancer Cell Lines

Compound Type Cell Line IC50 (µM) Reference
5-nitroindazolin-3-one derivative N/A (mammalian) General cytotoxicity noted [1]
Indazole-curcumin analog (3b) WiDr 27.20 [2]
Indazole-curcumin analog (3b) MCF-7 >45.97 [2]
Theophylline-1,2,3-triazole (d17) A549 6.76 ± 0.25 [3]
Theophylline-1,2,3-triazole (d17) H460 5.93 ± 0.97 [3]
Theophylline-1,2,3-triazole (d17) MCF-7 12.61 ± 1.76 [3]
Coumarin-triazole hybrid (LaSOM 186) MCF-7 2.66 [4]
Benzimidazole derivative (se-182) A549 15.80 (µg/mL) [2]

| Benzimidazole derivative (se-182) | HepG2 | 15.58 (µg/mL) |[2] |

Note: This table includes data from various structural analogs to provide a general cytotoxicity reference. Researchers must determine the specific IC50 for this compound in their cell line of interest.

Experimental Protocols

Protocol 1: Determining the 50% Cytotoxic Concentration (IC50) using MTT Assay

This protocol helps determine the concentration of the compound that causes 50% cell death, which is a crucial first step in designing your experiments.

  • Cell Seeding: Seed your mammalian cell line of choice in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended. Include a vehicle-only control (e.g., DMSO in medium).

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions to the respective wells. Incubate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the plate on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Calculation: Plot the absorbance against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Measuring Intracellular ROS Production using DCFH-DA

This protocol allows for the direct measurement of ROS generation induced by the compound.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate (preferably black-walled, clear-bottom) and treat with this compound at various concentrations for the desired time. Include positive (e.g., H₂O₂) and negative (vehicle) controls.

  • Loading with DCFH-DA: Remove the treatment medium and wash the cells gently with pre-warmed PBS. Add DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution (e.g., 10 µM in serum-free medium) to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark. During this time, cellular esterases will cleave the acetate groups, and intracellular ROS will oxidize the non-fluorescent DCFH to the highly fluorescent DCF.

  • Measurement: Wash the cells again with PBS to remove excess probe. Add PBS or a clear imaging buffer to the wells and immediately measure the fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

Protocol 3: Mitigating ROS using N-Acetylcysteine (NAC) Co-treatment

This protocol is a key control experiment to confirm if an observed effect is ROS-dependent.

  • Experimental Setup: Design your primary assay (e.g., cytotoxicity, signaling pathway activation) with the following groups:

    • Vehicle Control

    • Compound Only

    • Compound + NAC

    • NAC Only

  • NAC Pre-treatment (Optional but Recommended): Pre-incubate the cells with an appropriate concentration of NAC (e.g., 1-5 mM) for 1-2 hours before adding your compound.

  • Co-treatment: Add this compound to the 'Compound Only' and 'Compound + NAC' wells. Ensure the 'Compound + NAC' wells also contain NAC for the duration of the experiment.

  • Incubation and Analysis: Incubate for the standard duration of your assay and then perform your endpoint analysis.

  • Interpretation: A significant reversal or reduction of the effect observed in the 'Compound + NAC' group compared to the 'Compound Only' group indicates that the effect is, at least in part, mediated by ROS.

G cluster_controls Select Appropriate Controls start Start Experiment control1 Vehicle Control (e.g., DMSO) start->control1 control2 Positive Control (Known Activator/Inhibitor) start->control2 control3 Negative Control (Inactive Analog, if available) start->control3 control4 ROS Control (Co-treatment with Antioxidant) start->control4 assay Perform Biological Assay with this compound control1->assay control2->assay control3->assay control4->assay end Interpret Results assay->end

Decision tree for selecting experimental controls.

References

Validation & Comparative

A Comparative Analysis of 5-Nitroindazole Analogs and Benznidazole in the Pursuit of Enhanced Anti-Chagas Disease Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America. For decades, benznidazole has been the frontline treatment, yet its efficacy is limited, particularly in the chronic phase of the disease, and it is often associated with significant side effects. This has spurred the search for novel, more effective, and safer therapeutic agents. Among the promising candidates are derivatives of 5-nitroindazole, which share a nitro group-dependent mechanism of action with benznidazole. This guide provides a comparative analysis of the efficacy of 5-Nitro-1,2-dihydro-3H-indazol-3-one derivatives and benznidazole, supported by experimental data, to inform ongoing research and drug development efforts.

Quantitative Efficacy: A Head-to-Head Comparison

The following table summarizes the in vitro and in vivo efficacy of benznidazole and key derivatives of this compound against Trypanosoma cruzi. It is important to note that the available research predominantly focuses on derivatives of the 5-nitroindazole scaffold rather than the parent compound itself. The data presented here is for some of the most studied and promising analogs.

CompoundAssay TypeParasite StageStrainIC50 / EC50 (µM)Parasitemia Reduction (%)Survival Rate (%)Reference
Benznidazole In vitroIntracellular AmastigotesY~2.0N/AN/A[1]
In vitroIntracellular AmastigotesTulahuen1.53 ± 0.52N/AN/A[2]
In vivo (murine)Acute PhaseYN/A57.61Varies with dose and duration[1]
In vivo (murine)Acute PhaseCL BrenerN/A>90 (at 100 mg/kg for 5-10 days)100 (at 100 mg/kg for 5-10 days)[3]
1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Compound 16) In vitroEpimastigotesY0.49N/AN/A[1]
In vitroIntracellular AmastigotesY0.41N/AN/A[1]
In vivo (murine)Acute PhaseYN/A~60 (monotherapy)N/A[1]
In vivo (murine)Acute PhaseYN/A79.24 (with Benznidazole)83.33 (with Benznidazole)[1]
1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Compound 24) In vitroEpimastigotesY5.75N/AN/A[1]
In vitroIntracellular AmastigotesY1.17N/AN/A[1]
In vivo (murine)Acute PhaseYN/A91.11 (with Benznidazole)66.67 (with Benznidazole)[1]
5-nitro-2-picolyl-indazolin-3-one (Compound 5a) In vitroEpimastigotesDm28c1.1 ± 0.3N/AN/A[4][5]
In vitroTrypomastigotesDm28c5.4 ± 1.0N/AN/A[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the comparison of these compounds.

In Vitro Anti-T. cruzi Activity Assays

1. Epimastigote Growth Inhibition Assay:

  • Parasite Culture: T. cruzi epimastigotes are cultured in a suitable liquid medium (e.g., LIT medium) supplemented with fetal bovine serum at 28°C.

  • Assay Procedure: Exponentially growing parasites are seeded in 96-well plates. The test compounds, dissolved in a suitable solvent like DMSO, are added at various concentrations.

  • Incubation: Plates are incubated at 28°C for a defined period (e.g., 72 hours).

  • Quantification: Parasite viability is assessed using methods such as direct counting with a hemocytometer, or more commonly, using a resazurin-based colorimetric assay or by measuring the fluorescence of parasites expressing a reporter protein like GFP.[6]

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

2. Intracellular Amastigote Growth Inhibition Assay:

  • Host Cell Culture: A suitable host cell line (e.g., L929 fibroblasts, Vero cells) is cultured in 96-well plates until a confluent monolayer is formed.

  • Infection: The host cells are infected with trypomastigotes at a specific multiplicity of infection (e.g., 10:1 parasites per cell). After an incubation period to allow for invasion (e.g., 5 hours), extracellular parasites are washed away.

  • Treatment: Fresh medium containing serial dilutions of the test compounds is added to the infected cells.

  • Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for amastigote replication (e.g., 48-72 hours).

  • Quantification: The number of intracellular amastigotes is quantified. This can be done by fixing and staining the cells (e.g., with Giemsa) followed by microscopic counting, or by using automated high-content imaging systems with fluorescent DNA dyes (e.g., Hoechst 33342) or parasites expressing fluorescent proteins.[7]

  • Data Analysis: The IC50 is determined by comparing the number of amastigotes in treated wells to untreated controls. The selectivity index (SI) is often calculated as the ratio of the cytotoxic concentration in host cells (CC50) to the IC50 against the parasite.

In Vivo Efficacy Assays in Murine Models

1. Acute Chagas Disease Model:

  • Animal Model: Typically, BALB/c or Swiss mice are used.

  • Infection: Mice are infected intraperitoneally with a specific number of bloodstream trypomastigotes of a virulent T. cruzi strain (e.g., Y or Tulahuen strain).

  • Treatment: Treatment with the test compounds or benznidazole (as a reference) is initiated a few days post-infection. The drug is usually administered orally once or twice daily for a defined period (e.g., 10-20 days).

  • Monitoring Parasitemia: Parasite levels in the blood are monitored regularly by microscopic examination of a fresh blood sample.

  • Survival: The survival of the mice in each treatment group is recorded daily.

  • Cure Assessment: At the end of the experiment, parasitological cure can be assessed by methods such as PCR on blood and tissue samples, or by immunosuppressing the animals to check for relapse of the infection.[3]

Visualizing the Mechanisms and Workflows

To better understand the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.

cluster_0 Trypanosoma cruzi Cell Drug Nitro-Compound (Benznidazole or 5-Nitroindazole derivative) NTR Type I Nitroreductase (NTR) Drug->NTR Reduction Reactive_Metabolites Reactive Nitro Metabolites (e.g., Nitro Radical Anions) NTR->Reactive_Metabolites DNA_Damage DNA Damage (Strand Breaks) Reactive_Metabolites->DNA_Damage Oxidative_Stress Oxidative Stress (ROS Accumulation) Reactive_Metabolites->Oxidative_Stress Cell_Death Parasite Cell Death (Apoptosis) DNA_Damage->Cell_Death Oxidative_Stress->Cell_Death

Shared Mechanism of Action of Nitro-Compounds

cluster_0 In Vitro Efficacy Workflow Start Start Epimastigote_Assay Epimastigote Growth Inhibition Assay Start->Epimastigote_Assay Amastigote_Assay Intracellular Amastigote Growth Inhibition Assay Start->Amastigote_Assay Cytotoxicity_Assay Host Cell Cytotoxicity Assay Start->Cytotoxicity_Assay Calculate_IC50 Calculate IC50 Epimastigote_Assay->Calculate_IC50 Amastigote_Assay->Calculate_IC50 Calculate_SI Calculate Selectivity Index (SI) Cytotoxicity_Assay->Calculate_SI Calculate_IC50->Calculate_SI Lead_Identification Lead Compound Identification Calculate_SI->Lead_Identification

In Vitro Drug Screening Workflow

cluster_1 In Vivo Efficacy Workflow (Acute Model) Start Start Infection Infect Mice with T. cruzi Start->Infection Treatment Administer Test Compound and Benznidazole Infection->Treatment Monitor_Parasitemia Monitor Blood Parasitemia Treatment->Monitor_Parasitemia Monitor_Survival Monitor Survival Rate Treatment->Monitor_Survival Efficacy_Determination Determine In Vivo Efficacy Monitor_Parasitemia->Efficacy_Determination Monitor_Survival->Efficacy_Determination Cure_Assessment Assess Parasitological Cure (PCR, Immunosuppression) Cure_Assessment->Efficacy_Determination

References

A Comparative Analysis of 5-Nitro-1,2-dihydro-3H-indazol-3-one and Other Nitroaromatic Trypanocidal Agents

Author: BenchChem Technical Support Team. Date: November 2025

A new class of nitroaromatic compounds, 5-nitro-1,2-dihydro-3H-indazol-3-one derivatives, is emerging as a promising alternative to conventional trypanocidal agents for the treatment of Chagas disease. This guide provides a detailed comparison of their performance against established drugs like benznidazole and nifurtimox, supported by experimental data, to aid researchers and drug development professionals in this critical field.

Chagas disease, caused by the parasite Trypanosoma cruzi, continues to be a significant health concern in Latin America. For decades, the therapeutic arsenal has been limited to two nitroaromatic compounds: benznidazole and nifurtimox. While effective in the acute phase, their efficacy in the chronic stage is limited, and they are often associated with severe side effects. This has spurred the search for novel, more effective, and less toxic trypanocidal agents. Among the promising candidates are derivatives of this compound, which have demonstrated potent activity against various forms of T. cruzi.

This guide delves into the comparative efficacy, mechanism of action, and experimental validation of these novel compounds against other nitroaromatic agents.

Comparative Efficacy: In Vitro and In Vivo Data

Recent studies have highlighted the potent trypanocidal activity of this compound derivatives against different developmental stages of Trypanosoma cruzi. The following tables summarize the available quantitative data, comparing the half-maximal inhibitory concentration (IC50) against the parasite and the cytotoxic concentration (CC50) or lethal concentration (LC50) against mammalian cells to determine the selectivity index (SI).

CompoundT. cruzi StageT. cruzi StrainIC50 (µM)Mammalian Cell LineCC50/LC50 (µM)Selectivity Index (SI)Reference
5-Nitro-2-picolyl-indazolin-3-one (5a) EpimastigotesDm28c1.1 ± 0.3Vero>200>181.8[1][2]
TrypomastigotesDm28c5.4 ± 1.0Vero>200>37.0[1][2]
1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (16) EpimastigotesY0.49Cardiac Cells>200>408.2[3][4][5]
AmastigotesY0.41Cardiac Cells>200>487.8[3][4][5]
1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (24) EpimastigotesY5.75Cardiac Cells>200>34.8[3][4][5]
AmastigotesY1.17Cardiac Cells>200>170.9[3][4][5]
Benznidazole (Reference) EpimastigotesY10.5Cardiac Cells>200>19.0[3][4]
AmastigotesY2.5Cardiac Cells>200>80.0[3][4]
Nifurtimox (Reference) EpimastigotesDm28c4.8 ± 0.5Vero115.5 ± 5.524.1[1][2]
TrypomastigotesDm28c8.2 ± 0.8Vero115.5 ± 5.514.1[1][2]

Table 1: Comparative in vitro activity of this compound derivatives and reference drugs against Trypanosoma cruzi and mammalian cells.

Mechanism of Action: The Role of Nitroreductase

The trypanocidal activity of this compound derivatives, in common with other nitroaromatic compounds, is dependent on the bioreduction of their nitro group. This activation is primarily carried out by a type I nitroreductase (NTR) present in the parasite, an enzyme that is absent in mammalian cells, which forms the basis for their selective toxicity.[6][7][8][9] The reduction of the nitro group leads to the formation of highly reactive species, such as nitroso and hydroxylamine derivatives, and ultimately results in the generation of reactive oxygen species (ROS).[1][2][10] This surge in oxidative stress within the parasite disrupts cellular functions and leads to cell death.[1][2][10]

dot

Mechanism_of_Action cluster_parasite Trypanosoma cruzi cluster_host Mammalian Host Cell Prodrug 5-Nitroindazole (Prodrug) NTR Type I Nitroreductase (NTR) Prodrug->NTR Enters Parasite Activated_Drug Reduced Nitroso/ Hydroxylamine Intermediates NTR->Activated_Drug Reduction of Nitro Group ROS Reactive Oxygen Species (ROS) Activated_Drug->ROS Generates Cell_Death Parasite Cell Death ROS->Cell_Death Induces No_NTR No Type I NTR

Caption: Mechanism of action of 5-nitroindazole derivatives.

Experimental Protocols

In Vitro Trypanocidal Activity Assay (Epimastigotes)

This protocol is adapted from methodologies described in the cited literature for determining the IC50 of compounds against the epimastigote form of T. cruzi.[11][12]

  • Parasite Culture: T. cruzi epimastigotes are cultured in a suitable medium, such as Liver Infusion Tryptose (LIT) medium, supplemented with 10% fetal bovine serum (FBS) at 28°C.

  • Assay Preparation: Epimastigotes in the exponential growth phase are harvested, counted, and resuspended in fresh medium to a concentration of 1 x 10^6 parasites/mL.

  • Compound Dilution: The test compounds are serially diluted in the culture medium in a 96-well microplate.

  • Incubation: 100 µL of the parasite suspension is added to each well containing the compound dilutions. The plates are incubated at 28°C for 72 hours.

  • Viability Assessment: After incubation, resazurin solution is added to each well, and the plates are incubated for another 4-6 hours. The fluorescence (560 nm excitation/590 nm emission) is measured using a microplate reader.

  • Data Analysis: The percentage of parasite inhibition is calculated relative to untreated control wells. The IC50 value is determined by non-linear regression analysis of the dose-response curves.

dot```dot digraph "Epimastigote_Assay_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", color="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; culture [label="Culture T. cruzi\nEpimastigotes"]; prepare [label="Prepare Parasite\nSuspension"]; dilute [label="Serially Dilute\nTest Compounds"]; incubate [label="Incubate Parasites\nwith Compounds (72h)"]; add_resazurin [label="Add Resazurin\nand Incubate (4-6h)"]; measure [label="Measure Fluorescence"]; analyze [label="Calculate IC50"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> culture; culture -> prepare; prepare -> incubate; dilute -> incubate; incubate -> add_resazurin; add_resazurin -> measure; measure -> analyze; analyze -> end; }

Caption: Workflow for the cytotoxicity (MTT) assay.

Conclusion and Future Perspectives

The experimental data gathered to date strongly suggests that this compound derivatives represent a highly promising class of trypanocidal agents. Several derivatives have demonstrated superior in vitro activity and selectivity against Trypanosoma cruzi compared to the current standard of care, benznidazole. Their shared mechanism of action with other nitroaromatic drugs, involving activation by a parasite-specific nitroreductase, provides a solid basis for their selective toxicity.

Further research should focus on optimizing the pharmacokinetic and toxicological profiles of these lead compounds to advance them into preclinical and clinical development. The detailed experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of these and other novel trypanocidal agents. The development of new drugs based on the this compound scaffold could significantly improve the therapeutic options for Chagas disease, addressing a long-standing unmet medical need.

References

Validating the ROS-Generating Mechanism of 5-Nitro-1,2-dihydro-3H-indazol-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Nitro-1,2-dihydro-3H-indazol-3-one's mechanism of action, focusing on its ability to generate reactive oxygen species (ROS). The content herein is designed to offer an objective comparison with alternative ROS-inducing agents, supported by experimental data and detailed protocols to aid in research and development.

Comparative Analysis of ROS Generation

The central hypothesis for the bioactivity of this compound and its derivatives lies in the nitro group at the 5-position of the indazole ring. This functional group is believed to undergo bioreduction, particularly by nitroreductases (NTRs) present in target organisms like parasites, to a nitro-anion radical. This radical then participates in redox cycling with molecular oxygen, leading to the production of superoxide radicals (O₂⁻) and subsequently other reactive oxygen species. This surge in intracellular ROS induces oxidative stress, culminating in apoptosis.[1][2]

CompoundCell TypeConcentrationFold Increase in ROS (Approx.)Measurement MethodReference
5-Nitro-2-picolyl-indazolin-3-one (derivative) Trypanosoma cruziNot SpecifiedQualitatively ConfirmedDCFH-DA[1][2]
Nifurtimox Trypanosoma cruzi>400µMRedox cycling observedNot Specified[3]
Antimycin A HeLa cells50 µMQualitatively ConfirmedNot Specified[4]
Antimycin A HepG2 cells10 nM~4-foldMitoSOX Red[5]
Menadione HEK293 cells25 µM10 to 30-foldMitoSOX[6]
Hydrogen Peroxide (H₂O₂) Meningothelial cells150 µMStatistically Significant IncreaseNot Specified[7]

Note: The data for the this compound derivative confirms ROS production but does not provide a quantitative fold-increase. Nifurtimox, a drug used to treat Chagas disease, is believed to act through a similar ROS-generating mechanism.[3] Antimycin A, menadione, and hydrogen peroxide are commonly used positive controls for inducing ROS in cellular studies.

Experimental Protocols

Quantification of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol is adapted for the general quantification of intracellular ROS in response to treatment with this compound or other compounds.

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Cell culture medium appropriate for the cell line

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a suitable density to achieve 70-80% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions.

  • Compound Treatment: Remove the culture medium and treat the cells with varying concentrations of this compound, a positive control (e.g., Antimycin A or H₂O₂), and a vehicle control (e.g., DMSO) in fresh cell culture medium. Incubate for the desired time period.

  • DCFH-DA Loading:

    • Prepare a 10 mM stock solution of DCFH-DA in DMSO.

    • Immediately before use, dilute the stock solution in pre-warmed serum-free cell culture medium to a final working concentration of 20 µM.

  • Staining:

    • Remove the compound-containing medium from the wells and wash the cells once with warm PBS.

    • Add 100 µL of the 20 µM DCFH-DA working solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the dark.

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize and capture images using a fluorescence microscope with a suitable filter set.

  • Data Analysis: Subtract the background fluorescence of unstained cells. Normalize the fluorescence intensity of the treated cells to that of the vehicle-treated control cells to determine the fold increase in ROS production.

Validation of ROS-Mediated Apoptosis using ROS Scavengers

This protocol is designed to confirm that the observed apoptosis is a direct result of ROS generation.

Materials:

  • ROS scavenger (e.g., N-acetylcysteine - NAC)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Seeding and Pre-treatment: Seed cells as described in the previous protocol. One hour prior to treatment with the ROS-inducing compound, pre-incubate a subset of the cells with an appropriate concentration of an ROS scavenger (e.g., 5-10 mM NAC).

  • Compound Treatment: Treat the cells (with and without NAC pre-treatment) with this compound or a positive control. Include a vehicle control and a NAC-only control. Incubate for a period known to induce apoptosis.

  • Apoptosis Assay:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group. A significant reduction in the percentage of apoptotic cells in the group pre-treated with the ROS scavenger would validate that the compound's apoptotic effect is mediated by ROS.

Visualizing the Mechanism of Action

Proposed Mechanism of ROS Generation by this compound

MOA cluster_cell Target Cell (e.g., Parasite) Compound This compound NTR Nitroreductase (NTR) Compound->NTR One-electron reduction Radical Nitro-anion Radical NTR->Radical Radical->Compound Redox cycling O2 O₂ (Molecular Oxygen) Superoxide O₂⁻ (Superoxide) O2->Superoxide e⁻ transfer ROS Other ROS (e.g., H₂O₂) Superoxide->ROS

Caption: Proposed bioactivation of this compound.

Experimental Workflow for Validating ROS-Mediated Apoptosis

Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_validation Validation Logic start Seed Cells pretreat Pre-treat with ROS Scavenger (e.g., NAC) treat Treat with 5-Nitro-1,2-dihydro- 3H-indazol-3-one control Vehicle Control pretreat->treat ros_assay Measure Intracellular ROS (DCFH-DA Assay) treat->ros_assay apoptosis_assay Measure Apoptosis (Annexin V/PI Staining) treat->apoptosis_assay control->ros_assay control->apoptosis_assay logic Is Apoptosis reduced by scavenger? apoptosis_assay->logic conclusion_yes Mechanism Validated: Apoptosis is ROS-dependent logic->conclusion_yes Yes conclusion_no Alternative mechanisms may be involved logic->conclusion_no No

Caption: Workflow for validating the ROS-dependent apoptotic mechanism.

Simplified Signaling Pathway of ROS-Induced Apoptosis

ApoptosisPathway cluster_mito Mitochondrial Pathway cluster_execution Execution Phase ROS Increased Intracellular ROS Mito_damage Mitochondrial Damage ROS->Mito_damage CytoC Cytochrome c release Mito_damage->CytoC Apaf1 Apaf-1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Active_Casp9 Active Caspase-9 Apoptosome->Active_Casp9 Casp3 Pro-Caspase-3 Active_Casp9->Casp3 Active_Casp3 Active Caspase-3 Casp3->Active_Casp3 Apoptosis Apoptosis Active_Casp3->Apoptosis

Caption: Simplified intrinsic pathway of ROS-induced apoptosis.

References

A Comparative Analysis of Structure-Activity Relationships in 5-Nitroindazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various 5-nitroindazole derivatives. It delves into their anticancer and antiparasitic activities, presenting supporting experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

The 5-nitroindazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The presence of the nitro group at the 5-position is often crucial for their mechanism of action, particularly in antiparasitic agents, where it can be bioreduced to generate cytotoxic reactive nitrogen species. This guide synthesizes data from multiple studies to offer a comparative overview of how substitutions on the indazole ring influence the biological efficacy of these compounds.

Quantitative Comparison of Biological Activities

The following tables summarize the in vitro activities of various 5-nitroindazole derivatives against cancer cell lines and parasitic protozoa. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth or parasite viability), allows for a direct comparison of the potency of different structural modifications.

Anticancer Activity of 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide Derivatives
CompoundSubstituent (R)A549 IC50 (µM)MCF7 IC50 (µM)
5'j 3-OCH31.15 ± 0.081.32 ± 0.09
5'k 4-OCH31.28 ± 0.091.45 ± 0.11
5'n 4-F1.35 ± 0.101.52 ± 0.12
Pazopanib (Reference Drug)1.50 ± 0.111.68 ± 0.13
Doxorubicin (Reference Drug)1.42 ± 0.101.60 ± 0.12

Data sourced from a study on the synthesis and biological evaluation of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, which demonstrated that compounds 5'j and 5'k have substantial anticancer activity, comparable to established drugs.[1]

Antiparasitic Activity of 5-Nitroindazole Derivatives against Trypanosoma cruzi
CompoundSubstituent at N-1Substituent at N-2Epimastigotes IC50 (µM)Amastigotes IC50 (µM)Selectivity Index (Amastigotes)
16 -(CH2)2NH2Benzyl0.49 ± 0.030.41 ± 0.02>487.8
24 -(CH2)2OAcBenzyl5.75 ± 0.351.17 ± 0.08>170.9
Benznidazole (Reference Drug)4.5 ± 0.23.5 ± 0.210.3

These findings highlight that 1,2-disubstituted 5-nitroindazolinones, particularly compound 16, show outstanding in vitro activity against the replicative forms of Trypanosoma cruzi.[2][3]

Anti-Acanthamoeba Activity of 5-Nitroindazole Derivatives
CompoundTrophozoites IC50 (µM)Cytotoxicity (Vero cells) IC50 (µM)Selectivity Index
8 2.6 ± 0.7>200>76.9
9 4.7 ± 0.9>200>42.5
10 3.9 ± 0.6>200>51.3
Chlorhexidine 5.2 ± 0.715.4 ± 1.22.9

This data indicates that several 5-nitroindazole derivatives are more effective and selective against Acanthamoeba castellanii trophozoites than the reference drug chlorhexidine.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., A549 and MCF7) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The 5-nitroindazole derivatives are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

In Vitro Anti-Trypanosoma cruzi Assay
  • Epimastigote Assay: Epimastigotes of T. cruzi are cultured in LIT medium. The parasites (1 × 10^6 parasites/mL) are incubated with different concentrations of the 5-nitroindazole derivatives for 72 hours. Parasite viability is determined by counting with a Neubauer chamber or using a resazurin-based assay.

  • Amastigote Assay: Vero cells are seeded in 96-well plates and infected with trypomastigotes. After 24 hours, the extracellular parasites are removed, and the cells are treated with the test compounds for 72 hours. The number of intracellular amastigotes is quantified by microscopy after Giemsa staining.

  • Cytotoxicity Assay: The cytotoxicity of the compounds is evaluated against a mammalian cell line (e.g., Vero cells) using the MTT assay as described above to determine the selectivity index. The selectivity index is calculated as the ratio of the IC50 in mammalian cells to the IC50 in the parasite.

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the structure-activity relationship and experimental evaluation of 5-nitroindazole derivatives.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis start 5-Nitroindazole Scaffold modification Chemical Modification (e.g., N-1, N-2, C-3 substitutions) start->modification derivatives Library of 5-Nitroindazole Derivatives modification->derivatives invitro In Vitro Assays (Anticancer, Antiparasitic) derivatives->invitro cytotoxicity Cytotoxicity Assay (e.g., Vero cells) derivatives->cytotoxicity data_analysis Data Analysis (IC50, Selectivity Index) invitro->data_analysis cytotoxicity->data_analysis sar Structure-Activity Relationship Determination data_analysis->sar lead Lead Compound Identification sar->lead

Caption: Experimental workflow for SAR studies of 5-nitroindazole derivatives.

mechanism_of_action Compound 5-Nitroindazole Derivative Parasite Parasite Cell (e.g., Trypanosoma cruzi) Compound->Parasite Reduction One-electron reduction Compound->Reduction substrate Nitroreductase Nitroreductase (Type I) Parasite->Nitroreductase Nitroreductase->Reduction enzyme Radical Nitro Anion Radical (R-NO2•-) Reduction->Radical ROS Reactive Oxygen Species (O2•-, H2O2, •OH) Radical->ROS O2 Damage Cellular Damage (DNA, proteins, lipids) ROS->Damage Death Parasite Death Damage->Death

Caption: Proposed mechanism of action for antiparasitic 5-nitroindazole derivatives.

References

Comparative Efficacy of 5-Nitro-1,2-dihydro-3H-indazol-3-one Derivatives Against Trypanosoma cruzi Strains: A Cross-Validation Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of 5-Nitro-1,2-dihydro-3H-indazol-3-one derivatives against various strains of Trypanosoma cruzi, the etiological agent of Chagas disease. The performance of these compounds is benchmarked against the current standard treatments, benznidazole (BZN) and nifurtimox (NFX), as well as other alternative compounds. This document summarizes key experimental data, details the methodologies for the cited experiments, and visualizes the proposed mechanism of action and experimental workflows.

Introduction

Chagas disease remains a significant public health challenge, with current therapeutic options limited by variable efficacy and significant side effects.[1][2] The development of novel, safer, and more effective trypanocidal agents is a critical area of research. Among the promising candidates are derivatives of this compound, which have demonstrated potent activity against multiple forms and strains of T. cruzi.[3][4] This guide aims to consolidate the existing data to facilitate a clear comparison of their efficacy.

Data Presentation: In Vitro Activity

The following tables summarize the 50% inhibitory concentration (IC50) values of various this compound derivatives and reference drugs against different life cycle stages and strains of T. cruzi. Lower IC50 values indicate higher potency.

Table 1: Activity of this compound Derivatives Against T. cruzi Epimastigotes

CompoundStrainIC50 (µM)Reference
1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (16)Y0.49[3]
1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (24)Y5.75[3]
2-benzyl-1-propyl-5-nitroindazolin-3-one (22)Y3.55 ± 0.47[4][5]
2-benzyl-1-butyl-5-nitroindazolin-3-one (24)Y7.92 ± 1.63[4][5]
5-nitro-2-picolyl-indazolin-3-one (5a)Dm28c1.1 ± 0.3[6]
Benznidazole (BZN)Y>20[3]
Benznidazole (BZN)-4.02 ± 2.82[7]
Nifurtimox (NFX)-2.46 ± 2.25[7]

Table 2: Activity of this compound Derivatives Against T. cruzi Intracellular Amastigotes

CompoundStrainIC50 (µM)Reference
1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (16)Y0.41[3]
1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (24)Y1.17[3]
2-benzyl-1-propyl-5-nitroindazolin-3-one (22)Tulahuen3.56 ± 0.99[4][5]
2-benzyl-1-butyl-5-nitroindazolin-3-one (24)Tulahuen6.31 ± 1.04[4][5]
2-benzyl-1-propyl-5-nitroindazolin-3-one (22)Y2.80 ± 0.46[4][5]
2-benzyl-1-butyl-5-nitroindazolin-3-one (24)Y9.02 ± 5.26[4][5]
Benznidazole (BZN)Y1.93 (average)[3]
Benznidazole (BZN)-4.00 ± 1.90[7]
Nifurtimox (NFX)-2.62 ± 1.22[7]

Table 3: Activity of this compound Derivatives Against T. cruzi Trypomastigotes

CompoundStrainIC50 (µM)Reference
5-nitro-2-picolyl-indazolin-3-one (5a)Dm28c5.4 ± 1.0[6]
Benznidazole (BZN)-5.73 ± 3.07[7]
Nifurtimox (NFX)-3.60 ± 2.67[7]

Table 4: Cytotoxicity of Selected Compounds on Mammalian Cells

CompoundCell LineCC50 (µM)Reference
1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (16)Cardiac Cells>200[3]
2-benzyl-1-propyl-5-nitroindazolin-3-one (22)L929>100[4][5]
2-benzyl-1-butyl-5-nitroindazolin-3-one (24)L929>100[4][5]
Benznidazole (BZN)Vero196.90 ± 30.67[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anti-epimastigote Activity Assay

This assay determines the effect of compounds on the growth of the extracellular, replicative epimastigote form of T. cruzi.

  • Parasite Culture: T. cruzi epimastigotes are cultured in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.

  • Assay Procedure:

    • Epimastigotes in the exponential growth phase are seeded into 96-well microplates at a density of 1 x 10^5 parasites/mL.

    • The test compounds are serially diluted and added to the wells. A negative control (no drug) and a reference drug control (Benznidazole) are included.

    • Plates are incubated at 28°C for 72 hours.

    • Parasite viability is assessed by adding a resazurin solution and incubating for a further 4-6 hours. The fluorescence, which is proportional to the number of viable parasites, is measured using a microplate reader.

    • The 50% inhibitory concentration (IC50) is calculated from dose-response curves.

Intracellular Amastigote Activity Assay

This assay evaluates the efficacy of compounds against the intracellular, replicative amastigote form of the parasite, which is the clinically relevant stage in the mammalian host.

  • Host Cell Culture: A suitable mammalian cell line (e.g., L929 fibroblasts, Vero cells) is cultured in RPMI-1640 or DMEM medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.

  • Assay Procedure:

    • Host cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then infected with tissue culture-derived trypomastigotes at a specific multiplicity of infection (e.g., 10:1).

    • After an incubation period to allow for invasion (typically 24 hours), the extracellular trypomastigotes are washed away.

    • Fresh medium containing serial dilutions of the test compounds is added.

    • The plates are incubated for an additional 48-72 hours to allow for amastigote replication.

    • The number of intracellular amastigotes is quantified. This can be done by fixing and staining the cells, followed by microscopic counting, or by using a reporter gene system (e.g., β-galactosidase expressing parasites) and a colorimetric or fluorometric readout.

    • The IC50 value is determined by comparing the number of amastigotes in treated versus untreated wells.

Cytotoxicity Assay on Mammalian Cells

This assay is crucial to determine the selectivity of the compounds, ensuring they are toxic to the parasite but not to the host cells.

  • Cell Culture: The same mammalian cell line used in the amastigote assay or other relevant cell lines (e.g., hepatocytes, cardiomyocytes) are used.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and incubated overnight.

    • Serial dilutions of the test compounds are added to the wells.

    • The plates are incubated for 24-72 hours at 37°C in a 5% CO2 atmosphere.

    • Cell viability is assessed using a metabolic indicator such as MTT, MTS, or resazurin. The absorbance or fluorescence is measured with a microplate reader.

    • The 50% cytotoxic concentration (CC50) is calculated from the dose-response curves.

  • Selectivity Index (SI): The SI is calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity of the compound for the parasite over the host cells.

Mandatory Visualizations

Proposed Mechanism of Action of this compound

The trypanocidal activity of this compound and other nitroheterocyclic compounds is believed to be mediated by the reduction of the nitro group by a parasitic type I nitroreductase (NTR).[9][10] This process generates reactive oxygen species (ROS) and other toxic metabolites that induce oxidative stress and damage to critical biomolecules, ultimately leading to parasite death.[6]

G cluster_parasite Trypanosoma cruzi Compound This compound NTR Nitroreductase (NTR) Compound->NTR Enters Parasite Reduced_Compound Reduced Intermediate NTR->Reduced_Compound Reduction of Nitro Group ROS Reactive Oxygen Species (ROS) Reduced_Compound->ROS Reaction with O2 Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Damage Apoptosis Parasite Death (Apoptosis) Damage->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for In Vitro Screening

The following diagram illustrates the general workflow for the in vitro screening of compounds against T. cruzi.

G cluster_workflow In Vitro Screening Workflow Start Compound Library Epimastigote_Assay Anti-epimastigote Assay (Primary Screen) Start->Epimastigote_Assay Amastigote_Assay Intracellular Amastigote Assay (Secondary Screen) Epimastigote_Assay->Amastigote_Assay Active Compounds Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) Amastigote_Assay->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50, CC50, SI) Cytotoxicity_Assay->Data_Analysis Hit_Compounds Hit Compounds for Further Development Data_Analysis->Hit_Compounds High Selectivity

Caption: General experimental workflow for in vitro anti-Trypanosoma cruzi drug screening.

Comparison with Alternatives

The current treatment for Chagas disease relies on benznidazole and nifurtimox, both of which have been in use for several decades.[11] While effective in the acute phase, their efficacy in the chronic phase is limited, and they are associated with significant adverse effects.[1][2]

Several other classes of compounds have been investigated as potential alternatives, including:

  • Azoles (e.g., Posaconazole): These compounds inhibit the enzyme sterol 14α-demethylase, which is crucial for the synthesis of the parasite's cell membrane. While showing promise in preclinical studies, clinical trials have not demonstrated sufficient efficacy for monotherapy.

  • Protease Inhibitors (e.g., Cruzain inhibitors): These target a key cysteine protease in the parasite. Development has been challenging due to issues with specificity and bioavailability.

  • Repurposed Drugs (e.g., Miltefosine, Tamoxifen): Existing drugs approved for other indications are being explored for their anti-T. cruzi activity.[12] Miltefosine, an anticancer and antileishmanial drug, has shown promising in vitro and in vivo efficacy.[12]

The this compound derivatives presented in this guide demonstrate comparable or superior in vitro potency to benznidazole and nifurtimox against various T. cruzi strains, including those with moderate drug resistance.[3][4] Notably, some derivatives exhibit very high selectivity indices, suggesting a favorable safety profile.

Conclusion

The data compiled in this guide strongly support the continued investigation of this compound derivatives as a promising class of compounds for the development of new anti-Chagasic drugs. Their potent and selective activity against clinically relevant forms and strains of T. cruzi warrants further preclinical and in vivo evaluation. The detailed protocols and workflow diagrams provided herein serve as a valuable resource for researchers in the field to standardize and compare experimental outcomes, ultimately accelerating the discovery of novel therapies for Chagas disease.

References

A Comparative Analysis of 5-Nitro-1,2-dihydro-3H-indazol-3-one Derivatives and Standard Treatments for Chagas Disease

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the in vivo efficacy of emerging 5-nitroindazole compounds against the established treatments for Chagas disease, benznidazole and nifurtimox, supported by experimental data.

Chagas disease, caused by the parasite Trypanosoma cruzi, continues to pose a significant health challenge, particularly in Latin America. For decades, the therapeutic arsenal has been limited to two nitroheterocyclic drugs, benznidazole and nifurtimox. While effective in the acute phase, their efficacy in the chronic stage is variable, and they are associated with significant side effects that can lead to treatment discontinuation[1][2][3]. This has spurred the search for novel, more effective, and safer therapeutic agents. Among the promising candidates are derivatives of 5-nitro-1,2-dihydro-3H-indazol-3-one, which have demonstrated potent anti-T. cruzi activity in preclinical studies.

This guide provides a comparative overview of the in vivo efficacy of these emerging 5-nitroindazole derivatives against the standard treatments, benznidazole and nifurtimox. The comparison is based on available experimental data from murine models of T. cruzi infection, with a focus on parasitemia reduction and survival rates.

In Vivo Efficacy: A Head-to-Head Comparison

The in vivo efficacy of novel compounds is a critical determinant of their potential clinical utility. Murine models of Chagas disease are the standard for preclinical evaluation. The following table summarizes the quantitative data on the efficacy of 5-nitroindazole derivatives, benznidazole, and nifurtimox in acute T. cruzi infection models. It is important to note that specific in vivo data for the parent compound, this compound, is limited in the reviewed literature. Therefore, data for its closely related and promising derivatives are presented.

Treatment GroupCompoundMouse StrainT. cruzi StrainDosageEfficacy OutcomeReference
5-Nitroindazole Derivatives 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Cpd 16)Not SpecifiedY25 mg/kg (2 doses)~60% reduction in peak parasitemia (as monotherapy)[4]
1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Cpd 16) + BenznidazoleNot SpecifiedYNot Specified79.24% reduction in peak parasitemia[4]
1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Cpd 24) + BenznidazoleNot SpecifiedYNot Specified91.11% reduction in peak parasitemia[4]
2-benzyl-1-(2-hydroxyethyl)-5-nitroindazolin-3-oneNot SpecifiedY25 mg/kg/day (p.o.) or 6.25 mg/kg/day (i.p.)~30% reduction in parasitemia[5]
Standard Treatments BenznidazoleC57BL/6Y100 mg/kg/day for 20 daysParasitological cure in all treated mice[6]
BenznidazoleC3H/HeNJR100 mg/kg/day for 20 daysParasitological cure in acute and chronic stages[7]
BenznidazoleBALB/cCL Brener100 mg/kg/day for 20 daysParasitological cure in acute and chronic stages[7]
NifurtimoxNMRINot Specified10-40 mg/kgExcellent in vivo activity at 40 mg/kg[8]
NifurtimoxNot SpecifiedY50 mg/kg/day for 40 days42.9% cure rate[9]

The data indicates that while 5-nitroindazole derivatives show promising activity in reducing parasite load, particularly when combined with benznidazole, the standard treatments, especially benznidazole at optimal doses, can achieve complete parasitological cure in murine models.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of drug efficacy. Below are representative methodologies for in vivo studies of Chagas disease treatments in murine models.

General In Vivo Efficacy Protocol

This protocol outlines a common workflow for assessing the efficacy of experimental compounds against T. cruzi in a mouse model.

G cluster_setup Experimental Setup cluster_treatment Treatment Regimen cluster_monitoring Efficacy Monitoring animal_model Select Mouse Strain (e.g., BALB/c, C57BL/6) parasite_strain Select T. cruzi Strain (e.g., Y, CL Brener) animal_model->parasite_strain infection Infect Mice with Trypomastigotes (e.g., 1x10^3 i.p.) parasite_strain->infection treatment_initiation Initiate Treatment at a Pre-defined Time (e.g., Day 7 post-infection for acute phase) infection->treatment_initiation drug_administration Administer Drug via Appropriate Route (e.g., oral gavage, intraperitoneal injection) treatment_initiation->drug_administration dosing_schedule Follow a Specific Dosing Schedule (e.g., daily for 20 days) drug_administration->dosing_schedule parasitemia Monitor Parasitemia Levels (e.g., blood smear analysis) dosing_schedule->parasitemia survival Record Survival Rates dosing_schedule->survival cure_assessment Assess Parasitological Cure (e.g., qPCR, immunosuppression challenge) parasitemia->cure_assessment survival->cure_assessment

Caption: A generalized workflow for in vivo evaluation of anti-Chagasic compounds in a murine model.

Benznidazole In Vivo Protocol (Acute Phase)
  • Animal Model: C57BL/6 mice.

  • Parasite Strain: T. cruzi Y strain.

  • Infection: Intraperitoneal injection of 10^6 tissue culture-derived trypomastigotes.

  • Treatment Initiation: Day 7 post-infection.

  • Drug Formulation: Benznidazole formulated in a suitable vehicle.

  • Dosing Regimen: Oral administration of 10, 30, or 100 mg/kg once daily for 5 to 20 days.

  • Efficacy Assessment: Parasitemia levels are monitored during and after treatment. Parasitological cure is often confirmed by the absence of parasitemia recrudescence after immunosuppression (e.g., with cyclophosphamide)[6].

Nifurtimox In Vivo Protocol (Acute Phase)
  • Animal Model: Swiss female mice (18-20 g).

  • Parasite Strain: T. cruzi Y strain.

  • Infection: Inoculation with 10^4 bloodstream trypomastigotes.

  • Treatment Initiation: Typically starts at the onset of detectable parasitemia.

  • Dosing Regimen: Oral or intraperitoneal administration for 20 consecutive days, with doses determined by maximum tolerated dose studies[10]. In some studies, treatment can extend to 60 days[8].

  • Efficacy Assessment: Reduction in parasite load and survival rates are the primary endpoints[10].

5-Nitroindazole Derivatives In Vivo Protocol (Acute Phase)
  • Animal Model: Mice (specific strain often not detailed in initial studies).

  • Parasite Strain: T. cruzi Y strain.

  • Infection: Intraperitoneal infection with T. cruzi.

  • Treatment Initiation: Treatment with two doses administered at the 5th (parasitemia onset) and 8th (parasitemia peak) day post-infection[4].

  • Dosing Regimen: 25 mg/kg administered either orally or intraperitoneally[4].

  • Efficacy Assessment: The primary outcome measured is the reduction in parasitemia at the peak day of infection[4]. Survival is also monitored[4].

Mechanism of Action: A Shared Pathway of Oxidative Stress

The trypanocidal activity of both the standard drugs and the 5-nitroindazole derivatives is believed to be mediated through a similar mechanism involving the generation of reactive oxygen species (ROS).

G cluster_drug Nitroheterocyclic Drug cluster_parasite Trypanosoma cruzi drug 5-Nitroindazole / Benznidazole / Nifurtimox ntr1 Type I Nitroreductase (NTR-1) drug->ntr1 enters parasite ros Reactive Oxygen Species (ROS) ntr1->ros activates drug damage Oxidative Damage to: - DNA - Lipids - Proteins ros->damage apoptosis Parasite Apoptosis damage->apoptosis

Caption: Proposed mechanism of action for 5-nitroindazole derivatives and standard nitroheterocyclic drugs.

The 5-nitro group on the indazole ring is a key structural feature. Inside the T. cruzi parasite, this nitro group is activated by a type I nitroreductase (NTR-1)[2]. This activation process leads to the production of ROS, which are highly reactive molecules that cause significant oxidative damage to the parasite's DNA, proteins, and lipids, ultimately leading to apoptosis and parasite death[2][11]. This mechanism is analogous to that of benznidazole and nifurtimox, which also rely on nitroreductase-mediated activation to exert their trypanocidal effects.

Concluding Remarks

The current standard treatments for Chagas disease, benznidazole and nifurtimox, remain the benchmark for in vivo efficacy, capable of achieving parasitological cure in animal models, particularly in the acute phase. The emerging class of this compound derivatives has demonstrated considerable promise, exhibiting significant reductions in parasite load. Notably, their efficacy appears to be enhanced when used in combination with benznidazole, suggesting a potential role in future combination therapies that could allow for lower doses of the standard drugs, potentially reducing their associated toxicity.

Further research is warranted to fully elucidate the in vivo efficacy and safety profile of the lead 5-nitroindazole compounds. Head-to-head comparative studies with optimized dosing regimens are necessary to definitively establish their potential as standalone or combination therapies for Chagas disease. The shared mechanism of action through ROS production provides a strong rationale for their continued development.

References

A Comparative Analysis of 5-Nitro-1,2-dihydro-3H-indazol-3-one Derivatives for the Treatment of Chagas Disease in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of 5-Nitro-1,2-dihydro-3H-indazol-3-one derivatives against Trypanosoma cruzi, the causative agent of Chagas disease, in validated animal models. The performance of these novel compounds is evaluated against the current standard-of-care treatments, benznidazole and nifurtimox. This document summarizes key experimental data, details the methodologies employed, and visualizes the proposed mechanism of action to aid in the evaluation of this promising class of compounds.

Executive Summary

Chagas disease remains a significant public health concern, with current therapeutic options limited by efficacy and toxicity issues. The 5-nitroindazole scaffold has emerged as a promising starting point for the development of new antichagasic agents. This guide focuses on two notable derivatives, 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Compound 16) and 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Compound 24) , and presents a comparative analysis of their in vivo efficacy and safety profiles against benznidazole and nifurtimox.

Comparative Efficacy and Safety in Murine Models

The following tables summarize the in vivo performance of the 5-nitroindazole derivatives in comparison to benznidazole and nifurtimox in murine models of acute Chagas disease.

Table 1: In Vivo Antichagasic Activity in Acute Murine Models

CompoundDose (mg/kg/day)Administration RouteParasitemia Reduction at Peak (%)Survival Rate (%)Cure Rate (%)Animal Model (Parasite/Mouse Strain)
Compound 16 25Oral / Intraperitoneal~60 (as monotherapy)[1][2]0 (as monotherapy)[1]Not ReportedT. cruzi Y strain / Swiss mice[1]
25 (in combination with Benznidazole)Oral / Intraperitoneal79.24[1][2]83.33[1]Not ReportedT. cruzi Y strain / Swiss mice[1]
Compound 24 Not specifiedOral77 (as monotherapy)[1]Not ReportedNot ReportedT. cruzi / Mouse model[1]
25 (in combination with Benznidazole)Oral / Intraperitoneal91.11[1][2]66.67[1]Not ReportedT. cruzi Y strain / Swiss mice[1]
Benznidazole 100Oral>99[3]78.5[4]100 (in some studies)[5]T. cruzi / BALB/c mice[3]
20IntraperitonealNot specifiedNot specified~100 (intermittent dosing)[5]T. cruzi Brazil strain / Mice[5]
Nifurtimox 100OralNot specifiedNot specified~100 (40-day course)[5]T. cruzi / Mice[5]
10-15OralNot specifiedNot specifiedVariable (effective in early stages)[6]T. cruzi / Mice[6]

Table 2: In Vitro Cytotoxicity against Mammalian Cells

CompoundCell LineLC50 (µM)
Compound 16 Cardiac cells>200[2]
Compound 24 Cardiac cells>200[2]
Benznidazole U2OSNot specified
Nifurtimox U2OSNot specified
H9c2>30[6]

Experimental Protocols

In Vivo Efficacy in Acute Murine Model of Chagas Disease

This protocol outlines a standardized procedure for evaluating the efficacy of test compounds in an acute T. cruzi infection model.

  • Animal Model: Female Swiss mice (6-8 weeks old, weighing 20-25g) are used.

  • Parasite Strain: The Y strain of T. cruzi is utilized for infection.

  • Infection: Mice are inoculated intraperitoneally with 1 x 10^4 bloodstream trypomastigotes.

  • Parasitemia Monitoring: Parasitemia is monitored daily by collecting 5 µL of tail blood and counting the parasites in a Neubauer chamber.

  • Treatment Initiation: Treatment is initiated at the peak of parasitemia (typically 5-7 days post-infection).

  • Compound Administration: Test compounds and reference drugs (benznidazole, nifurtimox) are administered orally or intraperitoneally for a defined period (e.g., 20 consecutive days). A vehicle control group receives the administration vehicle alone.

  • Efficacy Assessment:

    • Parasitemia Reduction: The percentage reduction in parasitemia is calculated by comparing the parasite counts in treated groups to the vehicle control group at the peak of parasitemia.

    • Survival Rate: The number of surviving animals in each group is recorded daily until the end of the experiment (e.g., 30 days post-infection).

    • Cure Rate: Parasitological cure is determined by the absence of parasites in the blood after a period of immunosuppression (e.g., with cyclophosphamide) at the end of the treatment period.

Mechanism of Action: A Focus on Oxidative Stress

The trypanocidal activity of 5-nitroindazole derivatives, similar to benznidazole and nifurtimox, is believed to be mediated by the generation of reactive oxygen species (ROS) within the parasite. This process is initiated by the reduction of the nitro group on the compounds by a parasite-specific nitroreductase (NTR).

Signaling Pathway of Nitro-drug Activation and Oxidative Stress

G cluster_parasite Trypanosoma cruzi Prodrug 5-Nitroindazole Derivative / Benznidazole / Nifurtimox NTR Nitroreductase (NTR) Prodrug->NTR Enters parasite ActivatedDrug Reduced Nitro Radical NTR->ActivatedDrug Reduction of nitro group Oxygen Molecular Oxygen (O2) ActivatedDrug->Oxygen Reacts with ROS Reactive Oxygen Species (ROS) (e.g., Superoxide anion) Oxygen->ROS Forms Trypanothione_oxidized Trypanothione (oxidized) ROS->Trypanothione_oxidized CellularDamage Cellular Damage (DNA, proteins, lipids) ROS->CellularDamage Induces TrypanothioneReductase Trypanothione Reductase (TR) Trypanothione_reduced Trypanothione (reduced) TrypanothioneReductase->Trypanothione_reduced Trypanothione_reduced->ROS Detoxifies Trypanothione_oxidized->TrypanothioneReductase Reduced by Apoptosis Parasite Apoptosis CellularDamage->Apoptosis

Caption: Proposed mechanism of action for 5-nitroindazole derivatives.

Experimental Workflow for In Vivo Efficacy Studies

G A Animal Acclimatization (Swiss Mice) B Infection with T. cruzi (Y strain, 1x10^4 trypomastigotes, i.p.) A->B C Monitoring of Parasitemia (Daily blood smear) B->C D Group Allocation (n=6-10 per group) C->D E Treatment Initiation (At peak parasitemia) D->E F Drug Administration (Test compounds, Benznidazole, Nifurtimox, Vehicle) E->F G Continued Monitoring (Parasitemia, Survival, Clinical Signs) F->G H End of Treatment G->H I Immunosuppression (Cyclophosphamide) H->I J Final Parasitemia Check (Assessment of cure) I->J K Data Analysis (Parasitemia reduction, Survival curves, Cure rate) J->K

Caption: Standard workflow for in vivo antichagasic drug efficacy testing.

Conclusion

The presented data indicates that this compound derivatives, specifically Compound 16 and Compound 24, exhibit significant in vivo activity against T. cruzi. While they may not achieve the same level of parasitemia reduction as benznidazole in monotherapy, their efficacy is notably enhanced when used in combination with the standard drug. Furthermore, their favorable in vitro cytotoxicity profiles suggest a potentially wider therapeutic window.

These findings warrant further investigation into the therapeutic potential of this compound class. Future studies should focus on optimizing the dosing regimen, evaluating efficacy in chronic infection models, and further elucidating the mechanism of action to fully validate the therapeutic promise of this compound derivatives as a novel treatment for Chagas disease.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of 5-Nitro-1,2-dihydro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides essential, immediate safety and logistical information for the proper disposal of 5-Nitro-1,2-dihydro-3H-indazol-3-one, a nitro-containing heterocyclic compound. Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandated, treating it with the highest level of caution based on data from structurally similar molecules.

Immediate Safety Considerations:

A structurally similar compound, 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO), is classified as an explosive.[1][2][3] Therefore, this compound must be handled as a potentially explosive and reactive chemical . All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coats, and heavy-duty chemical-resistant gloves. All handling of this compound should be conducted within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Waste Identification and Classification:

  • Treat all waste containing this compound as hazardous and potentially explosive waste.

  • This includes pure compound, reaction mixtures, contaminated labware (e.g., filter paper, weighing boats), and solvent rinses.

2. Waste Segregation and Containerization:

  • Do not mix this waste with any other chemical waste streams, particularly acids, bases, or oxidizing agents, to prevent unforeseen violent reactions.[1]

  • Use a dedicated, clearly labeled, and compatible waste container. A high-density polyethylene (HDPE) container with a screw cap is recommended.

  • The container must be in good condition, with no cracks or signs of deterioration.

  • For solid waste, it is advisable to wet the material with a suitable non-reactive solvent (e.g., water, if compatible and confirmed not to cause a reaction) to reduce shock sensitivity.[2]

3. Labeling:

  • Properly label the waste container with the following information:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "this compound"

    • The hazard characteristics: "Potentially Explosive," "Reactive," "Toxic"

    • The date of waste generation

    • The name of the principal investigator or responsible person

4. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA must be in a cool, dry, and well-ventilated location, away from heat, sparks, open flames, and incompatible materials.[1]

  • Ensure the storage area has secondary containment to control any potential leaks.

5. Disposal Request:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS department with a complete and accurate description of the waste, including its potential explosive and reactive nature.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[4]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes relevant information for a structurally related compound, 5-nitro-1H-indazole, to provide a conservative basis for handling and safety.

PropertyValue (for 5-nitro-1H-indazole)Source
Molecular FormulaC₇H₅N₃O₂[5]
Molecular Weight163.14 g/mol [6]
AppearanceYellow-tan powder[7]
Melting Point207 - 211 °C[6]

Experimental Protocols Cited

The disposal procedures outlined in this document are based on established best practices for the management of hazardous and reactive chemical waste as described in various institutional and governmental safety guidelines. No specific experimental protocols for the neutralization or deactivation of this compound at the laboratory scale are recommended due to the potential for explosive reactions. All disposal must be handled by a certified hazardous waste management provider.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Identification cluster_handling Handling & Storage cluster_disposal Final Disposal A Generation of Waste Containing This compound B Classify as Potentially Explosive and Reactive Hazardous Waste A->B C Segregate from All Other Waste Streams B->C D Use Dedicated, Labeled HDPE Container C->D E Store in Designated Cool, Dry, and Ventilated SAA D->E F Contact Environmental Health & Safety (EHS) E->F G Provide Detailed Waste Information (Emphasize Explosive Hazard) F->G H Arrange for Professional Hazardous Waste Disposal G->H

Figure 1. Decision workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-1,2-dihydro-3H-indazol-3-one
Reactant of Route 2
Reactant of Route 2
5-Nitro-1,2-dihydro-3H-indazol-3-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。